Alloxantin
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-5-(5-hydroxy-2,4,6-trioxo-1,3-diazinan-5-yl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O8/c13-1-7(19,2(14)10-5(17)9-1)8(20)3(15)11-6(18)12-4(8)16/h19-20H,(H2,9,10,13,14,17)(H2,11,12,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDDXZKCDHOOSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(C(=O)NC(=O)N1)(C2(C(=O)NC(=O)NC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058795 | |
| Record name | [5,5'-Bipyrimidine]-2,2',4,4',6,6'(1H,1'H,3H,3'H,5H,5'H)-hexone, 5,5'-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
SPARINGLY SOL IN COLD WATER, ALCOHOL, ETHER, SLIGHTLY SOL IN WATER, ALC, ETHER; SOL IN HOT WATER | |
| Record name | ALLOXANTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2081 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
RHOMBIC PRISMS (WATER+2) | |
CAS No. |
76-24-4 | |
| Record name | Alloxantin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alloxantin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALLOXANTIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [5,5'-Bipyrimidine]-2,2',4,4',6,6'(1H,1'H,3H,3'H,5H,5'H)-hexone, 5,5'-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [5,5'-Bipyrimidine]-2,2',4,4',6,6'(1H,1'H,3H,3'H,5H,5'H)-hexone, 5,5'-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5'-dihydroxy-5,5'-bipyrimidinehexaone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLOXANTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LTL3CDV62U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALLOXANTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2081 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Core Mechanism of Alloxantin: A Technical Guide to its Diabetogenic Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloxantin, a dimeric derivative of alloxan (B1665706), is a pivotal compound in diabetes research, primarily utilized for the induction of experimental diabetes mellitus in animal models. Its diabetogenic activity is intrinsically linked to its dissociation products, alloxan and dialuric acid. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's selective toxicity towards pancreatic β-cells. The process is multifaceted, involving preferential cellular uptake, a potent redox cycling mechanism that generates overwhelming oxidative stress, and direct enzymatic inhibition, culminating in β-cell necrosis and an insulin-dependent diabetic state.
Chemical Properties and Dissociation
This compound (C₈H₆N₄O₈) is formed by the condensation of alloxan and dialuric acid. In aqueous biological systems, it can dissociate to yield these two key molecules, which then participate in a destructive redox cycle. This dynamic equilibrium is central to its mechanism of action, with alloxan being the primary cytotoxic agent.
Selective Uptake by Pancreatic β-Cells
The specificity of this compound's diabetogenic effect lies in the selective accumulation of its active form, alloxan, within pancreatic β-cells. This is facilitated by the GLUT2 glucose transporter, which recognizes alloxan as a glucose analogue. The high efficiency of this uptake mechanism in β-cells, compared to other cell types, leads to a concentrated intracellular presence of the toxin.
The Redox Cycle and Generation of Reactive Oxygen Species (ROS)
Once inside the β-cell, alloxan engages in a continuous redox cycle with its reduction product, dialuric acid. This cycle is a major source of reactive oxygen species (ROS). Intracellular thiols, particularly glutathione (B108866) (GSH), reduce alloxan to dialuric acid. Subsequently, dialuric acid undergoes autoxidation, converting back to alloxan and, in the process, generating superoxide (B77818) radicals (O₂⁻•).
These superoxide radicals are then dismutated to hydrogen peroxide (H₂O₂). In the presence of intracellular iron, H₂O₂ can participate in the Fenton reaction to produce highly reactive and damaging hydroxyl radicals (•OH). The relentless nature of this redox cycle leads to a massive and sustained production of ROS, overwhelming the β-cell's relatively weak antioxidant defenses.
Inhibition of Glucokinase
In addition to inducing oxidative stress, alloxan directly inhibits glucokinase, the primary glucose sensor in pancreatic β-cells. Glucokinase is crucial for glucose-stimulated insulin (B600854) secretion. Alloxan is believed to react with essential sulfhydryl (-SH) groups within the sugar-binding site of the enzyme, leading to its inactivation. This inhibition disrupts the β-cell's ability to respond to changes in blood glucose levels, further impairing insulin secretion.
Disruption of Cellular Homeostasis and Necrosis
The culmination of overwhelming oxidative stress and enzymatic inhibition leads to a cascade of events that result in β-cell death. The excessive ROS production causes widespread damage to cellular macromolecules, including DNA fragmentation, lipid peroxidation, and protein oxidation. This is accompanied by a disruption of intracellular calcium homeostasis, with a massive influx of Ca²⁺ into the cytosol. These events trigger the necrotic death of the pancreatic β-cells, leading to a severe insulin deficiency and the onset of diabetes.
Data Presentation
Table 1: Effective Doses of Alloxan for Induction of Diabetes in Rodents
| Animal Model | Route of Administration | Effective Dose Range (mg/kg) | Reference(s) |
| Rat (Wistar) | Intraperitoneal (IP) | 150-200 | [1][2] |
| Rat (Sprague-Dawley) | Intravenous (IV) | 60 | [3] |
| Mouse (Kunming) | Intravenous (IV) | 75-100 | [3] |
| Mouse (Albino) | Intraperitoneal (IP) | 150-200 | |
| Mouse (Acatalasemic) | Intraperitoneal (IP) | 180 |
Table 2: Inhibition of Glucokinase by Alloxan
| Enzyme Source | Parameter | Value | Reference(s) |
| Partially purified from transplantable insulinomas or rat liver | Half-maximal effect (IC₅₀) | 2-4 µM |
Experimental Protocols
Protocol 1: Induction of Diabetes in Rats with Alloxan
-
Animal Selection: Use male Wistar or Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water.
-
Fasting: Fast the rats for 12-16 hours prior to alloxan administration to enhance β-cell sensitivity.
-
Alloxan Preparation: Prepare a fresh solution of alloxan monohydrate in cold (4°C) 0.9% saline or citrate (B86180) buffer (pH 4.5).
-
Administration: Administer a single intraperitoneal (IP) injection of alloxan at a dose of 150 mg/kg body weight.
-
Post-injection Care: To prevent fatal hypoglycemia, provide the rats with 5% glucose solution in their drinking water for the next 24 hours.
-
Confirmation of Diabetes: Measure blood glucose levels 72 hours after alloxan injection from the tail vein using a glucometer. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.
Protocol 2: Measurement of Glucokinase Activity
This protocol is based on a coupled-enzyme assay where the product of the glucokinase reaction, glucose-6-phosphate (G6P), is used to reduce NADP⁺ to NADPH, which can be measured spectrophotometrically.
-
Sample Preparation: Homogenize pancreatic islets or liver tissue in an appropriate buffer and centrifuge to obtain a cytosolic extract.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
ATP
-
Glucose
-
NADP⁺
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
-
Assay Procedure:
-
Add the cytosolic extract to the reaction mixture.
-
To test for inhibition, pre-incubate the extract with varying concentrations of alloxan.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
-
-
Data Analysis: Calculate the rate of NADPH production to determine glucokinase activity. One unit of glucokinase activity is defined as the amount of enzyme that phosphorylates 1 µmol of glucose per minute.
Protocol 3: Detection of Reactive Oxygen Species in Pancreatic Islets
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCF-DA) to detect intracellular ROS.
-
Islet Isolation: Isolate pancreatic islets from rodents using collagenase digestion.
-
Islet Culture: Culture the isolated islets in a suitable medium (e.g., RPMI-1640) overnight.
-
Loading with H₂DCF-DA: Incubate the islets with 10 µM H₂DCF-DA for 30 minutes at 37°C. H₂DCF-DA is deacetylated by intracellular esterases to H₂DCF, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Treatment: Treat the islets with this compound or Alloxan at the desired concentration and for the specified duration.
-
Fluorescence Measurement: Measure the fluorescence intensity of DCF using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: An increase in fluorescence intensity in the treated islets compared to untreated controls indicates an increase in intracellular ROS production.
Conclusion
The mechanism of action of this compound is a well-defined process that hinges on the cytotoxic properties of its dissociation product, alloxan. The selective uptake of alloxan by pancreatic β-cells, followed by the relentless generation of reactive oxygen species through a redox cycling mechanism and the direct inhibition of glucokinase, provides a clear pathway to β-cell necrosis. Understanding these intricate molecular events is crucial for researchers and scientists utilizing the alloxan-induced diabetic model and for professionals in drug development seeking to understand the pathophysiology of β-cell failure in diabetes.
References
Alloxantin: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alloxantin, a dimeric derivative of alloxan (B1665706), is a compound of significant interest in biomedical research, primarily due to its role in inducing experimental diabetes through the generation of reactive oxygen species. This technical guide provides an in-depth overview of the chemical properties, structural features, and key experimental protocols related to this compound. Furthermore, it elucidates the fundamental mechanism of its biological action through redox cycling, offering a valuable resource for researchers in pharmacology, toxicology, and drug development.
Chemical Properties and Structure
This compound is a crystalline solid that can exist as a dihydrate.[1] On exposure to air, it can turn red and becomes yellow at 225°C, decomposing between 253-255°C.[1] It is sparingly soluble in cold water, alcohol, and ether.[1]
Tabulated Chemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₄O₈ | [1][2] |
| Molecular Weight | 286.16 g/mol | [1][2] |
| IUPAC Name | 5-hydroxy-5-(5-hydroxy-2,4,6-trioxo-1,3-diazinan-5-yl)-1,3-diazinane-2,4,6-trione | [2] |
| CAS Registry Number | 76-24-4 | [1] |
| Melting Point | Decomposes at 253-255 °C | [1] |
| Solubility | Sparingly soluble in cold water, alcohol, and ether | [1] |
| Appearance | Crystalline powder | [1] |
Chemical Structure
The structure of this compound consists of two barbituric acid rings linked together. Its systematic name is 5,5'-Dihydroxy-[5,5'-bipyrimidine]-2,2',4,4',6,6'(1H,1'H,3H,3'H,5H,5'H)-hexone.[1]
Experimental Protocols
Detailed and reliable methods for the synthesis of this compound are crucial for research purposes. The following protocols are based on established procedures from Organic Syntheses.
Synthesis of this compound Dihydrate from Alloxan Monohydrate
This procedure involves the reduction of alloxan monohydrate using hydrogen sulfide (B99878).[1]
Materials:
-
Alloxan monohydrate (16.0 g, 0.1 mole)
-
Deaerated water
-
Hydrogen sulfide gas
-
Nitrogen gas
Procedure:
-
Assemble an apparatus consisting of a 2-liter globe-shaped separatory funnel (H) equipped with an inlet for nitrogen and hydrogen sulfide, and a dropping funnel (C).
-
Flush the apparatus with nitrogen.
-
In funnel H, dissolve 16.0 g of alloxan monohydrate in 1.3 liters of deaerated water by stirring with a stream of nitrogen.
-
Discontinue the nitrogen flow and saturate the solution with hydrogen sulfide gas for approximately 2 hours, until the solution is free from opalescence.
-
In the dropping funnel C, dissolve another 16.0 g of alloxan monohydrate in 100 ml of deaerated water with stirring under a nitrogen atmosphere.
-
Add the alloxan solution from funnel C to the solution in funnel H.
-
Allow the mixture to stand overnight for crystallization to complete.
-
Collect the crystalline product, this compound dihydrate, by filtration. The yield is typically 84-85%.
Synthesis of this compound Dihydrate from Uric Acid
This method involves the oxidation of uric acid followed by reduction.[2]
Materials:
-
Uric acid (15 g, 0.09 mole)
-
Concentrated hydrochloric acid (30 g)
-
Water (40 ml)
-
Potassium chlorate (B79027) (4 g, 0.014 mole)
-
Hydrogen sulfide gas
-
Ether
Procedure:
-
In a 500-ml three-necked flask with a stirrer, mix 15 g of finely powdered uric acid, 30 g of concentrated hydrochloric acid, and 40 ml of water.
-
Warm the mixture to 30°C and start the stirrer.
-
Slowly add 4 g of finely powdered potassium chlorate in small portions over at least 45 minutes, maintaining the temperature near 30°C.
-
Filter any undissolved material.
-
Dilute the clear filtrate with 30 ml of water and saturate it with a rapid stream of hydrogen sulfide for 10-15 minutes.
-
Cool the mixture in an ice bath for 2-3 hours to allow for the separation of sulfur and this compound.
-
Collect the solid by filtration and wash with three 30-ml portions of cold water.
-
Dissolve the this compound by boiling the wet solid with 250 ml of water for 15 minutes and filter the hot solution to remove sulfur.
-
This compound dihydrate crystallizes from the filtrate. Collect the crystals on a Büchner filter, wash with about 30 ml of ether, and dry in a vacuum desiccator. The yield is typically 55-69%.[2]
Biological Activity and Mechanism of Action
Induction of Experimental Diabetes
This compound is a well-established agent for inducing diabetes in laboratory animals. Its diabetogenic action is a consequence of its ability to selectively destroy insulin-producing pancreatic beta cells.[3][4] This toxicity is mediated by the generation of reactive oxygen species (ROS).
The mechanism involves a redox cycle between this compound and its reduction product, dialuric acid.[3][5] In the presence of intracellular thiols like glutathione (B108866) (GSH), alloxan (which can be formed from this compound) is reduced to dialuric acid.[3] Dialuric acid then autoxidizes back to alloxan, generating superoxide (B77818) radicals (O₂⁻).[3] These superoxide radicals can then lead to the formation of other highly reactive species, including hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), which cause oxidative damage and ultimately lead to beta-cell necrosis.[3][4]
Antimicrobial Properties
This compound has been reported to possess fungicidal and bactericidal properties. While the precise and detailed mechanism of its antimicrobial action is not as extensively studied as its diabetogenic effects, it is likely related to its ability to induce oxidative stress. The generation of reactive oxygen species can damage essential cellular components in microorganisms, including proteins, lipids, and nucleic acids, leading to growth inhibition and cell death. The reactivity of this compound and its intermediates with thiol groups in microbial enzymes could also contribute to its antimicrobial activity, similar to other redox-active compounds.
Conclusion
This compound remains a pivotal compound in the study of diabetes and oxidative stress. This guide has provided a consolidated resource on its chemical properties, structure, and detailed synthesis protocols. The elucidation of its redox cycling mechanism offers a clear understanding of its biological activity. For researchers and professionals in drug development, a thorough comprehension of these fundamental aspects of this compound is essential for its application in experimental models and for the exploration of novel therapeutic strategies targeting oxidative stress pathways.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glutathione-mediated redox cycling of alloxan. Mechanisms of superoxide dismutase inhibition and of metal-catalyzed OH. formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Alloxantin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Alloxantin, a compound of significant interest in biomedical research. This document details its chemical properties, synthesis, biological activities, and experimental applications, with a focus on its role in inducing experimental diabetes and its potential in other therapeutic areas.
Core Chemical and Physical Properties
This compound, with the CAS number 76-24-4 , is a dimeric derivative of alloxan (B1665706).[1][2][3][4][5][6] Its molecular formula is C₈H₆N₄O₈, and it has a molecular weight of approximately 286.16 g/mol .[1][2][3][4][5][6] The compound also exists as a dihydrate (C₈H₆N₄O₈·2H₂O). A summary of its key quantitative data is presented in the table below.
| Property | Value | References |
| CAS Number | 76-24-4 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₆N₄O₈ | [1][3] |
| Molecular Weight | 286.16 g/mol | [1][2][3][4][5] |
| Melting Point | ~253-255 °C (decomposes) | [7] |
| Appearance | White to yellowish crystalline powder, turns red on exposure to air | [7][8] |
| Solubility | Sparingly soluble in cold water, alcohol, and ether; soluble in hot water | [7] |
Synthesis of this compound
This compound can be synthesized through several methods, primarily involving the oxidation and subsequent reduction of uric acid or the reduction of alloxan.
Experimental Protocol: Synthesis from Uric Acid
This protocol is adapted from established organic synthesis procedures.[3][4][9]
Materials:
-
Uric acid
-
Concentrated hydrochloric acid
-
Potassium chlorate (B79027)
-
Hydrogen sulfide (B99878) gas
-
Distilled water
-
500-mL three-necked flask with a stirrer
-
Fritted-glass filter
-
Büchner funnel
-
Ice bath
Procedure:
-
In a 500-mL three-necked flask equipped with a stirrer, combine 15 g of finely powdered uric acid, 30 g of concentrated hydrochloric acid, and 40 mL of water.
-
Warm the mixture to 30°C and begin stirring.
-
Slowly add 4 g of finely powdered potassium chlorate in small portions over a period of at least 45 minutes.
-
Once the uric acid has mostly dissolved, filter the solution through a fritted-glass filter to remove any undissolved material.
-
Dilute the clear filtrate with 30 mL of water.
-
Saturate the solution with a rapid stream of hydrogen sulfide gas for approximately 10-15 minutes. This will cause the precipitation of sulfur and this compound.
-
Cool the mixture in an ice bath for 2-3 hours to ensure complete separation.
-
Collect the solid precipitate on a Büchner funnel and wash it with three 30-mL portions of cold water.
-
To separate the this compound from the sulfur, boil the wet solid with 250 mL of water for 15 minutes.
-
Filter the hot solution to remove the insoluble sulfur.
-
Allow the filtrate to cool, during which this compound dihydrate will crystallize.
-
Collect the crystals on a Büchner funnel, press them as dry as possible, and wash with a small amount of cold water.
Mechanism of Action and Biological Activities
The primary mechanism of action of this compound revolves around its ability to undergo redox cycling, which generates reactive oxygen species (ROS) and induces oxidative stress.[10][11][12][13] This process is central to its diabetogenic effect in animal models.
The this compound Redox Cycle
This compound exists in equilibrium with its oxidized form, alloxan, and its reduced form, dialuric acid.[10][11] In the presence of reducing agents like thiols (e.g., glutathione), alloxan is reduced to dialuric acid.[7] Dialuric acid then undergoes auto-oxidation back to alloxan, a process that generates superoxide (B77818) radicals (O₂⁻).[10][11] These superoxide radicals can then be converted to hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH) via the Fenton reaction.[10][11]
This cascade of ROS production leads to significant oxidative stress, particularly in cells with high uptake of this compound, such as pancreatic β-cells in rodents, which express the GLUT2 glucose transporter.[14] The resulting cellular damage and necrosis of these insulin-producing cells lead to the onset of diabetes.
Other Biological Activities
Beyond its role in diabetes research, this compound has demonstrated a range of other biological activities:
-
Antimicrobial Properties: this compound exhibits both fungicidal and bactericidal effects.[1][2]
-
Anti-inflammatory Effects: It has been shown to modulate signaling pathways associated with inflammation.
-
Cytotoxic and Anti-Cancer Potential: this compound can induce apoptosis in cancer cell lines, potentially through the impairment of the PI3K/AKT signaling pathway.
-
Enzyme Inhibition: It can act as an inhibitor or modulator of various enzymes, including xanthine (B1682287) oxidase.[8]
Experimental Applications
The primary experimental application of this compound and its related compound, alloxan, is the induction of type 1-like diabetes in laboratory animals.
Experimental Protocol: Induction of Diabetes in Rats (Adapted from Alloxan Protocols)
This is a generalized protocol, and specific parameters such as dosage and fasting times may need to be optimized based on the animal strain and experimental objectives.[2][4][5][6]
Materials:
-
This compound monohydrate
-
Sterile 0.9% saline solution
-
Male Wistar or Sprague-Dawley rats
-
Glucometer and test strips
-
Insulin (B600854) (for management of severe hyperglycemia/hypoglycemia)
-
5% glucose solution (for management of hypoglycemia)
Procedure:
-
Animal Preparation: House the rats in individual cages under controlled environmental conditions. For several days prior to the experiment, acclimatize the animals to handling.
-
Fasting: Fast the rats for 12-48 hours prior to this compound administration. This enhances the sensitivity of pancreatic β-cells. Water should be available ad libitum.
-
This compound Preparation: Immediately before use, dissolve this compound monohydrate in cold, sterile 0.9% saline to the desired concentration. This compound solutions are unstable and should be protected from light.
-
Administration: Administer a single intraperitoneal (IP) or intravenous (IV) injection of the freshly prepared this compound solution. A common starting dose for IP injection is in the range of 150 mg/kg body weight.
-
Post-Injection Management:
-
Immediately after injection, provide the animals with free access to food and a 5% glucose solution in their water for the next 24 hours to prevent potentially fatal hypoglycemia resulting from the massive release of insulin from the damaged β-cells.
-
Monitor blood glucose levels at regular intervals (e.g., 6, 12, 24, 48, and 72 hours post-injection).
-
-
Confirmation of Diabetes: Diabetes is typically confirmed 48-72 hours after this compound administration. A stable fasting blood glucose level above 200 mg/dL is generally considered indicative of diabetes.
References
- 1. This compound | 76-24-4 | Benchchem [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Induction of type-1 diabetes mellitus in laboratory rats by use of alloxan: route of administration, pitfalls, and insulin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]
- 5. banglajol.info [banglajol.info]
- 6. researchgate.net [researchgate.net]
- 7. Glutathione-mediated redox cycling of alloxan. Mechanisms of superoxide dismutase inhibition and of metal-catalyzed OH. formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy this compound | 76-24-4 [smolecule.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. The mechanism of alloxan and streptozotocin action in B cells of the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Determination of alloxan by fluorometric high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Alloxantin: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Media
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of alloxantin, a compound of significant interest in biological and chemical research. The document details its solubility in water and various organic solvents, outlines experimental protocols for solubility determination, and presents a key biochemical pathway involving this compound.
Quantitative Solubility Data
The solubility of this compound has been reported with varying degrees of quantitative detail. A summary of the available data is presented below. It is important to note that much of the reported data for organic solvents is qualitative.
| Solvent | Temperature | Solubility | Citation |
| Water (cold) | Room Temperature | Sparingly soluble | [1] |
| Water (hot) | Boiling | Soluble | [1] |
| Water (dihydrate) | Room Temperature | ~0.29 g / 100 mL | [2] |
| Ethanol | Room Temperature | Sparingly soluble | [1] |
| Methanol | Not specified | Sparingly soluble | - |
| Acetone | Not specified | Sparingly soluble | - |
| Diethyl Ether | Room Temperature | Sparingly soluble | [1] |
| DMSO | Not specified | Expected to be soluble (as a polar aprotic solvent) | General Knowledge |
Note: "Sparingly soluble" indicates that a significant volume of the solvent is required to dissolve a small amount of the solute. The solubility of this compound in water is pH-dependent.[3]
Experimental Protocols for Solubility Determination
The following protocols provide standardized methods for determining the solubility of a compound like this compound. The choice of method depends on the required accuracy and the properties of the compound.
Shake-Flask Method (Thermodynamic Solubility)
This is the gold-standard method for determining thermodynamic (equilibrium) solubility.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.
Detailed Methodology:
-
Preparation: Add an excess amount of finely powdered this compound to a series of sealed, clear glass vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The excess solid should be clearly visible.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifuge the samples at a controlled temperature to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in g/100 mL or mol/L).
High-Throughput Screening (HTS) Methods (Kinetic Solubility)
For rapid screening of solubility in multiple solvents, HTS methods are often employed. These typically measure kinetic solubility, which can differ from thermodynamic solubility.
Principle: A concentrated stock solution of the compound (e.g., in DMSO) is added to the aqueous or organic solvent, and the point at which precipitation occurs is detected.
Detailed Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent, typically DMSO.
-
Assay Plate Preparation: Dispense the various aqueous and organic solvents into the wells of a microtiter plate.
-
Titration: Add increasing volumes of the this compound stock solution to the wells containing the different solvents.
-
Precipitation Detection: Monitor the wells for the formation of a precipitate. This can be done visually or, more commonly, using automated nephelometric or turbidimetric plate readers that measure light scattering.
-
Data Analysis: The solubility is determined as the concentration at which the first sign of precipitation is detected.
Visualizations: Signaling Pathway and Experimental Workflow
Redox Cycling of Alloxan (B1665706) and this compound in Pancreatic Beta-Cells
This compound is a key intermediate in the redox cycling of alloxan, a compound used to induce experimental diabetes. This cycle leads to the generation of reactive oxygen species (ROS), which are toxic to pancreatic beta-cells.
Caption: Redox cycling of alloxan leading to ROS generation.
Experimental Workflow for this compound Dihydrate Synthesis
The synthesis of this compound dihydrate can be achieved through the reduction of alloxan. The following workflow outlines a common laboratory procedure.
Caption: Workflow for the synthesis of this compound dihydrate.
References
Alloxantin's Role in Generating Reactive Oxygen Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alloxan (B1665706) is a well-established diabetogenic agent widely used in research to induce a condition analogous to type 1 diabetes in experimental animals. Its toxicity is primarily directed towards pancreatic β-cells and is mediated by the generation of reactive oxygen species (ROS). A key intermediate in this process is alloxantin, which participates in a redox cycle that perpetuates the production of cytotoxic radicals. This technical guide provides an in-depth examination of the mechanisms by which this compound generates ROS, details the experimental protocols used to quantify this phenomenon, and outlines the subsequent signaling pathways that lead to β-cell apoptosis.
The Alloxan-Alloxantin Redox Cycle: The Engine of ROS Production
The diabetogenic action of alloxan is intrinsically linked to its ability to undergo redox cycling, a process in which this compound plays a central role. This cycle is initiated by the reduction of alloxan to dialuric acid, a reaction facilitated by intracellular reducing agents such as glutathione (B108866) (GSH).
Alloxan and dialuric acid then react to form this compound, a dimeric compound. The autoxidation of dialuric acid back to alloxan, with this compound as an intermediate, results in the reduction of molecular oxygen (O₂) to the superoxide (B77818) radical (O₂•⁻).[1][2][3] This continuous cycle, fueled by cellular reducing equivalents, establishes a persistent source of ROS, leading to significant oxidative stress within the pancreatic β-cells.[4]
Caption: The Alloxan-Alloxantin redox cycle, illustrating the generation of superoxide radicals.
The Cascade of Reactive Oxygen Species
The initial production of the superoxide radical by the alloxan-alloxantin redox cycle triggers a cascade of reactions that generate even more potent ROS.
-
Hydrogen Peroxide (H₂O₂) Formation: The superoxide radical is rapidly converted to hydrogen peroxide by the enzyme superoxide dismutase (SOD). While less reactive than the superoxide radical, H₂O₂ is a stable and membrane-permeable molecule that can diffuse throughout the cell.[5][6]
-
Hydroxyl Radical (•OH) Generation: In the presence of transition metals like iron (Fe²⁺), H₂O₂ undergoes the Fenton reaction to produce the hydroxyl radical. The hydroxyl radical is an extremely reactive and damaging species, capable of oxidizing a wide range of biological molecules, including lipids, proteins, and nucleic acids.[3]
Quantitative Analysis of this compound-Induced ROS
The following table summarizes quantitative data from various studies on ROS generation induced by alloxan. These studies utilize different experimental models and detection methods, providing a comprehensive overview of the dose-dependent and time-course effects of alloxan on ROS production.
| Experimental Model | Alloxan Concentration | Time Point | ROS Species Measured | Detection Method | Result | Reference |
| Rabbit Aorta | 0.1 - 2.0 mg/ml | Not specified | Superoxide (O₂•⁻) | Cytochrome C Reduction | Significant, concentration-dependent increase in superoxide production. | [7] |
| INS-1 Cells | 200 µmol/L | 24 hours | Intracellular ROS | DCFH-DA Assay | 223.36% increase in intracellular ROS levels compared to control. | |
| Rat Pancreatic Islets | Not specified | Not specified | Hydrogen Peroxide (H₂O₂) | Fluorometric Assay | Alloxan stimulated H₂O₂ generation. | [5][6] |
| Rat Small Intestine | Not specified | Not specified | Superoxide (O₂•⁻) | NLP-Nox Associate Assay | Decrease in the stationary concentration of produced O₂•⁻ in diabetic rats. | [8] |
Experimental Protocols
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol describes a common method for quantifying overall intracellular ROS levels.
Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the amount of ROS.
Procedure:
-
Cell Culture: Plate pancreatic β-cells (e.g., INS-1, MIN6) or isolated islets in a 96-well plate and culture overnight.
-
DCFH-DA Loading: Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS or HBSS). Incubate the cells with 10-25 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with buffer to remove excess probe.
-
Alloxan Treatment: Add fresh medium containing the desired concentrations of alloxan to the cells. Include a vehicle control and a positive control (e.g., H₂O₂).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader. Kinetic or endpoint measurements can be performed.
Quantification of Superoxide Production by Cytochrome c Reduction Assay
This assay specifically measures the production of superoxide radicals.
Principle: Superoxide radicals reduce the oxidized form of cytochrome c (ferricytochrome c) to its reduced form (ferrocytochrome c), which can be quantified spectrophotometrically by the increase in absorbance at 550 nm. The specificity of the reaction is confirmed by the inhibition of cytochrome c reduction in the presence of superoxide dismutase (SOD).
Procedure:
-
Reaction Mixture: Prepare a reaction buffer (e.g., Krebs-HEPES) containing ferricytochrome c (typically 50-100 µM).
-
Sample Preparation: Add isolated islets or cell suspensions to the reaction mixture.
-
Initiation of Reaction: Add alloxan to the desired final concentration. For a negative control, add SOD to a parallel set of samples to quench the superoxide-specific reaction.
-
Spectrophotometric Measurement: Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer.
-
Calculation: Calculate the rate of superoxide production using the extinction coefficient for the change in absorbance of cytochrome c (21.1 mM⁻¹cm⁻¹ at 550 nm).
Detection of Alloxan-Derived Radicals by Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR (also known as Electron Spin Resonance, ESR) is a highly specific technique for the direct detection of paramagnetic species, including free radicals.
Principle: EPR detects the absorption of microwave radiation by unpaired electrons in a magnetic field. Short-lived radicals like those generated by alloxan are typically detected using a technique called spin trapping, where a "spin trap" molecule reacts with the radical to form a more stable radical adduct with a characteristic EPR spectrum. 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is a commonly used spin trap for superoxide and hydroxyl radicals.
Procedure:
-
Sample Preparation: Prepare a reaction mixture containing buffer, the desired concentration of alloxan, a reducing agent (e.g., GSH or ascorbate), and the spin trap DMPO (typically 50-100 mM).
-
EPR Measurement: Transfer the sample to a flat cell or capillary tube suitable for the EPR spectrometer.
-
Data Acquisition: Place the sample in the EPR cavity and record the spectrum. Typical X-band EPR spectrometer settings for detecting DMPO adducts are a microwave frequency of ~9.5 GHz, a microwave power of ~20 mW, a modulation frequency of 100 kHz, and a magnetic field sweep of ~100 Gauss centered around 3400 Gauss.
-
Spectral Analysis: The resulting spectrum is a composite of the different radical adducts formed. The characteristic hyperfine splitting constants of the DMPO-OOH (superoxide) and DMPO-OH (hydroxyl) adducts are used to identify and quantify the specific radicals present.
Assessment of Oxidative DNA Damage by HPLC Measurement of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG)
This method quantifies a specific marker of oxidative DNA damage.
Principle: The hydroxyl radical attacks the guanine (B1146940) base in DNA, forming 8-hydroxy-2'-deoxyguanosine (8-OHdG). After isolation and enzymatic digestion of DNA from alloxan-treated cells, the amount of 8-OHdG is quantified using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) or mass spectrometry (MS), which provide high sensitivity and specificity.
Procedure:
-
Cell Treatment and DNA Isolation: Expose pancreatic β-cells or islets to alloxan. Harvest the cells and isolate genomic DNA using a standard DNA extraction kit or protocol, taking care to minimize artificial oxidation during the process.
-
DNA Hydrolysis: Enzymatically digest the DNA to its constituent deoxynucleosides using a combination of nucleases (e.g., nuclease P1) and alkaline phosphatase.
-
HPLC Analysis: Inject the digested DNA sample onto a C18 reverse-phase HPLC column. Separate the deoxynucleosides using an appropriate mobile phase gradient.
-
Detection and Quantification: Detect 8-OHdG using an electrochemical detector or a mass spectrometer. Quantify the amount of 8-OHdG by comparing the peak area to a standard curve generated with known amounts of 8-OHdG. The results are typically expressed as the number of 8-OHdG lesions per 10⁵ or 10⁶ deoxyguanosine residues.
Signaling Pathways of this compound-Induced β-Cell Apoptosis
The excessive production of ROS by the alloxan-alloxantin redox cycle triggers a cascade of intracellular signaling events that culminate in the apoptotic death of pancreatic β-cells.
The oxidative stress leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential. This triggers the release of pro-apoptotic factors, including cytochrome c, from the mitochondria into the cytosol. Cytosolic cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9.[8][9]
Activated caspase-9 then cleaves and activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[10][11]
Furthermore, oxidative stress is a potent activator of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][7][12][13] The sustained activation of JNK contributes to β-cell apoptosis, in part by modulating the expression and activity of proteins involved in cell death and survival.
Caption: Signaling cascade from this compound-induced ROS to β-cell apoptosis.
Conclusion
The generation of reactive oxygen species via the alloxan-alloxantin redox cycle is a critical initiating event in the selective destruction of pancreatic β-cells. This in-depth technical guide has provided a comprehensive overview of the underlying mechanisms, the quantitative methods for their assessment, and the subsequent signaling pathways leading to apoptosis. A thorough understanding of these processes is essential for researchers in the fields of diabetes and oxidative stress, and for professionals involved in the development of therapeutic strategies aimed at protecting β-cells from oxidative damage. The detailed experimental protocols provided herein serve as a valuable resource for conducting further research in this important area.
References
- 1. Oxidative stress and the JNK pathway in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo JNK Activation in Pancreatic β-Cells Leads to Glucose Intolerance Caused by Insulin Resistance in Pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensitization to alloxan-induced diabetes and pancreatic cell apoptosis in acatalasemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alloxan-induced DNA strand breaks in pancreatic islets. Evidence for H2O2 as an intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of oxidative stress in pancreatic beta-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-9-induced mitochondrial disruption through cleavage of anti-apoptotic BCL-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Oxidative Stress in Pancreatic β Cell Dysfunction in Diabetes | MDPI [mdpi.com]
- 13. Involvement of Oxidative Stress and the JNK Pathway in Glucose Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Alloxantin: A Comprehensive Technical Guide to its Biological Activities Beyond Diabetes Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alloxantin, a dimeric derivative of alloxan (B1665706), is widely recognized for its role in experimental diabetes induction through its toxic effects on pancreatic β-cells. However, a growing body of evidence suggests that this compound possesses a range of other biological activities that warrant further investigation for potential therapeutic applications. This technical guide provides an in-depth exploration of the non-diabetogenic biological activities of this compound, including its pro-oxidant and antioxidant properties, enzyme inhibition, antimicrobial effects, and immunomodulatory and anti-cancer potential. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a comprehensive resource for researchers in the fields of pharmacology, drug discovery, and biomedical science. While much of the detailed mechanistic and quantitative data comes from studies on the closely related compound alloxan, this guide consolidates the current understanding and highlights the significant potential of this compound as a multifaceted bioactive molecule.
Introduction
This compound is a chemical compound that can be formed by the reduction of alloxan. It exists in a dynamic equilibrium with alloxan and its reduction product, dialuric acid. This redox cycling capability is central to its biological effects, primarily through the generation of reactive oxygen species (ROS)[1][2][3]. While this mechanism is well-established in the context of its diabetogenic action, the broader implications of this reactivity in other biological systems are less explored. This guide aims to bridge this knowledge gap by systematically presenting the evidence for this compound's diverse biological activities beyond its effects on pancreatic islets.
Pro-oxidant and Antioxidant Properties
The dual nature of alloxan as both a pro-oxidant and an antioxidant, depending on the cellular redox environment, is a key aspect of its biological activity[4]. In the presence of reducing agents like glutathione, alloxan and its derivatives can generate superoxide (B77818) radicals and hydrogen peroxide, thus acting as pro-oxidants[1][2][4]. Conversely, in the absence of such reducing agents, it can act as a scavenger of superoxide radicals[4].
Experimental Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This protocol is a common method to measure oxidative stress by quantifying malondialdehyde (MDA), a product of lipid peroxidation.
-
Tissue Homogenization: Homogenize tissue samples in a suitable buffer (e.g., phosphate (B84403) buffer) on ice.
-
Reaction Mixture: To a sample of the homogenate, add a solution of trichloroacetic acid (TCA) to precipitate proteins, followed by a solution of thiobarbituric acid (TBA).
-
Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 30 minutes) to allow the reaction between MDA and TBA to form a colored adduct[5].
-
Measurement: After cooling, centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at a specific wavelength (typically 532 nm) using a spectrophotometer[5].
-
Quantification: Calculate the concentration of MDA equivalents using a standard curve prepared with a known concentration of MDA.
Enzyme Inhibition: Glucokinase
Alloxan is a potent inhibitor of glucokinase, a key enzyme in glucose sensing and metabolism in pancreatic β-cells and hepatocytes[6][7]. This inhibition is mediated by the oxidation of essential sulfhydryl (-SH) groups within the enzyme's active site[7]. While specific quantitative data for this compound is limited, studies on alloxan provide valuable insights.
| Compound | Enzyme | IC50 | Source |
| Alloxan | Glucokinase | 5 µM | [6] |
| Ninhydrin | Glucokinase | 5 µM | [6] |
Note: The provided IC50 value is for alloxan, a closely related compound to this compound. Further research is needed to determine the specific IC50 of this compound.
Experimental Protocol: Glucokinase Inhibition Assay
-
Enzyme Preparation: Obtain or purify glucokinase from a suitable source (e.g., rat liver).
-
Reaction Mixture: Prepare a reaction mixture containing a buffer, ATP, glucose, and a coupling enzyme system (e.g., glucose-6-phosphate dehydrogenase and NADP+).
-
Inhibitor Addition: Add varying concentrations of this compound (or alloxan) to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding the enzyme.
-
Spectrophotometric Monitoring: Monitor the rate of NADP+ reduction to NADPH by measuring the increase in absorbance at 340 nm over time.
-
Data Analysis: Calculate the percentage of enzyme inhibition at each concentration of the inhibitor and determine the IC50 value.
Antimicrobial and Fungicidal Activity
Note: The following table is a template. Quantitative data for this compound is needed from further experimental studies.
| Organism | Compound | MIC |
| Fusarium oxysporum | This compound | Data not available |
| Fusarium roseum | This compound | Data not available |
| Rhizopus nigricans | This compound | Data not available |
| Rhizopus stolonifer | This compound | Data not available |
| Staphylococcus aureus | This compound | Data not available |
| Escherichia coli | This compound | Data not available |
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Prepare Inoculum: Culture the microbial strain overnight and prepare a standardized inoculum suspension.
-
Serial Dilutions: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at an optimal temperature and duration for the specific microorganism.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Immunomodulatory Effects
Alloxan has been shown to modulate immune responses. Studies in alloxan-induced diabetic animals have revealed alterations in lymphocyte populations and cytokine production. For instance, alloxan treatment in mice has been associated with a decrease in circulating leukocytes and lymphocytes[8][9]. It can also influence cytokine levels, with some studies reporting changes in both pro-inflammatory and anti-inflammatory cytokines[8].
Note: The quantitative data below is from studies on alloxan-induced diabetic models, and the effects may be secondary to the diabetic state rather than a direct effect of alloxan on immune cells.
| Parameter | Effect of Alloxan | Model System |
| Circulating Leukocytes | Decrease | Mice |
| Circulating Lymphocytes | Decrease | Mice |
| Lymphocyte Proliferation (in response to mitogens) | Reduced | Rats |
Signaling Pathway: Alloxan and NF-κB
Alloxan can modulate the NF-κB signaling pathway, a critical regulator of inflammation. Under normoglycemic conditions, alloxan has been shown to inhibit the glucosamine-induced activation of NF-κB in macrophages. This is achieved by reducing the O-GlcNAcylation of the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
Anti-Cancer Potential
The role of alloxan and by extension, this compound, in cancer is complex and not fully elucidated. Its pro-oxidant properties could potentially induce apoptosis in cancer cells. However, some studies suggest that antioxidants can sometimes promote the spread of certain cancers[10][11]. Research on the direct effects of this compound on cancer cell viability and the underlying signaling pathways is limited.
Note: The following table is a template. IC50 values for this compound against various cancer cell lines are needed from further experimental studies.
| Cell Line | Cancer Type | IC50 of this compound |
| e.g., MCF-7 | Breast Cancer | Data not available |
| e.g., A549 | Lung Cancer | Data not available |
| e.g., HeLa | Cervical Cancer | Data not available |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Metal Chelation
Some studies suggest that alloxan can form chelates with metal ions[12][13]. This property could be significant as metal ions play crucial roles in various biological processes, and their dysregulation is implicated in several diseases. The ability of this compound to chelate metals could contribute to its biological effects, for instance, by modulating metal-catalyzed oxidative reactions. However, quantitative data on the stability constants of this compound-metal complexes are not well-documented.
Experimental Protocol: Spectrophotometric Determination of Metal Chelation
-
Prepare Solutions: Prepare solutions of this compound, the metal ion of interest (e.g., Fe²⁺, Cu²⁺), and an indicator that forms a colored complex with the metal ion (e.g., ferrozine (B1204870) for Fe²⁺).
-
Reaction Mixture: In a cuvette, mix the metal ion solution with the indicator to form a colored complex and measure its absorbance at the characteristic wavelength.
-
Chelator Addition: Add increasing concentrations of this compound to the mixture. If this compound chelates the metal ion, it will displace the indicator, leading to a decrease in the absorbance of the metal-indicator complex.
-
Data Analysis: Plot the change in absorbance against the concentration of this compound to determine the chelating activity. The stability constant of the this compound-metal complex can be calculated using various methods, such as the Job's plot or mole-ratio method.
Conclusion and Future Directions
This compound exhibits a range of biological activities that extend beyond its well-known diabetogenic effects. Its ability to modulate oxidative stress, inhibit key metabolic enzymes, and potentially influence immune responses and cancer cell proliferation suggests that it could be a valuable lead compound for drug development. However, a significant portion of the available data is derived from studies on alloxan, and there is a pressing need for research focused specifically on this compound to elucidate its unique pharmacological profile.
Future research should focus on:
-
Quantitative analysis of this compound's antioxidant/pro-oxidant capacity and its IC50 values against various cancer cell lines.
-
Determining the Minimum Inhibitory Concentrations (MICs) of this compound against a broader range of pathogenic bacteria and fungi.
-
Investigating the specific signaling pathways modulated by this compound in immune and cancer cells.
-
Quantifying the metal chelation constants of this compound with various biologically relevant metal ions.
A deeper understanding of these aspects will be crucial for unlocking the full therapeutic potential of this compound and its derivatives.
References
- 1. Frontiers | Molecular Characterization and Antifungal Susceptibility of Clinical Fusarium Species From Brazil [frontiersin.org]
- 2. Promising Antifungal Molecules against Mucormycosis Agents Identified from Pandemic Response Box®: In Vitro and In Silico Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal susceptibility of 44 clinical isolates of Fusarium species determined by using a broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low proliferation capacity of lymphocytes from alloxan-diabetic rats: involvement of high glucose and tyrosine phosphorylation of Shc and IRS-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility of 182 Fusarium Species Isolates from 20 European Centers: Comparison between EUCAST and Gradient Concentration Strip Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alloxan attenuates glucosamine-induced NF-κB activation and proinflammatory gene expression under normoglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Endangered Lymphocytes: The Effects of Alloxan and Streptozotocin on Immune Cells in Type 1 Induced Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ojs.openagrar.de [ojs.openagrar.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Alloxantin as a Purine (B94841) Derivative in Redox Reactions
This technical guide provides a comprehensive overview of this compound, a significant purine derivative, with a focus on its role in redox reactions. The document details its chemical properties, synthesis protocols, and its mechanism of action, particularly in biological systems where its redox cycling is a key feature.
Introduction to this compound
This compound (C₈H₆N₄O₈) is a dimeric derivative formed by the reductive coupling of two alloxan (B1665706) molecules.[1] It is classified as a purine derivative and is structurally related to uric acid.[1] this compound serves as a crucial intermediate in the redox equilibrium between alloxan (the oxidized form) and dialuric acid (the reduced form).[2][3] This dynamic equilibrium is central to its chemical behavior and biological activity, making it a valuable compound for studying oxidative stress and redox processes.[1][2] In solution, this compound can dissociate into alloxan and dialuric acid, participating in a redox cycle that generates reactive oxygen species (ROS), which is a cornerstone of its mechanism of action in biological systems.[1]
Chemical and Physical Properties
This compound's properties are well-documented, with its dihydrate form being the most common crystalline structure.[4][5] The compound is known to turn red upon exposure to air and should be stored in a tightly sealed container.[5][6]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₄O₈ (Anhydrous) | [7] |
| C₈H₁₀N₄O₁₀ (Dihydrate) | [4] | |
| Molecular Weight | 286.16 g/mol (Anhydrous) | [5][7] |
| 322.19 g/mol (Dihydrate) | [1][4] | |
| Appearance | Rhombic prisms or crystalline powder | [5][7] |
| Melting Point | Decomposes at 234-238°C; turns yellow at ~225°C | [6][8] |
| Solubility | Sparingly soluble in cold water, alcohol, and ether | [5][7] |
| CAS Number | 76-24-4 (Anhydrous) | [5][7] |
| 6011-27-4 (Dihydrate) | [4] | |
| IUPAC Name | 5-hydroxy-5-(5-hydroxy-2,4,6-trioxo-1,3-diazinan-5-yl)-1,3-diazinane-2,4,6-trione | [7] |
Spectroscopic Data
Spectroscopic methods are essential for analyzing this compound's structure and its behavior in reactions.[1]
| Spectroscopic Technique | Key Observations | Reference |
| UV-Vis Spectroscopy | In neutral aqueous solutions, shows a primary absorption band at 260 nm (π→π* transition) and a weaker band at 350–400 nm (n→π* transition). | [1] |
| FTIR Spectroscopy | Exhibits sharp C=O stretching vibrations at 1720 cm⁻¹ (non-hydrogen-bonded) and 1660 cm⁻¹ (hydrogen-bonded). | [1] |
| ¹³C NMR Spectra | Data available in the SpectraBase. | [7] |
| Mass Spectrometry | GC-MS data available in the NIST Mass Spectrometry Data Center. | [7] |
Synthesis and Experimental Protocols
This compound can be synthesized through several established methods, primarily involving the oxidation and reduction of related purine compounds.[1]
Common Synthesis Routes:
-
Oxidation of Uric Acid : Involves treating uric acid with an oxidizing agent like nitric acid or potassium chlorate (B79027), followed by reduction with hydrogen sulfide (B99878) or stannous chloride.[1][8]
-
From Alloxan : Can be prepared by the partial reduction of alloxan monohydrate with hydrogen sulfide.[9][10]
-
Condensation Reaction : Formed by the condensation of alloxan with dialuric acid in an aqueous solution.[1][8]
Detailed Experimental Protocol: Synthesis from Uric Acid
This protocol is based on the procedure described in Organic Syntheses.[8]
Materials:
-
Uric acid, finely powdered (15 g, 0.09 mole)
-
Concentrated hydrochloric acid (30 g, 25.2 ml)
-
Water (40 ml + 30 ml for dilution)
-
Potassium chlorate, finely powdered (4 g, 0.014 mole)
-
Hydrogen sulfide gas
-
Ether
Procedure:
-
In a 500-ml three-necked flask equipped with a stirrer, combine 15 g of uric acid, 30 g of concentrated hydrochloric acid, and 40 ml of water.
-
Warm the mixture to 30°C and start the stirrer.
-
Slowly add 4 g of potassium chlorate in small portions over a period of at least 45 minutes, maintaining the temperature near 30°C.
-
After the addition is complete, most of the uric acid will dissolve. Filter any undissolved material through a fritted-glass filter.
-
Dilute the clear filtrate with 30 ml of water.
-
Saturate the solution with a rapid stream of hydrogen sulfide gas for approximately 10–15 minutes. A precipitate of sulfur and this compound will form.
-
Cool the mixture in an ice bath for 2–3 hours to ensure complete precipitation.
-
Collect the solid precipitate on a Büchner funnel and wash it with three 30-ml portions of cold water.
-
To separate this compound from sulfur, boil the wet solid with 250 ml of water for 15 minutes and filter the hot solution to remove the insoluble sulfur. A second extraction of the sulfur is recommended to maximize yield.[8]
-
Allow the filtrate to cool. This compound dihydrate will crystallize as glistening plates.
-
Collect the crystals on a Büchner filter, press them as dry as possible, wash with about 30 ml of ether, and dry in a vacuum desiccator.
-
The expected yield is 8–10 g (55–69%). The product gradually turns pink on standing in the air and should be stored in a tightly stoppered bottle.[8]
Detailed Experimental Protocol: Synthesis from Alloxan Monohydrate
This protocol details the condensation reaction to form this compound dihydrate, adapted from Organic Syntheses.[10]
Materials:
-
Alloxan monohydrate (32.0 g, 0.2 mole total)
-
Deaerated water (1.3 l + 100 ml + 10 ml)
-
Hydrogen sulfide gas
-
Carbon disulfide (2 x 100 ml)
-
Nitrogen gas (oxygen-free)
Procedure:
-
Assemble an apparatus for reaction under an inert atmosphere (see original reference for diagram).[10]
-
In a 2-l. separatory funnel, dissolve 16.0 g (0.1 mole) of alloxan monohydrate in 1.3 l of deaerated water under a nitrogen atmosphere.
-
Saturate the solution with hydrogen sulfide gas for about 2 hours until the solution is clear. This step reduces half of the alloxan to dialuric acid.
-
Wash the aqueous solution twice with 100 ml portions of carbon disulfide to remove dissolved sulfur.
-
Purge the solution with nitrogen gas for about 2 hours to remove residual hydrogen sulfide.
-
In a separate 125-ml. separatory funnel, dissolve the remaining 16.0 g (0.1 mole) of alloxan monohydrate in 100 ml of deaerated water under a nitrogen atmosphere.
-
Under positive nitrogen pressure, add the second alloxan solution to the first solution containing dialuric acid.
-
Rinse the funnel with an additional 10 ml of deaerated water and add it to the reaction mixture.
-
Mix the solutions thoroughly by passing nitrogen through the mixture.
-
Allow the mixture to stand overnight for crystallization to complete.
-
The expected yield of this compound dihydrate is 27–27.5 g (84–85%).[10]
Redox Chemistry and Mechanism of Action
The primary mechanism of action for this compound revolves around its redox cycling with alloxan and dialuric acid, which leads to the generation of reactive oxygen species (ROS).[1][9] This process is particularly significant in biological systems, where it can induce oxidative stress.[1]
The redox cycle can be summarized as follows:
-
Equilibrium : this compound exists in equilibrium with its monomeric components, alloxan and dialuric acid.[1]
-
Reduction : In the presence of intracellular reducing agents like glutathione (B108866) (GSH), alloxan is reduced first to a semiquinone radical and then to dialuric acid.[9]
-
Oxidation & ROS Generation : Dialuric acid is unstable and rapidly auto-oxidizes back to alloxan, in the process reducing molecular oxygen (O₂) to form superoxide (B77818) radicals (O₂•⁻).[3][9]
-
Cycling : This cycle repeats, continuously generating ROS and depleting cellular reductants, leading to oxidative stress and potential cell damage.[9]
This redox cycling is responsible for the diabetogenic properties of alloxan, which selectively destroys insulin-producing pancreatic beta-cells.[9][11]
Experimental and Logical Workflows
The synthesis of this compound is a multi-step process that can be visualized to clarify the sequence of reactions and transformations.
Conclusion
This compound is a pivotal compound in the study of redox chemistry, particularly within the context of purine metabolism and oxidative stress. Its ability to participate in a redox cycle that generates reactive oxygen species makes it both a valuable research tool and a molecule of significant biological interest. The well-defined protocols for its synthesis allow for its reliable preparation in a laboratory setting, facilitating further investigation into its properties and applications in fields ranging from biochemistry to drug development. Understanding the nuanced redox behavior of this compound is essential for researchers exploring the mechanisms of oxidative cell damage and developing therapeutic strategies against diseases linked to oxidative stress.
References
- 1. Buy this compound (EVT-295553) | 76-24-4 [evitachem.com]
- 2. This compound | 76-24-4 | Benchchem [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. This compound dihydrate | C8H10N4O10 | CID 517542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [drugfuture.com]
- 6. This compound | 76-24-4 [chemicalbook.com]
- 7. This compound | C8H6N4O8 | CID 6435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Alloxan - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Generation of alloxan free radicals in chemical and biological systems: implication in the diabetogenic action of alloxan - PubMed [pubmed.ncbi.nlm.nih.gov]
Alloxantin: A Comprehensive Technical Guide to its Natural and Synthetic Origins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alloxantin, a dimeric derivative of alloxan (B1665706), is a compound of significant interest in chemical and biological research, particularly in studies related to redox chemistry and oxidative stress. This technical guide provides an in-depth exploration of the known natural and synthetic sources of this compound. While its natural occurrence is sparsely documented, this guide presents the available information. In contrast, several well-established synthetic routes are detailed, complete with experimental protocols and quantitative yield data to facilitate replication and comparison. Furthermore, this document elucidates the critical biochemical pathway involving the alloxan-alloxantin-dialuric acid redox cycle, a key mechanism in the generation of reactive oxygen species (ROS). Visual diagrams generated using Graphviz are provided to illustrate this pathway and the experimental workflows for synthesis, adhering to stringent visualization standards for clarity and precision.
Natural Sources of this compound
The natural occurrence of this compound is not well-documented in scientific literature. To date, the primary mention of its presence in a natural source is in the brackish water clam, Corbicula japonica[1].
Occurrence in Corbicula japonica
Challenges in Natural Source Identification and Extraction
The limited information on natural sources of this compound presents a significant challenge for researchers. The development of sensitive analytical methods and comprehensive screening of various biological samples, particularly from marine organisms and those with unique metabolic pathways, may lead to the discovery of new natural sources.
Future research in this area would require the development of specific and robust extraction and quantification protocols, likely involving techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to detect and quantify the typically low concentrations of such compounds in complex biological matrices.
Synthetic Sources of this compound
The synthesis of this compound is well-established, with several methods reported in the literature. These methods primarily involve the oxidation of uric acid or the reduction of alloxan. The following sections provide detailed experimental protocols for the most common synthetic routes.
Synthesis from Uric Acid
One of the primary methods for synthesizing this compound involves the oxidation of uric acid followed by reduction[2][3].
Table 1: Quantitative Data for Synthesis of this compound from Uric Acid
| Parameter | Value | Reference |
| Starting Material | Uric Acid | [4] |
| Molar Mass of Uric Acid | 168.11 g/mol | N/A |
| Molar Mass of this compound Dihydrate | 322.19 g/mol | N/A |
| Yield | 55-69% | [4] |
-
Reaction Setup: In a 500-mL three-necked flask equipped with a mechanical stirrer, combine 15 g (0.09 mole) of finely powdered uric acid, 30 g (25.2 mL) of concentrated hydrochloric acid, and 40 mL of water.
-
Oxidation: Warm the mixture to 30°C and initiate stirring. Slowly add 4 g (0.014 mole) of finely powdered potassium chlorate (B79027) in small portions over a period of at least 45 minutes. Ensure the temperature does not exceed 30°C. Most of the uric acid will dissolve.
-
Filtration: Filter any undissolved material through a fritted-glass filter.
-
Reduction: Dilute the clear filtrate with 30 mL of water. Bubble a rapid stream of hydrogen sulfide (B99878) through the solution until it is saturated (approximately 10–15 minutes). A precipitate of sulfur and this compound will form.
-
Isolation: Cool the mixture in an ice bath for 2–3 hours to ensure complete precipitation. Collect the solid on a Büchner funnel and wash with three 30-mL portions of cold water.
-
Purification: To separate this compound from sulfur, boil the wet solid with 250 mL of water for 15 minutes. Filter the hot solution to remove the insoluble sulfur.
-
Crystallization: Allow the filtrate to cool. This compound dihydrate will crystallize as glistening plates.
-
Final Product: Collect the crystals on a Büchner funnel, press as dry as possible, wash with approximately 30 mL of ether, and dry in a vacuum desiccator. The expected yield is 8–10 g (55–69%).
Caption: Workflow for the synthesis of this compound from uric acid.
Synthesis from Alloxan
This compound can also be synthesized by the condensation of alloxan with dialuric acid, which is formed by the reduction of alloxan. A one-pot synthesis from alloxan monohydrate is a common approach.
Table 2: Quantitative Data for Synthesis of this compound from Alloxan Monohydrate
| Parameter | Value | Reference |
| Starting Material | Alloxan Monohydrate | [2] |
| Molar Mass of Alloxan Monohydrate | 160.08 g/mol | N/A |
| Molar Mass of this compound Dihydrate | 322.19 g/mol | N/A |
| Yield | 84-85% | [2] |
-
Apparatus Setup: Assemble an apparatus for carrying out the reaction under an inert atmosphere (e.g., using a three-necked flask with gas inlet and outlet).
-
Inert Atmosphere: Flush the apparatus with oxygen-free nitrogen.
-
Reaction Mixture: In the reaction vessel, dissolve 16.0 g (0.1 mole) of alloxan monohydrate in 1.3 L of deaerated water with stirring provided by the nitrogen flow.
-
Reduction: Discontinue the nitrogen flow and pass hydrogen sulfide through the solution until it is saturated (approximately 2 hours).
-
Extraction: Add 100 mL of carbon disulfide and agitate the mixture for 5 minutes using the hydrogen sulfide stream. Carefully withdraw and discard the carbon disulfide layer. Repeat the wash with another 100 mL of carbon disulfide.
-
Removal of H₂S: Discontinue the hydrogen sulfide flow and pass nitrogen through the solution for about 2 hours, or until the emerging gas gives a negative test for hydrogen sulfide with lead acetate (B1210297) paper.
-
Addition of Alloxan: In a separate funnel, dissolve 16.0 g (0.1 mole) of alloxan monohydrate in 100 mL of deaerated water under a nitrogen atmosphere. Add this solution to the reaction mixture.
-
Crystallization: Stopper the reaction vessel and allow it to stand in a cool place (e.g., refrigerator) for 24-48 hours. This compound dihydrate will crystallize.
-
Isolation and Drying: Collect the crystals by filtration in a nitrogen atmosphere, wash with deaerated water, followed by ethanol (B145695) and ether. Dry the product in a vacuum desiccator over phosphorus pentoxide and soda-lime. The expected yield is 27–27.5 g (84–85%).
Caption: Workflow for the synthesis of this compound from alloxan monohydrate.
Biochemical Signaling Pathway: The Alloxan-Alloxantin-Dialuric Acid Redox Cycle
This compound is a key intermediate in the redox cycle involving alloxan and its reduction product, dialuric acid. This cycle is of significant biological importance as it is a major contributor to the generation of reactive oxygen species (ROS), which can induce oxidative stress and cellular damage. This mechanism is particularly relevant in the context of alloxan-induced diabetes, where the selective toxicity of alloxan to pancreatic β-cells is mediated by this redox cycling[4][5].
The cycle is initiated by the reduction of alloxan to dialuric acid in the presence of intracellular reducing agents, such as glutathione (B108866) (GSH)[6]. Dialuric acid is unstable and readily auto-oxidizes back to alloxan, a process that generates a superoxide (B77818) radical (O₂⁻). The superoxide radical can then be converted to hydrogen peroxide (H₂O₂) by superoxide dismutase (SOD). In the presence of transition metals like iron, hydrogen peroxide can undergo the Fenton reaction to produce highly reactive hydroxyl radicals (•OH), which are potent inducers of cellular damage[4][7]. This compound is formed as a dimeric intermediate during this redox process.
Caption: The Alloxan-Alloxantin-Dialuric Acid redox cycle illustrating the generation of reactive oxygen species.
Conclusion
This technical guide has provided a detailed overview of the natural and synthetic sources of this compound. While its natural occurrence appears to be rare and is currently limited to a single reported species without extensive data, its chemical synthesis is well-understood and achievable through multiple high-yielding routes. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of synthetic chemistry and drug development. Furthermore, the elucidation of the alloxan-alloxantin-dialuric acid redox cycle and its role in ROS generation is crucial for understanding the biological activities of this compound and its related compounds, particularly in the context of oxidative stress-related pathologies. Further research is warranted to explore other potential natural sources of this compound and to fully characterize its biological roles beyond its involvement in the alloxan-induced toxicity model.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alloxan-dialuric acid cycling: a complex redox mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological profile of Alloxantin in vitro
An In-Depth Technical Guide to the In Vitro Toxicological Profile of Alloxantin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the in vitro toxicological profile of this compound. This compound is chemically intertwined with alloxan (B1665706), a well-established diabetogenic agent used in research to induce experimental diabetes mellitus. This compound is the dimeric intermediate formed during the redox cycling between alloxan and its reduction product, dialuric acid. This cycle is central to its mechanism of toxicity, which is primarily mediated by the generation of reactive oxygen species (ROS) that inflict selective damage on pancreatic β-cells.[1][2] Consequently, much of the in vitro toxicological data available is discussed in the context of alloxan, as they are part of the same toxic mechanism. This guide synthesizes the available data on cytotoxicity, genotoxicity, and mechanisms of action, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action: The Redox Cycle and Oxidative Stress
The primary mechanism of this compound and alloxan's toxicity is the induction of severe oxidative stress. In the presence of reducing agents, alloxan is converted to dialuric acid. This process, involving the intermediate this compound, establishes a redox cycle that continually produces superoxide (B77818) radicals (O₂⁻). These radicals are then dismutated to hydrogen peroxide (H₂O₂), which can further generate highly reactive hydroxyl radicals (•OH) via the Fenton reaction.[1] These ROS lead to the oxidation of critical cellular components, particularly in pancreatic β-cells, which are uniquely susceptible due to their high uptake of alloxan via GLUT2 transporters and relatively weak antioxidant defense systems.[3][4] This cascade of events damages DNA, disrupts intracellular calcium homeostasis, inhibits key enzymes like glucokinase, and ultimately triggers apoptotic cell death.[1][5][6]
Quantitative Toxicological Data
The following tables summarize quantitative data from in vitro studies on the toxic effects of alloxan, which are representative of the this compound toxic mechanism.
Table 1: Cytotoxicity in Pancreatic Islets and Insulinoma Cells
| Cell Type | Compound | Concentration | Effect | Reference |
| Mouse Pancreatic Islets | Alloxan | 2-5 mM | Decreased Rubidium (Rb+) accumulation | [7] |
| Mouse Pancreatic Islets | Alloxan | 2 mM | Inhibited O₂ uptake in the presence of 28 mM glucose | [8] |
| Mouse Pancreatic Islets | Alloxan | 5-10 mM | Lowered glucose utilization | [8] |
| Mouse Pancreatic Islets | Alloxan | 0.1 - 5 mM | Concentration-dependent increase in β-cell necrosis | [2] |
| Rat Insulinoma (RIN) Cells | Alloxan | Not specified | Induced cytotoxicity, DNA damage, and apoptosis | [6] |
| Insulinoma (HIT, RIN) Cells | Alloxan + Cysteine | Not specified | Induced cytotoxicity and lysosomal destabilization | [3] |
Table 2: Effects on Cellular Metabolism
| System | Compound | Concentration | Parameter Measured | Result | Reference |
| Mouse Pancreatic Islets | Alloxan | 2 mM | Endogenous Respiration | No change | [8] |
| Mouse Pancreatic Islets | Alloxan | 2 mM | Glucose-stimulated O₂ uptake | Inhibition | [8] |
| Mouse Pancreatic Islets | Alloxan | > 2 mM | Glucose Oxidation (¹⁴CO₂ formation) | Dose-dependent decrease | [8] |
| Mouse Pancreatic Islets | Alloxan | 2-5 mM | Rb+ Pumping | Inhibition of inward pumping | [7][9] |
| Mouse β-cells | Alloxan | Not specified | Mitochondrial Membrane Potential | Decreased | [5] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These are standard protocols that can be adapted for testing the toxicological profile of this compound.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[10]
Detailed Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Remove the old medium from the cells and add the this compound solutions. Include vehicle-only controls and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[12] Following treatment, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[12][13]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.[12]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Calculate cell viability as a percentage relative to the untreated control cells.
Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)
The Comet Assay is a sensitive method for detecting DNA damage (such as single- and double-strand breaks and alkali-labile sites) in individual cells.[15][16] Damaged DNA migrates further in an electric field, creating a "comet" shape.
Detailed Protocol:
-
Cell Preparation and Treatment: Treat cells with this compound for a specified period. Harvest the cells, ensuring high viability, and resuspend them in ice-cold PBS at a concentration of ~1x10⁵ cells/mL.[17]
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose (at ~37°C) and quickly pipette the mixture onto a pre-coated microscope slide. Allow it to solidify at 4°C.[18]
-
Lysis: Immerse the slides in a freshly prepared, cold lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.[19] This step removes cell membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).
-
DNA Unwinding: Transfer the slides to an electrophoresis tank filled with fresh, cold alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13). Let the DNA unwind for 20-40 minutes.[18]
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes. The alkaline conditions and electric field cause loops of damaged DNA to migrate from the nucleoid towards the anode.[18]
-
Neutralization and Staining: After electrophoresis, gently remove the slides and immerse them in a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) for 5-10 minutes. Stain the DNA with a fluorescent dye such as ethidium (B1194527) bromide or DAPI.
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Use specialized imaging software to quantify the extent of DNA damage by measuring parameters like tail length, tail intensity, and tail moment.
Apoptosis Assessment: Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[20][21] The assay uses a synthetic peptide substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) that is cleaved by active caspase-3, releasing a chromophore (pNA) or a fluorophore (AMC) that can be measured.[22][23]
Detailed Protocol:
-
Cell Treatment and Lysis: Plate and treat cells with this compound as described for the MTT assay. After treatment, harvest the cells (both adherent and floating) and wash with cold PBS.
-
Lysate Preparation: Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10-30 minutes.[20][22] Centrifuge the lysate at high speed (~12,000 rpm) at 4°C to pellet the cellular debris.
-
Protein Quantification: Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., Bradford assay) to ensure equal protein loading for each sample.
-
Caspase Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add reaction buffer (containing DTT) and the caspase-3 substrate (e.g., DEVD-pNA).[23]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspase-3 in the apoptotic samples will cleave the substrate.
-
Measurement: Measure the sample absorbance (for colorimetric assays, at 405 nm) or fluorescence (for fluorometric assays, Ex/Em = 380/440 nm) using a microplate reader.[20][22]
-
Data Analysis: Compare the readings from the treated samples to the untreated control to determine the fold-increase in caspase-3 activity, which is proportional to the level of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Insulinoma cells in culture show pronounced sensitivity to alloxan-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Contrasting effects of alloxan on islets and single mouse pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of prostaglandins against alloxan-induced cytotoxicity to insulin secreting insulinoma RIN cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alloxan cytotoxicity in vitro. Inhibition of rubidium ion pumping in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects in vitro of alloxan on the glucose metabolism of mouse pancreatic B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alloxan cytotoxicity in vitro. Inhibition of rubidium ion pumping in pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 16. Alkaline Comet Assay to Detect DNA Damage | Springer Nature Experiments [experiments.springernature.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]
- 20. mpbio.com [mpbio.com]
- 21. Caspase-3 Assay Kit (Colorimetric) - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 22. media.cellsignal.com [media.cellsignal.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Unveiling the Antimicrobial Potential of Alloxantin and a Comprehensive Guide to the Broad-Spectrum Efficacy of Allicin
A technical whitepaper for researchers, scientists, and drug development professionals.
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration of novel and effective fungicidal and bactericidal agents. This technical guide delves into the antimicrobial properties of two compounds, Alloxantin and Allicin. While this compound shows documented antimicrobial activity, the available data is limited. In contrast, Allicin, a reactive sulfur species derived from garlic, has been extensively studied and demonstrates broad-spectrum efficacy against a wide range of pathogens. This whitepaper provides a concise overview of this compound's known antimicrobial effects and presents an in-depth technical guide to the fungicidal and bactericidal properties of Allicin, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
This compound: A Compound with Fungicidal and Bactericidal Properties
This compound is a chemical compound with recognized fungicidal, bactericidal, and herbicidal properties.[1] Limited available data indicates its potential as an antimicrobial agent.
Quantitative Data
A key piece of quantitative information available for this compound is its inhibitory effect on fungal growth. A concentration of 60 parts per million (ppm) of this compound has been shown to inhibit the in vitro growth of several fungal species, including:
-
Fusarium oxysporum
-
Fusarium roseum
-
Rhizopus nigricans
-
Rhizopus stolonifer[1]
Further comprehensive studies are required to establish a broader spectrum of its minimum inhibitory concentrations (MICs) against various bacteria and fungi.
Due to the limited availability of in-depth data on this compound's antimicrobial mechanisms and experimental protocols, the remainder of this guide will focus on the extensively researched and closely related compound, Allicin. It is plausible that interest in the antimicrobial properties of this compound may be related to the well-documented activities of Allicin.
Allicin: An In-Depth Technical Guide
Allicin (diallylthiosulfinate) is the primary bioactive compound responsible for the antimicrobial properties of freshly crushed garlic.[2] It exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and even some parasites and viruses.[2][3][4]
Data Presentation: Fungicidal and Bactericidal Efficacy of Allicin
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Allicin against a range of bacterial and fungal species, providing a clear comparison of its efficacy.
Table 1: Bactericidal Properties of Allicin (Minimum Inhibitory Concentration)
| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 8 | [5] |
| Bacillus subtilis | Gram-positive | Value not specified | [4] |
| Escherichia coli | Gram-negative | Value not specified | [6] |
| Proteus mirabilis | Gram-negative | Value not specified | [4] |
| Pseudomonas aeruginosa | Gram-negative | Value not specified | [6] |
| Salmonella spp. | Gram-negative | Value not specified | [6] |
| Helicobacter pylori | Gram-negative | Value not specified | [6] |
| Shigella spp. | Gram-negative | Value not specified | [6] |
| Clostridium spp. | Gram-positive | Value not specified | [6] |
Table 2: Fungicidal Properties of Allicin (Minimum Inhibitory Concentration)
| Fungal Species | Type | MIC (µg/mL) | Reference |
| Candida albicans | Yeast | 1.57 - 6.25 | [6] |
| Cryptococcus spp. | Yeast | 1.57 - 6.25 | [6] |
| Trichophyton spp. | Filamentous | 1.57 - 6.25 | [6] |
| Epidermophyton spp. | Filamentous | 1.57 - 6.25 | [6] |
| Microsporum spp. | Filamentous | 1.57 - 6.25 | [6] |
| Trichosporon asahii | Yeast | 16 - 64 (MIC90 at 24h) | [7] |
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The following is a detailed methodology for determining the MIC of Allicin using the broth microdilution assay, a standard method for assessing antimicrobial susceptibility.[2][8][9][10][11]
Objective: To determine the lowest concentration of Allicin that completely inhibits the visible growth of a microorganism.
Materials:
-
Pure Allicin standard
-
Appropriate solvent for Allicin (e.g., dimethyl sulfoxide (B87167) - DMSO)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile pipettes and multichannel pipettes
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Allicin Stock Solution:
-
Due to its instability, prepare a fresh, concentrated stock solution of Allicin in the chosen solvent immediately before the assay. A typical starting concentration is 1280 µg/mL.[2]
-
Filter-sterilize the stock solution if necessary.
-
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile broth (CAMHB or RPMI-1640) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the Allicin stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no Allicin), and well 12 will serve as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), prepare a microbial suspension in sterile broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for fungal growth.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of Allicin at which there is no visible growth of the microorganism.[2] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the well with the lowest Allicin concentration showing an OD similar to the sterility control.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Mechanism of Action: The Multi-Target Approach of Allicin
Allicin's broad-spectrum antimicrobial activity stems from its ability to react with thiol (-SH) groups present in microbial proteins and enzymes.[2][3] This non-specific mechanism disrupts various essential cellular processes, making the development of resistance more challenging for pathogens.[12] Key mechanisms include the disruption of redox homeostasis, alteration of cell membrane permeability, and inhibition of macromolecule synthesis.[12]
References
- 1. This compound | C8H6N4O8 | CID 6435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Allicin? [synapse.patsnap.com]
- 4. Allicin's antimicrobial effects on bacteria and fungi under varied conditions. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative and Qualitative Analysis of the Antifungal Activity of Allicin Alone and in Combination with Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Activity and Potential Action Mechanism of Allicin against Trichosporon asahii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimum inhibitory concentration assay by broth microdilution [bio-protocol.org]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. protocols.io [protocols.io]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Synthesis of Alloxantin from Uric Acid
Introduction
Alloxantin is a chemical compound that results from the condensation of alloxan (B1665706) and dialuric acid. It is a key intermediate in the synthesis of various biologically active molecules and is also used in analytical chemistry. This application note provides a detailed protocol for the synthesis of this compound dihydrate from uric acid, a readily available starting material. The described method involves the oxidation of uric acid followed by a reduction step.
Reaction Principle
The synthesis of this compound from uric acid proceeds in two main stages within a one-pot reaction. Initially, uric acid is oxidized by an oxidizing agent, such as potassium chlorate (B79027) in an acidic medium, to form alloxan. Subsequently, the alloxan intermediate is partially reduced in situ by a reducing agent like hydrogen sulfide (B99878). The resulting dialuric acid then condenses with the remaining alloxan to yield this compound.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| Uric Acid | C₅H₄N₄O₃ | 168.11 | 15.0 g (0.09 mol) |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 30.0 g (25.2 mL) |
| Potassium Chlorate | KClO₃ | 122.55 | 4.0 g (0.033 mol) |
| Water | H₂O | 18.02 | As needed |
| Hydrogen Sulfide | H₂S | 34.08 | Gas |
| Ether | (C₂H₅)₂O | 74.12 | ~30 mL |
Equipment
-
500-mL three-necked flask
-
Mechanical stirrer
-
Heating mantle or water bath
-
Fritted-glass filter
-
Büchner funnel and flask
-
Ice bath
-
Vacuum desiccator
Procedure
Part 1: Oxidation of Uric Acid
-
In a 500-mL three-necked flask equipped with a mechanical stirrer, combine 15.0 g (0.09 mol) of finely powdered uric acid, 30.0 g (25.2 mL) of concentrated hydrochloric acid, and 40 mL of water.[1]
-
Warm the mixture to 30°C while stirring.[1]
-
Over a period of at least 45 minutes, add 4.0 g (0.033 mol) of finely powdered potassium chlorate in small portions. Maintain the temperature at 30°C during the addition.[1]
-
After the addition is complete, continue stirring until most of the uric acid has dissolved.
-
Filter the warm solution through a fritted-glass filter to remove any undissolved starting material.[1]
Part 2: Reduction and Formation of this compound
-
Dilute the clear filtrate with 30 mL of water.[1]
-
Bubble a rapid stream of hydrogen sulfide gas through the solution for approximately 10-15 minutes, or until the solution is saturated. A precipitate of sulfur and this compound will form.[1]
-
Cool the mixture in an ice bath for 2-3 hours to ensure complete precipitation.[1]
Part 3: Purification of this compound Dihydrate
-
Collect the solid precipitate on a Büchner funnel and wash it with three 30-mL portions of cold water.[1]
-
Transfer the wet solid to a beaker and add 250 mL of water. Boil the mixture for 15 minutes to dissolve the this compound, leaving the insoluble sulfur behind.[1]
-
Filter the hot solution to remove the sulfur.
-
Allow the filtrate to cool, during which glistening plates of this compound dihydrate will crystallize.
-
Collect the crystals on a Büchner funnel, press them as dry as possible, and wash with approximately 30 mL of ether.[1]
-
Dry the final product in a vacuum desiccator.[1]
Expected Yield and Properties
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound from uric acid.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Potassium chlorate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
Hydrogen sulfide is a toxic and flammable gas. Ensure proper ventilation and have a neutralization trap in place.
-
Concentrated hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
Inducing Type 1 Diabetes in Rats using Alloxan: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for inducing Type 1 diabetes in rat models using Alloxan (B1665706), a well-established method for studying the pathophysiology of the disease and for screening potential anti-diabetic therapeutics. This guide details the mechanism of action of Alloxan, provides step-by-step experimental protocols, and summarizes key quantitative data for successful and reproducible diabetes induction.
Mechanism of Alloxan-Induced Diabetes
Alloxan, a urea (B33335) derivative, selectively destroys the insulin-secreting beta cells of the pancreatic islets of Langerhans, leading to a state of insulin-dependent diabetes mellitus.[1] Its diabetogenic action is mediated through a series of events initiated by its uptake into the beta cells via the GLUT2 glucose transporter, a consequence of its structural similarity to glucose.[2][3]
Once inside the beta cells, Alloxan and its reduction product, dialuric acid, engage in a redox cycle that generates reactive oxygen species (ROS), including superoxide (B77818) radicals, hydrogen peroxide, and highly reactive hydroxyl radicals.[2][4] Pancreatic beta cells are particularly susceptible to this oxidative stress due to their low intrinsic antioxidant defense capacity.[2] The massive increase in cytosolic calcium concentration and the generation of ROS ultimately lead to the rapid destruction of the beta cells.[4]
This process results in a characteristic triphasic blood glucose response:
-
Initial Hyperglycemia: Occurs within the first few hours after Alloxan administration.
-
Hypoglycemia: A severe and potentially fatal drop in blood glucose levels follows, lasting for several hours. This is attributed to the massive release of insulin (B600854) from the damaged beta cells.
-
Sustained Hyperglycemia: The final phase, characterized by persistent high blood glucose levels, indicates the successful induction of diabetes.[5]
Experimental Protocols
Materials and Reagents
-
Alloxan monohydrate (e.g., Sigma-Aldrich)
-
Sterile 0.9% saline solution (chilled) or Citrate (B86180) buffer (0.1 M, pH 4.5, chilled)
-
Glucose (for oral gavage or in drinking water)
-
Glucometer and test strips
-
Syringes and needles (e.g., 25G)
-
Animal restraining device
-
Personal protective equipment (gloves, lab coat, safety glasses)
Animal Model
-
Species: Wistar or Sprague Dawley rats are commonly used.
-
Age and Weight: Young adult rats (e.g., 8-10 weeks old, weighing 150-250g) are typically used.
Alloxan Solution Preparation
Note: Alloxan is unstable in aqueous solutions and should be prepared immediately before use. It is also light-sensitive.
-
On the day of induction, weigh the required amount of Alloxan monohydrate in a dark environment.
-
Dissolve the Alloxan in chilled sterile 0.9% saline or citrate buffer. A common concentration for intraperitoneal injection is 20 mg/mL to 50 mg/mL (5% w/v).[2][6] For example, to prepare a 20 mg/mL solution, dissolve 200 mg of Alloxan in 10 mL of cold saline.
-
Keep the solution on ice and protected from light until injection.
Diabetes Induction Protocol
-
Acclimatization: House the rats in a controlled environment for at least one week before the experiment to allow for acclimatization.
-
Fasting: Fast the rats for 12 to 36 hours prior to Alloxan injection.[6] This enhances the diabetogenic effect of Alloxan. Water should be available ad libitum.
-
Alloxan Administration:
-
Post-Injection Care and Hypoglycemia Management:
-
Immediately after Alloxan administration, provide the rats with free access to a 5-10% glucose solution in their drinking water for the next 24 hours to prevent fatal hypoglycemia.[1]
-
Alternatively, administer a glucose solution (e.g., 5 mL of 10% solution) by oral gavage.
-
Monitor the animals closely for signs of hypoglycemic shock (e.g., convulsions, lethargy).
-
-
Confirmation of Diabetes:
Data Presentation
Alloxan Dosage and Administration Route
| Parameter | Details | References |
| Animal Model | Wistar, Sprague Dawley rats | [7][8] |
| Dosage (Intraperitoneal) | 120 - 200 mg/kg | [1][8] |
| 150 mg/kg (most common) | [6][7][8] | |
| Dosage (Intravenous) | 40 - 65 mg/kg | [4] |
| Fasting Period | 12 - 36 hours | [6] |
| Solvent | Chilled 0.9% Saline or Citrate Buffer (pH 4.5) | [1][3] |
Expected Blood Glucose Levels and Success Rate
| Time Point | Expected Blood Glucose Range (mg/dL) | Notes | References |
| Baseline (Pre-induction) | 80 - 120 | Normal fasting glucose | |
| 1-4 hours post-injection | Elevated (Hyperglycemia) | Initial phase | [5] |
| 4-24 hours post-injection | Low (Hypoglycemia) | Critical monitoring period | [10] |
| 48-72 hours post-injection | > 200 - 250 | Confirmation of diabetes | [7][9] |
| 1-8 weeks post-injection | Sustained > 300 - 400 | Stable diabetic state | [4][10] |
| Success Rate | ~80-100% | With optimized protocol | [2][4] |
| Mortality Rate | Variable, can be high without proper hypoglycemia management | Can be up to 42.9% | [10] |
Common Complications and Considerations
-
Mortality: The primary cause of mortality is the severe hypoglycemia that occurs after the initial hyperglycemic phase. Careful monitoring and glucose administration are crucial to minimize animal loss.[10]
-
Spontaneous Recovery: In some cases, rats may exhibit spontaneous recovery from hyperglycemia, particularly with lower doses of Alloxan.[8] This is thought to be due to the regeneration of beta cells.
-
Nephrotoxicity: High doses of Alloxan can be toxic to the kidneys.[11]
-
Variability: The response to Alloxan can vary depending on the rat strain, age, weight, and diet. It is advisable to conduct a pilot study to determine the optimal dose and conditions for your specific experimental setup.
Histopathological Changes
Following the induction of diabetes with Alloxan, characteristic histopathological changes can be observed in the pancreas and other organs over time.
-
Pancreas: Degeneration and necrosis of the islets of Langerhans, with a significant reduction in the number of beta cells.[10]
-
Liver: Sinusoidal congestion and hepatocyte degeneration.[10][12]
-
Kidneys: Glomerular shrinkage and tubular epithelial vacuolization.[10]
These histological analyses can serve as a confirmation of the diabetic state and can be used to study the long-term complications of the disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. 2.8. Alloxan-Induced Diabetes in Rats [bio-protocol.org]
- 8. Self-recovery in diabetic Sprague Dawley rats induced by intraperitoneal alloxan and streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjarr.com [wjarr.com]
- 10. jurnalnasional.ump.ac.id [jurnalnasional.ump.ac.id]
- 11. Practical considerations for reducing mortality rates in alloxan-induced diabetic rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alloxan-Induced Diabetes Causes Morphological and Ultrastructural Changes in Rat Liver that Resemble the Natural History of Chronic Fatty Liver Disease in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alloxantin as a Fluorescent Probe in Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloxantin, a dimeric derivative of alloxan, is a redox-active compound that has garnered interest in biological research, primarily for its ability to induce oxidative stress and mimic diabetogenic conditions. Emerging evidence suggests that this compound possesses intrinsic fluorescent properties that can be harnessed for biological imaging. Its reactivity with key cellular components involved in redox homeostasis, such as glutathione (B108866) (GSH), and its role in the generation of reactive oxygen species (ROS), position it as a potential fluorescent probe for monitoring cellular oxidative stress.
These application notes provide a comprehensive overview of the proposed use of this compound as a fluorescent probe for imaging cellular redox status. The protocols outlined below are based on the known chemical properties of this compound and established methodologies for similar fluorescent probes.
Principle of Detection
This compound is a redox-cycling compound that can participate in reactions involving both ROS and cellular thiols like glutathione. It is hypothesized that the fluorescence of this compound is modulated by its redox state. In its oxidized or partially reduced state, this compound may exhibit a basal level of fluorescence. Upon interaction with cellular reducing agents, such as GSH, or by participating in ROS-generating reactions, its electronic structure may be altered, leading to a detectable change in its fluorescence emission. This change, whether an increase or decrease in intensity or a spectral shift, can be correlated with the cellular redox environment.
Data Presentation
Photophysical and Chemical Properties of this compound
While specific fluorescence quantum yield and photostability data for this compound as a dedicated fluorescent probe are not extensively published, the following table summarizes its known relevant properties.
| Property | Value | Citation |
| Molecular Formula | C₈H₆N₄O₈ | [1] |
| Molecular Weight | 286.15 g/mol | [1] |
| Appearance | White to yellowish crystalline solid | [2] |
| Solubility | Sparingly soluble in cold water, alcohol, ether | [1] |
| UV-Vis Absorption (neutral aq.) | Primary band at 260 nm (π→π), weaker band at 350–400 nm (n→π) | [2] |
| UV-Vis Absorption (alkaline, pH >10) | Red-shift of the n→π* band to 420 nm | [2] |
Proposed Excitation and Emission Wavelengths for this compound Derivatives
Based on the fluorescence of the related compound alloxazine, the following wavelengths are proposed for imaging.
| Compound | Proposed Excitation Max (nm) | Proposed Emission Max (nm) |
| Alloxazine (this compound derivative) | ~382 | ~435 |
Note: Optimal excitation and emission wavelengths for this compound itself should be empirically determined using a spectrophotometer.
Signaling Pathways and Experimental Workflows
Cellular Response to Oxidative Stress Induced by this compound
This compound is known to induce oxidative stress, which triggers several cellular signaling pathways. The diagram below illustrates the key pathways involved in the cellular response to ROS, which can be investigated using this compound as a tool.
Caption: this compound induces oxidative stress, activating key signaling pathways.
Experimental Workflow for Imaging Oxidative Stress with this compound
The following diagram outlines a generalized workflow for using this compound as a fluorescent probe to image oxidative stress in cultured cells.
Caption: A generalized workflow for cellular imaging using this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock solution concentration of 10 mM.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.
Protocol 2: Live-Cell Imaging of Oxidative Stress with this compound
Materials:
-
Cultured cells seeded on glass-bottom imaging dishes or multi-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (10 mM in DMSO)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for ~380 nm excitation and ~440 nm emission)
-
Optional: Known inducers of oxidative stress (e.g., hydrogen peroxide, H₂O₂) or antioxidants (e.g., N-acetylcysteine, NAC)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density on imaging dishes 24-48 hours prior to the experiment to allow for adherence and normal growth.
-
Preparation of Loading Medium: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration. Initial optimization is recommended, starting with a range of 1-10 µM.
-
Cell Loading: a. Remove the culture medium from the cells and wash once with warm PBS. b. Add the this compound-containing loading medium to the cells. c. Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. Optimization of incubation time may be necessary.
-
Washing: Gently wash the cells two to three times with warm PBS or imaging buffer to remove excess, unbound probe.
-
Imaging: a. Add fresh, pre-warmed imaging buffer or culture medium without phenol (B47542) red to the cells. b. Place the imaging dish on the stage of the fluorescence microscope. c. Acquire images using the appropriate filter set. It is crucial to use consistent imaging parameters (e.g., exposure time, laser power) across all samples for quantitative comparison.
-
(Optional) Induction/Inhibition of Oxidative Stress: a. For positive controls, treat a subset of loaded cells with a known oxidative stress inducer (e.g., 100 µM H₂O₂ for 30 minutes) before or during imaging. b. For negative controls, pre-treat cells with an antioxidant (e.g., 1 mM NAC for 1 hour) before loading with this compound.
-
Image Analysis: a. Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of individual cells or regions of interest. b. Compare the fluorescence intensity between control and treated groups.
Protocol 3: Co-staining with a Known Glutathione Probe
To validate that changes in this compound fluorescence correlate with glutathione levels, a co-staining experiment with a commercially available glutathione-specific probe can be performed.
Materials:
-
Cells loaded with this compound (as per Protocol 2)
-
A commercially available glutathione probe (e.g., monochlorobimane (B1663430) or ThiolTracker™ Violet)
-
Fluorescence microscope with filter sets for both this compound and the glutathione probe
Procedure:
-
Follow steps 1-3 of Protocol 2 for loading cells with this compound.
-
After the initial washing step, load the cells with the commercial glutathione probe according to the manufacturer's instructions. This may involve a sequential incubation.
-
Wash the cells as per the glutathione probe's protocol.
-
Acquire images in two separate fluorescence channels, one for this compound and one for the glutathione probe.
-
Analyze the images for co-localization and correlation of fluorescence signals under basal and oxidative stress conditions.
Troubleshooting
-
High Background Fluorescence:
-
Reduce the concentration of this compound.
-
Increase the number and duration of washing steps after loading.
-
Use a culture medium without phenol red during imaging, as it can be fluorescent.
-
-
Low Signal:
-
Increase the concentration of this compound or the incubation time.
-
Ensure the filter sets on the microscope are appropriate for the expected excitation and emission wavelengths.
-
Check cell viability; dead or unhealthy cells may not retain the probe.
-
-
Phototoxicity:
-
Reduce the intensity and duration of the excitation light.
-
Use a more sensitive camera to allow for shorter exposure times.
-
Perform time-lapse imaging with longer intervals between acquisitions.
-
Conclusion
This compound holds promise as a novel fluorescent probe for investigating cellular oxidative stress. Its redox-sensitive nature and intrinsic fluorescence provide a potential tool for researchers in various fields. The protocols provided here offer a starting point for the application of this compound in biological imaging. It is important to note that further characterization of its photophysical properties and validation of its sensing mechanism in different cell types are necessary to establish it as a robust and reliable fluorescent probe.
References
Application Note: Quantification of Alloxantin using a Stability-Indicating Reversed-Phase HPLC Method
Abstract
This application note presents a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of alloxantin. Due to the limited availability of specific validated methods for this compound, this protocol is based on established principles for related compounds and provides a robust starting point for method development and validation. The method is designed to be stability-indicating, allowing for the separation of this compound from potential degradation products. This document provides detailed protocols for sample and standard preparation, chromatographic conditions, and method validation parameters, making it a valuable resource for researchers, scientists, and professionals in drug development.
Introduction
This compound, a dimeric derivative of alloxan (B1665706), is a compound of interest in various biological and chemical studies due to its redox properties. Accurate and reliable quantification of this compound is crucial for understanding its stability, reactivity, and biological effects. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds.[1] This application note outlines a proposed UV-HPLC method for the determination of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)[2]
-
Water (HPLC grade)
-
-
Filters: 0.45 µm or 0.22 µm syringe filters for sample preparation.[3]
Chromatographic Conditions
The following chromatographic conditions are proposed as a starting point for method development. Optimization may be required based on the specific instrumentation and column used.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 15:85 v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm (based on UV-Vis profile of this compound)[5] |
| Run Time | 10 minutes |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a minimal amount of a suitable solvent (e.g., water or a mixture of water and acetonitrile) and dilute to the mark.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. General procedures for common sample types are outlined below.
-
For Bulk Drug Substance:
-
Accurately weigh a sufficient amount of the this compound bulk drug to prepare a stock solution of a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Dilute the stock solution with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.[3]
-
-
For Biological Matrices (e.g., Plasma, Serum):
-
Protein Precipitation: Add a precipitating agent such as acetonitrile or perchloric acid to the sample.[4][6] Vortex and centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE): Extract the this compound from the aqueous biological fluid into an immiscible organic solvent.[6]
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to retain and elute the this compound, thereby cleaning up the sample.[6]
-
The resulting supernatant or eluate should be evaporated to dryness and reconstituted in the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
Method Validation
To ensure the reliability of the analytical method, it is essential to perform a thorough validation according to ICH guidelines. The following parameters should be evaluated:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from blank, placebo, or degradation products at the retention time of this compound. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | To be determined based on the intended application. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | RSD ≤ 2% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, and temperature. |
Stability-Indicating Assay
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound bulk drug.[1][7] The drug should be subjected to the following stress conditions:
-
Acid Hydrolysis: e.g., 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: e.g., 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: e.g., Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: e.g., Exposure to UV light (254 nm) for 24 hours.
The stressed samples should be analyzed by the proposed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak.
Data Presentation
The quantitative data obtained from the method validation and stability studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
Table 2: Accuracy and Precision Data
| Concentration (µg/mL) | Amount Added (µg) | Amount Found (µg) | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |
| Low QC | Example Value | Example Value | Example Value | Example Value | Example Value |
| Mid QC | Example Value | Example Value | Example Value | Example Value | Example Value |
| High QC | Example Value | Example Value | Example Value | Example Value | Example Value |
Table 3: Forced Degradation Study Results
| Stress Condition | % Degradation of this compound | Purity Angle | Purity Threshold |
| Acid Hydrolysis | Example Value | Example Value | Example Value |
| Base Hydrolysis | Example Value | Example Value | Example Value |
| Oxidative Degradation | Example Value | Example Value | Example Value |
| Thermal Degradation | Example Value | Example Value | Example Value |
| Photolytic Degradation | Example Value | Example Value | Example Value |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical workflow for establishing a stability-indicating HPLC method.
Conclusion
This application note provides a comprehensive framework for the development and validation of an RP-HPLC method for the quantification of this compound. The proposed method, along with the detailed protocols for sample preparation, chromatographic conditions, and method validation, serves as a valuable starting point for researchers. The successful validation of this method will enable accurate and reliable determination of this compound in various samples and will be instrumental in stability studies.
References
- 1. ijpsm.com [ijpsm.com]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. nacalai.com [nacalai.com]
- 4. Determination of alloxan by fluorometric high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-295553) | 76-24-4 [evitachem.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
Application Notes & Protocols: Studying Alloxantin's Redox Cycling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloxantin is a chemical compound central to the study of experimental diabetes and oxidative stress. It exists in a dynamic equilibrium with its oxidized form, alloxan (B1665706), and its reduced form, dialuric acid. The significance of this compound in biological research stems from its ability to undergo redox cycling, a process that generates a cascade of reactive oxygen species (ROS).[1][2] This redox activity is particularly toxic to pancreatic β-cells, which have inherently low antioxidant defense mechanisms, leading to their destruction and the onset of insulin-dependent diabetes in animal models.[3][4][5]
The core mechanism involves the reduction of alloxan by intracellular thiols, such as glutathione (B108866) (GSH), to form dialuric acid.[4][6] Dialuric acid then auto-oxidizes, cycling back to alloxan and, in the process, producing superoxide (B77818) radicals (O₂•⁻). These radicals are subsequently converted to hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH) via the Fenton reaction.[5][7] This continuous cycle of reduction and oxidation depletes cellular antioxidants and inflicts severe oxidative damage, primarily through lipid peroxidation and DNA damage, culminating in necrotic cell death.[3][7]
These application notes provide a comprehensive set of protocols for researchers to investigate the redox cycling of this compound, quantify the resulting oxidative stress, and analyze its impact on cellular signaling pathways.
This compound-Mediated Signaling Pathways
The excessive production of ROS by this compound's redox cycling activates several cellular stress-response signaling cascades. Understanding these pathways is crucial for elucidating the mechanisms of β-cell toxicity and for developing potential therapeutic interventions. Key pathways implicated include:
-
MAPK Pathways: Oxidative stress is a potent activator of mitogen-activated protein kinases (MAPKs), including p38 MAPK and c-Jun N-terminal kinase (JNK).[8][9] Activation of these pathways can lead to the regulation of apoptosis and inflammatory responses.
-
NF-κB Pathway: The nuclear factor kappa-B (NF-κB) signaling cascade is a critical regulator of inflammation and cell survival. ROS can trigger the activation of NF-κB, leading to the transcription of pro-inflammatory cytokines and other mediators that contribute to cellular damage.[8]
-
PKC Pathway: Protein kinase C (PKC) isoforms are also activated by hyperglycemia and oxidative stress.[9] Their activation can contribute to the pathological changes observed in diabetic complications.
-
Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and activates the Antioxidant Response Element (ARE), leading to the expression of protective enzymes.[10][11] Studying this pathway can reveal cellular defense mechanisms against this compound-induced toxicity.
References
- 1. Buy this compound (EVT-295553) | 76-24-4 [evitachem.com]
- 2. Alloxan - Wikipedia [en.wikipedia.org]
- 3. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]
- 4. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glutathione-mediated redox cycling of alloxan. Mechanisms of superoxide dismutase inhibition and of metal-catalyzed OH. formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of alloxan and streptozotocin action in B cells of the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxiredoxin 6 Attenuates Alloxan-Induced Type 1 Diabetes Mellitus in Mice and Cytokine-Induced Cytotoxicity in RIN-m5F Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fucoidan from Sargassum wightii reduces oxidative stress through upregulating Nrf2/HO-1 signaling pathway in alloxan-induced diabetic cardiomyopathy rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polyherbal extract improves glycometabolic control in alloxan-induced diabetic rats via down-regulating the MAPK/JNK pathway, modulating Nrf-2/Keap-1 expression, and stimulating insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Alloxantin Solutions for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alloxantin and its related compound, alloxan (B1665706), are critical tools in diabetes research, primarily for their ability to induce experimental diabetes in animal models by selectively targeting pancreatic β-cells. Proper preparation of this compound solutions is paramount for the success and reproducibility of in vivo studies. This document provides detailed application notes and protocols for the preparation of this compound solutions intended for in vivo experiments, with a focus on solubility, stability, and administration. All quantitative data is summarized for clarity, and a proposed signaling pathway for this compound-induced cellular effects is provided.
Introduction to this compound
This compound is a dimeric derivative of alloxan and a key intermediate in the redox cycling that leads to the generation of reactive oxygen species (ROS). It is this production of ROS that is believed to be the primary mechanism behind the diabetogenic action of these compounds, causing damage to and necrosis of insulin-producing pancreatic β-cells. While much of the literature focuses on alloxan, understanding the properties of this compound is crucial for researchers investigating the nuances of this model of induced diabetes.
Physicochemical Properties of this compound Dihydrate
A clear understanding of the physicochemical properties of this compound is essential for the preparation of viable solutions for in vivo use.
| Property | Value | Citation |
| Molecular Formula | C₈H₁₀N₄O₁₀ | [1] |
| Molecular Weight | 322.19 g/mol | [1][2] |
| Appearance | White to pinkish crystalline solid | [3] |
| Solubility | Sparingly soluble in cold water, alcohol, and ether. Soluble in hot water. | [3] |
| Storage | Store at 10°C - 25°C in a tightly sealed container to prevent degradation from air and moisture. The compound can gradually turn pink upon exposure to air. | [2][3] |
Recommended Protocol for Preparation of this compound Solution for In Vivo Injection
Disclaimer: Detailed, validated protocols for the preparation of this compound solutions for in vivo administration are not widely available in peer-reviewed literature. The following protocol is a recommended procedure based on the known solubility of this compound and established methods for the preparation of its related compound, alloxan, for in vivo studies.[4][5][6] Researchers should perform small-scale pilot studies to determine the optimal concentration and vehicle for their specific animal model and experimental design.
Materials
-
This compound dihydrate (powder)
-
Sterile, pyrogen-free 0.9% Sodium Chloride solution (normal saline)
-
Sterile 0.22 µm syringe filters
-
Sterile vials
-
Heating magnetic stirrer
-
Calibrated pH meter
Solution Preparation (Example for a 5 mg/mL solution)
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound dihydrate powder. For a 5 mg/mL solution, weigh 50 mg of this compound dihydrate for a final volume of 10 mL.
-
Dissolution:
-
Transfer the weighed this compound dihydrate to a sterile beaker or flask containing a sterile magnetic stir bar.
-
Add a portion of the sterile 0.9% saline (e.g., 8 mL for a final 10 mL volume).
-
Gently heat the solution on a heating magnetic stirrer to approximately 50-60°C. This compound is more soluble in hot water.[3] Do not boil.
-
Stir until the this compound is completely dissolved. The solution should be clear.
-
-
Cooling and pH Adjustment:
-
Allow the solution to cool to room temperature.
-
Once cooled, adjust the volume to the final desired volume with sterile 0.9% saline.
-
Measure the pH of the solution. For intraperitoneal or intravenous injection, the pH should be close to physiological pH (7.2-7.4). Adjust if necessary with sterile, dilute NaOH or HCl. Note: Some protocols for alloxan use a citrate (B86180) buffer at a pH of 4.5 for stability.[4] The stability of this compound at different pH values for in vivo use is not well-documented.
-
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile, sealed vial. This step is critical to remove any potential microbial contamination.
-
-
Storage and Use:
-
Use Immediately: It is highly recommended to prepare the this compound solution fresh and use it immediately. The stability of this compound in aqueous solutions for in vivo use is not well-established, and its related compound, alloxan, is known to be unstable in aqueous solutions.[4]
-
Short-term Storage: If immediate use is not possible, store the solution at 2-8°C and protect it from light. Use within 24 hours. Visually inspect the solution for any precipitation or color change before use.
-
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for an in vivo study using this compound to induce an experimental diabetic model.
Caption: Experimental workflow for in vivo studies using this compound.
Signaling Pathway of this compound-Induced β-Cell Toxicity
This compound is believed to exert its cytotoxic effects on pancreatic β-cells through the generation of reactive oxygen species (ROS). The following diagram illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of this compound-induced β-cell toxicity.
Summary of In Vivo Administration Parameters for Alloxan (for reference)
As specific in vivo data for this compound is limited, the following table summarizes typical administration parameters for alloxan, which may serve as a starting point for designing experiments with this compound.
| Parameter | Details | Animal Model | Citation |
| Dose Range | 120 - 200 mg/kg body weight | Rats | |
| Administration Route | Intraperitoneal (IP) injection | Rats | [5][6] |
| Vehicle | Normal Saline (0.9% NaCl) or Citrate Buffer (pH 4.5) | Rats | [4][6] |
| Fasting | 12-48 hours prior to injection | Rats | |
| Post-injection Care | Provide 5-10% glucose solution in drinking water for 24 hours to prevent fatal hypoglycemia. | Rats | [5] |
| Confirmation of Diabetes | Blood glucose levels ≥ 250 mg/dL after 48-72 hours. | Rats |
Conclusion
The preparation of this compound solutions for in vivo experiments requires careful consideration of its solubility and potential instability. The provided protocol offers a "best practice" approach based on available data and methodologies for similar compounds. It is imperative for researchers to validate their specific solution preparation and administration protocol for their experimental setup to ensure reliable and reproducible results in the study of chemically-induced diabetes. The proposed signaling pathway highlights the central role of reactive oxygen species in the mechanism of this compound-induced β-cell toxicity.
References
- 1. This compound dihydrate | 6011-27-4 | FA01479 | Biosynth [biosynth.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-recovery in diabetic Sprague Dawley rats induced by intraperitoneal alloxan and streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Alloxan Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloxan (B1665706) is a well-established chemical agent used to induce experimental diabetes mellitus in laboratory animals, providing a valuable model for studying the pathophysiology of the disease and for screening potential anti-diabetic therapies. Alloxan's cytotoxic action is specific to the insulin-producing beta cells of the pancreatic islets. This document provides detailed application notes and protocols for the administration of alloxan via various routes in animal studies, with a focus on ensuring reproducibility and animal welfare.
Mechanism of Action: Alloxan-Induced Beta Cell Toxicity
Alloxan's diabetogenic effect is a consequence of its ability to selectively destroy pancreatic beta cells.[1][2] The process is initiated by the uptake of alloxan by the beta cells through the GLUT2 glucose transporter.[3][4] Inside the cell, alloxan and its reduction product, dialuric acid, engage in a redox cycle that generates reactive oxygen species (ROS), including superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals.[2][5] Beta cells have a particularly low antioxidant defense capacity, making them highly susceptible to the oxidative stress induced by this massive production of ROS.[6] The accumulation of ROS leads to the fragmentation of DNA and necrosis of the beta cells, resulting in a state of insulin-dependent diabetes.[3][5]
Alloxan-Induced Beta Cell Destruction Signaling Pathway
Caption: Alloxan uptake and induction of beta cell necrosis.
Data Presentation: Comparison of Administration Routes
The choice of administration route for alloxan can significantly impact the induction of diabetes, including the required dosage, success rate, and mortality. The following tables summarize quantitative data from various studies.
Table 1: Alloxan Dosage by Administration Route and Animal Model
| Animal Model | Administration Route | Effective Dosage Range (mg/kg) | Reference(s) |
| Rat | Intravenous (IV) | 40 - 65 | [7] |
| Intraperitoneal (IP) | 120 - 200 | [1][3][8] | |
| Subcutaneous (SC) | 120 | [9] | |
| Mouse | Intravenous (IV) | 30 - 40 | [2] |
| Intraperitoneal (IP) | 50 - 200 | [2][10] |
Table 2: Comparison of Induction Success and Mortality Rates for Different Routes in Rats
| Administration Route | Dosage (mg/kg) | Induction Rate (%) | Mortality Rate (%) | Reference(s) |
| Intraperitoneal (IP) | 120 | Moderate | Low | [1] |
| 150 | 83% | Moderate | [1][3] | |
| 180 | High | High | [1] | |
| 200 | 70 - 81% | 10% | [1] | |
| Subcutaneous (SC) | 120 | 71.2% | Low | [9] |
| Intravenous (IV) | ~200 | - | Toxic |
Note on Oral Administration: Extensive literature review did not yield reliable protocols or quantitative data for the effective induction of diabetes via oral administration of alloxan. This route is generally considered ineffective, likely due to the instability and poor absorption of alloxan in the gastrointestinal tract.
Experimental Protocols
Preparation of Alloxan Solution
Materials:
-
Alloxan monohydrate
-
Vehicle: Cold, sterile 0.9% saline or citrate (B86180) buffer (pH 4.5)
-
Sterile syringes and needles (e.g., 25-27G)
-
Ice bath
Procedure:
-
Alloxan solutions are unstable and must be prepared fresh immediately before injection.[2]
-
Protect alloxan from light to prevent degradation.
-
Weigh the required amount of alloxan monohydrate in a cool, dark environment.
-
Dissolve the alloxan in the cold vehicle. Keep the solution on ice until use.
-
The concentration of the solution should be calculated to deliver the desired dose in an appropriate injection volume for the animal model (see institutional guidelines for maximum injection volumes). A common concentration for intraperitoneal injection in rats is a 5% (w/v) solution.[1]
General Animal Preparation and Post-Administration Care
-
Fasting: Animals should be fasted for 12-16 hours prior to alloxan administration to enhance the sensitivity of beta cells.[2][10] Water should be available ad libitum.
-
Anesthesia: For intravenous injections, anesthesia may be required depending on the injection site and institutional guidelines.
-
Post-injection Hypoglycemia: Alloxan administration can cause an initial massive release of insulin, leading to severe, potentially fatal hypoglycemia. To counteract this, provide the animals with a 5-10% glucose or sucrose (B13894) solution in their drinking water for 24-48 hours post-injection.[1][3]
-
Confirmation of Diabetes: Diabetes is typically confirmed 48-72 hours after alloxan administration by measuring blood glucose levels from the tail vein.[2] Animals with fasting blood glucose levels consistently above 200-250 mg/dL are generally considered diabetic.[2][9]
Protocol 1: Intraperitoneal (IP) Administration in Rats
-
Animal Model: Adult male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Restrain the rat securely.
-
Inject the freshly prepared alloxan solution into the lower abdominal quadrant, avoiding the bladder and gastrointestinal tract.[1]
-
Administer the solution as a single bolus.
-
Protocol 2: Intravenous (IV) Administration in Mice
-
Animal Model: Adult male Kunming mice (or other suitable strain).[2]
-
Dosage: 75-100 mg/kg body weight.[2]
-
Procedure:
-
Restrain the mouse, often using a specialized restraining device to make the tail accessible.
-
Inject the freshly prepared alloxan solution into a lateral tail vein.[2]
-
Administer the solution slowly.
-
Protocol 3: Subcutaneous (SC) Administration in Rats
-
Animal Model: Adult male Wistar rats.
-
Dosage: 120 mg/kg body weight.[9]
-
Procedure:
-
Gently lift a fold of skin on the dorsal side of the animal.
-
Insert the needle into the subcutaneous space and inject the alloxan solution.
-
Experimental Workflow
The following diagram illustrates a typical workflow for inducing diabetes in an animal model using alloxan.
Caption: Workflow for Alloxan-Induced Diabetes Model.
References
- 1. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. banglajol.info [banglajol.info]
- 8. scispace.com [scispace.com]
- 9. olac.berkeley.edu [olac.berkeley.edu]
- 10. Alloxan: An unpredictable drug for diabetes induction? - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Oxidative Stress in Alloxan-Induced Diabetic Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloxan-induced diabetes is a widely utilized experimental model for mimicking type 1 diabetes.[1] The diabetogenic action of alloxan (B1665706) is mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and selective necrosis of pancreatic β-cells.[2][3] This model is invaluable for studying the pathogenesis of diabetes and for the preclinical evaluation of novel therapeutic agents targeting oxidative stress. These application notes provide detailed protocols for inducing diabetes with alloxan and for quantifying key markers of oxidative stress.
Mechanism of Alloxan-Induced β-Cell Toxicity
Alloxan, a pyrimidine (B1678525) derivative, is selectively taken up by pancreatic β-cells via the GLUT2 glucose transporter.[3][4] Inside the cell, alloxan undergoes a redox cycle with its reduction product, dialuric acid, in the presence of intracellular thiols like glutathione.[4] This process generates a significant amount of ROS, including superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH).[2][4] Pancreatic β-cells have a particularly low antioxidant defense capacity, making them highly susceptible to the cytotoxic effects of these ROS, which ultimately leads to cell death and an insulin-dependent diabetic state.[3][4]
References
Application Notes: Screening for Anti-Diabetic Compounds Using Alloxan-Induced Models and In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin (B600854) secretion, insulin action, or both. The discovery of novel anti-diabetic agents is a critical area of pharmaceutical research. A key strategy in this process is the use of reliable screening models that can effectively identify promising therapeutic compounds.
Alloxan (B1665706), a pyrimidine (B1678525) derivative, is a well-established diabetogenic agent used to induce a condition in experimental animals that mimics Type 1 diabetes.[1][2] Its cytotoxic action is mediated by the generation of reactive oxygen species (ROS), leading to the selective necrosis of pancreatic β-cells.[3][4] Alloxan and its reduction product, dialuric acid, establish a redox cycle that produces superoxide (B77818) radicals, hydrogen peroxide, and highly reactive hydroxyl radicals, ultimately causing β-cell destruction.[3][5] This chemically-induced diabetes model is a cost-effective and rapid method for in vivo screening of potential anti-diabetic drugs.[4][6]
These application notes provide detailed protocols for utilizing the alloxan-induced diabetic model for in vivo screening and describe complementary in vitro assays, such as α-glucosidase and Dipeptidyl Peptidase-IV (DPP-IV) inhibition, which are crucial for a comprehensive anti-diabetic drug discovery workflow.
Mechanism of Alloxan-Induced β-Cell Toxicity
Alloxan's diabetogenic activity stems from its ability to selectively destroy insulin-producing pancreatic β-cells. This process is initiated by the uptake of alloxan into β-cells via the GLUT2 glucose transporter.[1] Inside the cell, alloxan undergoes a redox cycle, generating large amounts of ROS that cause oxidative stress and cellular damage, leading to necrosis.[4][7]
Part 1: In Vivo Screening Protocol - Alloxan-Induced Diabetic Rat Model
This protocol details the induction of diabetes in rats using alloxan for the subsequent screening of anti-diabetic compounds.
Experimental Workflow
Detailed Methodology
-
Animal Selection and Acclimatization:
-
Use healthy adult albino Wistar or Sprague-Dawley rats of either sex, weighing 150–200 g.[8]
-
Acclimatize the animals for at least one week under standard laboratory conditions with free access to food and water.
-
-
Induction of Diabetes:
-
Fast the rats for 12-24 hours prior to injection to enhance β-cell sensitivity to alloxan.[4]
-
Prepare a fresh solution of alloxan monohydrate in cold, normal saline (0.9%).
-
Administer a single dose of alloxan monohydrate via intraperitoneal (i.p.) injection.[8] The dose may require optimization but is typically in the range of 100-150 mg/kg body weight.[8][9]
-
After injection, provide the animals with food and water ad libitum. It is crucial to also provide a 5% glucose solution for the first 24 hours to prevent fatal hypoglycemia that can occur due to massive insulin release from initial β-cell damage.[4]
-
-
Confirmation of Diabetes:
-
Screening Protocol:
-
Divide the confirmed diabetic animals into groups (n=6-8 per group):
-
Group I: Normal Control (non-diabetic)
-
Group II: Diabetic Control (receives vehicle only)
-
Group III: Standard Drug (e.g., Glibenclamide, 5 mg/kg)[9]
-
Group IV, V, etc.: Test Compound(s) at various doses.
-
-
Administer the test compounds and standard drug orally once daily for the study duration (e.g., 21-42 days).[8][10]
-
Monitor FBG levels periodically (e.g., weekly) and at the end of the study.
-
At the end of the treatment period, collect blood samples for analysis of parameters like serum insulin, HbA1c, and lipid profiles. Pancreatic tissue may be collected for histopathological examination.
-
Data Presentation: Model Parameters
| Parameter | Rat Model | Mouse Model | Reference(s) |
| Alloxan Dose | 100-150 mg/kg | 75-200 mg/kg | [8],[4],,[9] |
| Administration Route | Intraperitoneal (i.p.), Intravenous (i.v.) | Intravenous (i.v.), Intraperitoneal (i.p.) | [8],[4], |
| Fasting Period (Pre-injection) | 12 - 24 hours | 24 hours | [4] |
| Diabetes Confirmation (FBG) | > 140-200 mg/dL | > 200 mg/dL | [8],[4], |
Part 2: Complementary In Vitro Screening Assays
In vitro assays provide rapid and cost-effective methods to screen large numbers of compounds and elucidate their mechanism of action before proceeding to in vivo studies.
α-Glucosidase Inhibition Assay
Principle: α-Glucosidase is an enzyme in the small intestine that breaks down complex carbohydrates into glucose. Inhibiting this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.[11] This is a key mechanism for managing Type 2 diabetes.
Protocol:
-
Reagents: α-glucosidase enzyme from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, sodium phosphate (B84403) buffer (pH 6.8), test compounds, and Acarbose (standard inhibitor).[12]
-
Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds in the buffer.
-
Assay Procedure (96-well plate):
-
Add 50 µL of different concentrations of the test compound (or Acarbose) to wells.
-
Add 50 µL of α-glucosidase solution (e.g., 0.1 U/mL) to each well and incubate at 37°C for 10 minutes.[12]
-
Initiate the reaction by adding 50 µL of pNPG substrate (e.g., 1.25 mM).[12]
-
Incubate the plate at 37°C for 30 minutes.[13]
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.
-
-
Measurement: Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity).
Example Data:
| Compound | IC50 Value | Reference(s) |
| Acarbose (Standard) | 151.1 µg/mL | [12] |
| M. charantia Methanolic Extract | 72.30 ± 1.17 % inhibition | [11] |
| T. nilotica 30% Methanol Fraction | 5.21 µg/mL | [12] |
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
Principle: DPP-IV is an enzyme that rapidly inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[14] These hormones stimulate insulin secretion in a glucose-dependent manner. Inhibiting DPP-IV prolongs the action of incretins, enhancing insulin release and improving glycemic control.[14]
Protocol:
-
Reagents: Human recombinant DPP-IV enzyme, Gly-Pro-Aminomethylcoumarin (AMC) as a fluorogenic substrate, assay buffer (e.g., Tris-HCl), test compounds, and a standard inhibitor like Diprotin A or Sitagliptin.[14][15]
-
Assay Procedure (96-well black plate):
-
Add assay buffer, diluted DPP-IV enzyme, and the test compound (at various concentrations) to the wells.[14] Include wells for 100% activity (enzyme + buffer) and background (buffer only).
-
Incubate for 10-30 minutes at 37°C.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.[15]
-
-
Measurement:
-
Calculation: Determine the percentage of inhibition and calculate the IC50 value for each test compound.
Example Data:
| Compound | % Inhibition @ 50 µg/mL | Reference(s) |
| Diprotin A (Standard) | 90.07 ± 0.39 % | [16] |
| Lagerstroemia speciosa Extract | 71.07 ± 0.07 % | [16] |
| Terminalia catappa Extract | 69.89 ± 0.43 % | [16] |
Conclusion
The alloxan-induced diabetic animal model remains a fundamental tool for the in vivo evaluation of potential anti-diabetic agents, particularly for screening compounds that may protect or regenerate pancreatic β-cells or have insulin-mimetic effects.[4][8] While it effectively mimics the insulin-deficient state of Type 1 diabetes, it lacks the autoimmune component.[4] For a robust drug discovery pipeline, this in vivo model should be integrated with a panel of in vitro assays, such as α-glucosidase and DPP-IV inhibition, which can rapidly screen for different mechanisms of action relevant to both Type 1 and Type 2 diabetes. This combined approach allows for a more comprehensive evaluation and prioritization of compounds for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]
- 5. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alloxan-induced diabetes, a common model for evaluating the glycemic-control potential of therapeutic compounds and plants extracts in experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. new.zodml.org [new.zodml.org]
- 8. pharmacy180.com [pharmacy180.com]
- 9. impactfactor.org [impactfactor.org]
- 10. Antidiabetic activity and phytochemical screening of crude extract of Stevia rebaudiana in alloxan-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo study of inhibitory potentials of α-glucosidase and acetylcholinesterase and biochemical profiling of M. charantia in alloxan-induced diabetic rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
- 13. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 14. content.abcam.com [content.abcam.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. wjst.wu.ac.th [wjst.wu.ac.th]
Alloxantin: A Versatile Intermediate in Chemical Synthesis for Drug Discovery and Development
Abstract
Alloxantin, a dimeric derivative of alloxan (B1665706), serves as a valuable and versatile intermediate in organic synthesis. Its unique chemical properties make it a key building block for the construction of various heterocyclic scaffolds of significant interest to the pharmaceutical industry. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate, with a particular focus on its role in the preparation of bioactive molecules. Quantitative data is summarized in tables for clarity, and key synthetic pathways and workflows are visualized using diagrams to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction
This compound, and its dihydrate form, are well-established chemical compounds that have found utility in various chemical transformations. Historically, it has been recognized for its role in the synthesis of alloxan, a compound used to induce experimental diabetes in laboratory animals. However, the synthetic potential of this compound extends beyond this application. Its ability to act as both an oxidizing and reducing agent, as well as its capacity to participate in condensation reactions, makes it a valuable synthon for the creation of complex molecular architectures. This application note will detail specific protocols for the synthesis of this compound and its subsequent use as an intermediate in the preparation of pharmaceutically relevant compounds.
Synthesis of this compound Dihydrate
Two primary methods for the synthesis of this compound dihydrate are presented below, utilizing either uric acid or alloxan monohydrate as starting materials.
From Uric Acid
This method involves the oxidation of uric acid followed by reduction.
Experimental Protocol:
-
In a 500-mL three-necked flask equipped with a stirrer, add 15 g (0.09 mole) of finely powdered uric acid, 30 g (25.2 mL) of concentrated hydrochloric acid, and 40 mL of water.
-
Warm the mixture to 30°C and commence stirring.
-
Add 4 g (0.014 mole) of finely powdered potassium chlorate (B79027) in small portions over a period of at least 45 minutes, maintaining the temperature near 30°C.
-
After the addition is complete and most of the uric acid has dissolved, filter any undissolved material through a fritted-glass filter.
-
Dilute the clear filtrate with 30 mL of water and pass a stream of hydrogen sulfide (B99878) gas through the solution until precipitation of this compound is complete.
-
Collect the solid on a Büchner funnel and wash with three 30-mL portions of cold water.
-
To purify, dissolve the wet solid in 250 mL of boiling water for 15 minutes and filter the hot solution to remove sulfur.
-
Allow the filtrate to cool, whereupon this compound dihydrate crystallizes.
-
Collect the crystals on a Büchner funnel, press as dry as possible, wash with approximately 30 mL of ether, and dry in a vacuum desiccator.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Uric Acid | [1] |
| Yield | 8–10 g (55–69%) | [1] |
| Melting Point | 234–238°C (with decomposition) | [1] |
From Alloxan Monohydrate
This procedure involves the reduction of alloxan monohydrate.
Experimental Protocol:
-
In a suitable reaction vessel, flush the apparatus with oxygen-free nitrogen.
-
Add 100 mL of deaerated water to the vessel and continue to flush with nitrogen.
-
Add 16.0 g (0.1 mole) of alloxan monohydrate and stir with a continued nitrogen stream until the solid has dissolved.
-
Introduce hydrogen sulfide gas into the solution until it is saturated and the solution is free from opalescence (approximately 2 hours).
-
Allow the mixture to stand overnight to complete crystallization.
-
Collect the crystalline product by filtration in a nitrogen atmosphere.
-
Wash the crystals with deaerated water.
-
Dry the product under vacuum.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Alloxan Monohydrate | |
| Yield | 27–27.5 g (84–85%) | |
| Melting Point | Decomposes at ~245°C |
Application of this compound as a Synthetic Intermediate
Synthesis of Alloxan Monohydrate
This compound serves as a direct precursor to alloxan monohydrate through oxidation.
Experimental Protocol:
-
In a 500-mL flask fitted with a mechanical stirrer, place 36 mL of water and 25 g (0.078 mole) of finely crystalline this compound dihydrate.
-
Heat the mixture on a steam bath to 50°C.
-
While maintaining vigorous stirring, add 3.6 mL of fuming nitric acid (sp. gr. 1.62) in a fine stream, ensuring the temperature does not exceed 60°C.
-
After the addition is complete, bring the temperature to 55°C and stop stirring.
-
Allow the reaction to proceed, then cool to induce crystallization of alloxan monohydrate.
-
Purify the product by recrystallization from hot water.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound Dihydrate | [2] |
| Yield | 79–84% (of yellow crystals before recrystallization) | [2] |
| Melting Point | ~254°C (with decomposition) | [2] |
Logical Relationship: this compound to Alloxan
Caption: Oxidation of this compound to alloxan monohydrate.
Intermediate in the Synthesis of Riboflavin (B1680620) (Vitamin B2)
A significant industrial application of this compound is its use as a co-reagent in the synthesis of riboflavin. The conjoint use of alloxan and this compound in the condensation with N-substituted aromatic ortho-diamines has been shown to significantly improve the yield of the resulting isoalloxazine, the core structure of riboflavin.[1]
Experimental Protocol (General):
The synthesis involves the condensation of an ortho-diamine, such as 1-(D-ribitylamino)-3,4-dimethylbenzene, with a mixture of alloxan and this compound.
-
Prepare a solution of the aromatic ortho-diamine or its salt.
-
In a separate vessel, prepare a mixture of alloxan and this compound in the desired molar ratio.
-
Add the alloxan-alloxantin mixture to the diamine solution. The addition can be done in portions.
-
Heat the reaction mixture to facilitate the condensation reaction.
-
After the reaction is complete, cool the mixture to induce crystallization of the riboflavin product.
-
Isolate and purify the riboflavin by standard methods.
Quantitative Data on Riboflavin Synthesis Yields:
| Alloxan (moles) | This compound (moles) | Reducing Agent | Yield of Riboflavin (g) | Reference |
| 0.1006 | - | Stannous Chloride | 29.6 | [1] |
| 0.0503 | 0.0503 | - | 32.8 | [1] |
| 0.0480 | 0.0635 | - | Not specified, but noted as improved | [1] |
Experimental Workflow: Riboflavin Synthesis
Caption: Workflow for the synthesis of riboflavin using this compound.
Role in the Murexide (B42330) Reaction
This compound is a key intermediate in the murexide reaction, a well-known colorimetric test for uric acid. In the presence of nitric acid, uric acid is oxidized to alloxan, which can then form this compound. Subsequent reaction with ammonia (B1221849) leads to the formation of murexide (ammonium purpurate), a purple-colored compound. This reaction pathway highlights the reactivity of this compound and its precursors in forming complex, colored compounds.
Signaling Pathway: Murexide Reaction
Caption: Simplified pathway of the murexide reaction.
Conclusion
This compound is a readily accessible and highly useful intermediate for chemical synthesis. The protocols provided herein detail its preparation and its successful application in the synthesis of alloxan and, most notably, in a high-yield synthesis of riboflavin. Its role as a key intermediate underscores its importance for researchers and professionals in the fields of organic synthesis and drug development. Further exploration of this compound's reactivity could unveil its potential in the synthesis of a wider range of novel heterocyclic compounds for pharmaceutical applications.
References
Troubleshooting & Optimization
Navigating the Challenges of Alloxantin in Aqueous Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive resource for troubleshooting the inherent instability of alloxantin in aqueous solutions. This guide provides in-depth answers to frequently encountered issues, detailed experimental protocols, and critical stability data to ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color and showing precipitates?
A1: this compound is known for its limited stability in aqueous solutions. The observed color change, often to a pinkish hue, and precipitation are signs of degradation.[1] This instability is primarily due to hydrolysis and redox cycling, which are significantly influenced by the pH and temperature of the solution. Under neutral to alkaline conditions, this compound can degrade into various byproducts, some of which are less soluble and may precipitate out of solution.
Q2: What is the optimal pH for preparing and storing an this compound solution?
A2: this compound exhibits its greatest stability in acidic conditions. The optimal pH range for maximizing its stability in aqueous solutions is between 3.0 and 4.0. In this pH range, the rate of hydrolytic degradation is significantly slowed.
Q3: How long can I expect my this compound solution to be stable?
A3: The stability of an this compound solution is highly dependent on the storage conditions. At a physiological pH of 7.4 and a temperature of 37°C, the half-life of this compound is approximately 24 hours. In contrast, its primary degradation product, alloxan (B1665706), is far more unstable with a half-life of only 1.5 minutes under the same conditions. For short-term experiments, it is crucial to use freshly prepared solutions.
Q4: What are the primary degradation products of this compound in an aqueous environment?
A4: this compound degradation proceeds through several pathways. In neutral to mildly acidic solutions, it can undergo hydrolysis to form alloxan and dialuric acid. This process is part of a redox cycle that can generate reactive oxygen species (ROS). Under alkaline conditions (pH > 9), this compound undergoes irreversible ring-opening to form urea (B33335) and oxalic acid derivatives.
Q5: Can I dissolve this compound in hot water to increase its solubility?
A5: While this compound is more soluble in hot water than in cold water, heating the solution can also accelerate its degradation.[2] A recommended approach is to dissolve this compound dihydrate by boiling it in water for a short period (e.g., 15 minutes) and then filtering the hot solution.[1] However, for applications requiring high stability, it is advisable to dissolve it in a cold, slightly acidic buffer.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid color change (e.g., to pink or yellow) and/or precipitation upon dissolution. | Degradation due to inappropriate pH. This compound is unstable at neutral or alkaline pH. | Prepare the solution in a cold, slightly acidic buffer (pH 3.0-4.5), such as a citrate (B86180) buffer. Use deaerated water to minimize oxidation. |
| Inconsistent or lower-than-expected biological activity in cell culture experiments. | 1. Degradation of this compound in the culture medium. 2. Interaction with components in the medium (e.g., thiols like glutathione). | 1. Prepare a concentrated stock solution in an appropriate acidic buffer and dilute it into the cell culture medium immediately before use. 2. Be aware that thiols can accelerate the redox cycling of this compound, leading to increased ROS production and faster degradation. Factor this into your experimental design and interpretation of results. |
| Difficulty in dissolving this compound powder. | This compound has low solubility in cold water. | Use gentle warming or sonication to aid dissolution in an acidic buffer. Alternatively, prepare a stock solution in a suitable organic solvent like DMSO, and then dilute it into the aqueous buffer, ensuring the final concentration of the organic solvent is compatible with your experimental system. |
| Variable results between experimental replicates. | Inconsistent preparation and handling of the this compound solution, leading to varying degrees of degradation. | Standardize the solution preparation protocol. Always use freshly prepared solutions and maintain consistent temperature and pH conditions across all experiments. |
Quantitative Stability and Solubility Data
The stability and solubility of this compound are critical parameters for experimental design. The following tables summarize key quantitative data.
Table 1: Stability of this compound in Aqueous Solution
| pH | Temperature (°C) | Half-life (t½) | Key Degradation Pathway |
| < 4 | 25 | Relatively Stable | Slow Hydrolysis |
| 7.4 | 37 | ~24 hours | Redox Cycling & Hydrolysis |
| > 9 | 25 | Rapid Degradation | Irreversible Ring Opening |
Table 2: Solubility of this compound Dihydrate
| Solvent | Temperature | Solubility ( g/100 mL) |
| Cold Water | Room Temperature | Sparingly soluble |
| Hot Water | Boiling | Soluble[1][2] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
This protocol describes the preparation of an this compound solution with enhanced stability for use in typical laboratory experiments.
Materials:
-
This compound dihydrate powder
-
Citric acid monohydrate
-
Sodium citrate dihydrate
-
Deionized, deaerated water
-
pH meter
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a 0.1 M Citrate Buffer (pH 4.5):
-
Dissolve 2.10 g of citric acid monohydrate in 80 mL of deionized, deaerated water.
-
Adjust the pH to 4.5 by adding a 1 M sodium citrate solution (prepared by dissolving 29.41 g of sodium citrate dihydrate in 100 mL of water).
-
Bring the final volume to 100 mL with deionized, deaerated water.
-
Sterilize the buffer by filtering it through a 0.22 µm filter.
-
-
Prepare the this compound Solution:
-
Chill the citrate buffer on ice.
-
Weigh the desired amount of this compound dihydrate powder.
-
Slowly add the powder to the cold citrate buffer while stirring continuously.
-
Protect the solution from light by wrapping the container in aluminum foil.
-
-
Final Steps:
-
Once the this compound is fully dissolved, confirm the pH of the solution.
-
Use the solution immediately for the best results. If short-term storage is necessary, keep the solution on ice and protected from light for no more than a few hours.
-
Protocol 2: Monitoring this compound Stability using HPLC-UV
This protocol provides a general method for assessing the stability of this compound in an aqueous solution over time.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of methanol (B129727) and 0.1% formic acid in water (e.g., 20:80 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Procedure:
-
Prepare a standard stock solution of this compound (e.g., 1 mg/mL) in the chosen buffer and store it under conditions that minimize degradation (e.g., frozen at -20°C in small aliquots).
-
Prepare the experimental this compound solution in the aqueous buffer to be tested at the desired concentration.
-
Incubate the experimental solution under the desired conditions (e.g., specific temperature and light exposure).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the experimental solution.
-
Immediately analyze the aliquot by HPLC-UV.
-
Quantify the peak area corresponding to this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
Visualizing Key Pathways and Workflows
This compound Degradation Pathways
The following diagram illustrates the primary degradation routes of this compound in aqueous solutions.
Mechanism of this compound-Induced Beta-Cell Toxicity
This compound is a well-known diabetogenic agent used in research to induce a state mimicking type 1 diabetes. Its toxicity to pancreatic beta-cells is primarily mediated through the generation of reactive oxygen species.
Troubleshooting Workflow for this compound Experiments
This logical diagram provides a step-by-step guide to troubleshoot common issues encountered during experiments involving this compound.
References
Technical Support Center: Alloxan-Induced Hyperglycemia Animal Model
Welcome to the technical support center for troubleshooting issues related to the alloxan-induced hyperglycemia animal model. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for alloxan-induced hyperglycemia?
Alloxan (B1665706) is a toxic glucose analog that is selectively taken up by pancreatic beta cells through the GLUT2 glucose transporter.[1][2][3] Inside the beta cells, alloxan and its reduction product, dialuric acid, establish a redox cycle that generates reactive oxygen species (ROS), including superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals.[1][4][5] These ROS cause significant damage to the beta cells, leading to their necrosis and a state of insulin-dependent diabetes.[3][6]
Q2: Why is my animal model not developing hyperglycemia after alloxan injection?
Several factors can contribute to the failure of alloxan to induce hyperglycemia. These include:
-
Improper Alloxan Preparation and Stability: Alloxan is unstable in aqueous solutions with a short half-life, especially at neutral pH.[6] It is crucial to prepare the alloxan solution fresh just before injection.[7][8] Some protocols recommend using a cold citrate (B86180) buffer (pH 3.0-4.5) to enhance stability.[8][9]
-
Suboptimal Dosage: The diabetogenic dose of alloxan varies significantly depending on the animal species, strain, and route of administration.[6][10] A dose that is too low may not be sufficient to destroy enough beta cells to induce hyperglycemia.[10]
-
Inadequate Fasting: Fasting the animals for a sufficient period (typically 12-24 hours) before alloxan administration is critical to increase the sensitivity of the pancreatic beta cells to the drug.[7][8]
-
Animal Strain and Resistance: Different strains of mice and rats exhibit varying degrees of susceptibility to alloxan.[11] Some strains may be inherently more resistant to its diabetogenic effects.[12] Very young animals may also show higher resistance.[10]
-
Route of Administration: While both intravenous (IV) and intraperitoneal (IP) routes are used, the effectiveness can differ. IV injection generally requires a lower dose but can be more toxic.[13][14] The IP route may lead to a delayed and more variable response.[10]
Q3: We are observing high mortality in our animals after alloxan administration. What could be the cause?
High mortality is a common issue and can be attributed to:
-
Excessive Dosage: A dose that is too high can lead to severe toxicity, including kidney and liver damage, in addition to the desired beta-cell necrosis.[7][15]
-
Initial Severe Hypoglycemia: Alloxan initially stimulates a massive release of insulin (B600854) from the damaged beta cells, which can lead to a transient but severe hypoglycemic shock, often occurring within the first 24 hours post-injection.[13][14] To counteract this, it is recommended to provide the animals with a 5-10% glucose solution to drink for the next 24 hours after alloxan administration.[8]
-
Diabetic Ketoacidosis: In cases of severe and uncontrolled diabetes, animals can develop diabetic ketoacidosis, which can be fatal.[2]
Q4: The blood glucose levels of our animals returned to normal after a few weeks. Why did this happen?
This phenomenon is known as spontaneous recovery and can occur due to:
-
Suboptimal Initial Dose: If the initial dose of alloxan was not sufficient to cause extensive and irreversible damage to the pancreatic beta cells, the remaining viable cells may be able to regenerate, leading to a restoration of insulin secretion and normoglycemia.[2][10]
-
Regenerative Capacity: Some animal species and strains, particularly rats, have a notable capacity for beta-cell regeneration.[10]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot common problems encountered when using alloxan to induce hyperglycemia.
| Problem | Potential Cause | Recommended Action |
| Failure to Induce Hyperglycemia | Alloxan Instability: Solution prepared too early, incorrect pH, or temperature. | Prepare alloxan solution fresh immediately before use.[7][8] Consider using cold 0.1M citrate buffer (pH 3.0-4.5) as a solvent.[8][9] |
| Incorrect Dosage: Dose is too low for the specific animal strain or route of administration. | Consult literature for recommended dosage ranges for your specific animal model and administration route.[8] Consider performing a dose-response study to determine the optimal dose. | |
| Insufficient Fasting: Animals were not fasted for an adequate period. | Ensure a fasting period of at least 12-24 hours before alloxan injection.[7][8] | |
| Animal Resistance: The chosen animal strain is resistant to alloxan. | Review literature for the susceptibility of your chosen strain.[11] If resistance is suspected, consider using a different strain or a different diabetogenic agent (e.g., streptozotocin). | |
| Improper Injection Technique: Incorrect administration of alloxan. | Ensure proper injection technique for the chosen route (IV or IP). For IV, a rapid injection is often recommended.[10] | |
| High Mortality Rate | Dosage Too High: The administered dose is toxic to the animals. | Reduce the alloxan dosage. A dose-response study can help identify a dose that is effective without causing excessive mortality.[2][13] |
| Hypoglycemic Shock: Severe drop in blood glucose after initial insulin release. | Provide animals with a 5-10% glucose solution in their drinking water for 24 hours post-injection to prevent fatal hypoglycemia.[8] | |
| Nephrotoxicity: Alloxan can be toxic to the kidneys.[15] | Ensure adequate hydration of the animals. Some protocols suggest administering saline immediately after alloxan to reduce kidney damage.[16] | |
| Spontaneous Recovery from Hyperglycemia | Suboptimal Alloxan Dose: Insufficient destruction of pancreatic beta cells. | Increase the dose of alloxan to ensure more complete beta-cell necrosis.[10] |
| Beta-Cell Regeneration: Natural regenerative capacity of the pancreas. | This is a known limitation of the alloxan model, particularly in rats.[10] For long-term studies, consider using a different model or be prepared for this possibility. | |
| Variable Blood Glucose Levels | Inconsistent Alloxan Efficacy: Variability in the effect of alloxan between individual animals. | This is an inherent characteristic of the alloxan model.[6] Increase the number of animals in your study to account for this variability and select animals with stable hyperglycemia for your experiments. |
Quantitative Data Summary
The following table summarizes typical dosage ranges and expected outcomes for alloxan-induced diabetes in common animal models. Note that these are general guidelines, and optimization for your specific laboratory conditions is recommended.
| Animal Model | Route of Administration | Typical Alloxan Dose (mg/kg) | Fasting Period (hours) | Expected Blood Glucose (mg/dL) 72h post-injection | Key Considerations |
| Mouse (e.g., Kunming) | Intravenous (IV) - Tail Vein | 30 - 100[7] | 12 - 24[7] | > 200[7] | High doses can be toxic. |
| Rat (e.g., Sprague-Dawley, Wistar) | Intraperitoneal (IP) | 120 - 200[2][8] | 12 - 36[8][17] | > 250[8] | Higher doses are generally required compared to IV. Spontaneous recovery is more common.[10] |
| Rat (e.g., Sprague-Dawley, Wistar) | Intravenous (IV) | 40 - 65[18] | 12 - 24 | > 200 | More potent but associated with higher toxicity and mortality.[13][14] |
| Rabbit (e.g., New Zealand White) | Intravenous (IV) - Marginal Ear Vein | 100 - 150[16] | No fasting in some protocols[16] | > 200 | Rapid IV injection can lead to high mortality.[12] |
Detailed Experimental Protocol: Alloxan Induction in Rats (Intraperitoneal Route)
This protocol provides a step-by-step methodology for inducing diabetes in rats using intraperitoneal administration of alloxan.
Materials:
-
Alloxan monohydrate (Store at 4°C, protected from light)
-
Sterile 0.9% saline solution, chilled
-
5% or 10% Glucose solution
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old, 200-250g)
-
Sterile syringes and needles (25-27 gauge)
-
Glucometer and test strips
-
Animal scale
Procedure:
-
Acclimatization: Acclimate the rats to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the rats for 12-18 hours before alloxan injection. Ensure free access to water during the fasting period.
-
Baseline Blood Glucose: Before alloxan administration, measure and record the baseline fasting blood glucose level of each rat. Blood can be collected from the tail vein.
-
Alloxan Preparation:
-
Alloxan Administration:
-
Weigh each rat to calculate the precise volume of alloxan solution to be injected.
-
Administer the freshly prepared alloxan solution via intraperitoneal (IP) injection.
-
-
Post-Injection Care (Hypoglycemia Prevention):
-
Immediately after the injection, replace the drinking water with a 5% or 10% glucose solution for the next 24 hours to prevent fatal hypoglycemia.[8]
-
-
Confirmation of Diabetes:
-
After 72 hours, measure the fasting blood glucose levels again.
-
Rats with a fasting blood glucose level consistently above 250 mg/dL are considered diabetic and can be selected for the study.[8]
-
-
Monitoring: Monitor the animals regularly for signs of diabetes (e.g., polyuria, polydipsia, weight loss) and general well-being.
Visualizations
Caption: Mechanism of Alloxan-Induced Beta Cell Toxicity.
Caption: Troubleshooting Workflow for Alloxan Induction.
References
- 1. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of alloxan and streptozotocin action in B cells of the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. new.zodml.org [new.zodml.org]
- 7. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anomalies in alloxan-induced diabetic model: It is better to standardize it first - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of strain differences on alloxan diabetes in albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alloxan: An unpredictable drug for diabetes induction? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aalas [aalas.kglmeridian.com]
- 14. Induction of type-1 diabetes mellitus in laboratory rats by use of alloxan: route of administration, pitfalls, and insulin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Practical considerations for reducing mortality rates in alloxan-induced diabetic rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. banglajol.info [banglajol.info]
- 18. scispace.com [scispace.com]
Optimizing Alloxantin dosage to minimize animal mortality
This center provides essential guidance for researchers, scientists, and drug development professionals on the use of Alloxantin for inducing experimental diabetes. The primary focus is on optimizing dosage to achieve a successful diabetic model while minimizing animal mortality, in line with the ethical principles of animal research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce diabetes?
A1: this compound is a chemical compound used to induce diabetes in experimental animals.[1] It is closely related to Alloxan (B1665706), and both are toxic glucose analogues that preferentially accumulate in pancreatic beta cells via the GLUT2 glucose transporter.[2][3] Inside the beta cells, Alloxan and its reduction product, dialuric acid, establish a redox cycle that generates reactive oxygen species (ROS), including superoxide (B77818) radicals, hydrogen peroxide, and highly reactive hydroxyl radicals.[2][4] Beta cells have low antioxidative defense capacities, making them particularly susceptible to this ROS-mediated damage, which ultimately leads to cell death and a state of insulin-dependent diabetes.[2]
Q2: What is the primary cause of animal mortality after this compound administration?
A2: The most immediate and critical cause of mortality is a severe, lethal hypoglycemic phase.[5][6] This occurs after the initial destruction of pancreatic beta cells, which leads to a massive release of stored insulin (B600854) into the bloodstream.[7] This phase can begin within hours of administration and last for up to 37 hours.[6] If not properly managed, the resulting drop in blood glucose is fatal.[7] Other causes of mortality can include general toxicity from overdosing, as well as kidney and liver failure.[6][8]
Q3: What are the key factors that influence the toxicity and effectiveness of this compound?
A3: The success and safety of this compound administration are influenced by several factors. There is a narrow margin between a dose that effectively induces diabetes and one that is lethal.[8] Key factors include:
-
Animal Species: Different species have varying sensitivities to this compound.[6][9] For instance, Alloxan is considered the drug of choice for inducing diabetes in rabbits, while streptozotocin (B1681764) is more common in rodents.[6]
-
Animal Age: Younger animals may be more susceptible to toxicity. Studies have shown that Wistar rats aged 3-5 weeks could not survive a 160 mg/kg dose, whereas rats aged 7-9 weeks were found to be the most suitable for this dose.[9]
-
Nutritional Status: The animal's fasting state prior to injection significantly impacts the outcome.[9] A 30-hour fast has been used in some protocols to improve induction efficacy.[10]
-
Route of Administration: The method of injection (e.g., intravenous, intraperitoneal) affects the bioavailability and toxicity of the compound.[9]
Q4: Is this compound stable in solution?
A4: Alloxan's stability can decrease over time, which can affect experimental outcomes. This degradation can be exacerbated if refrigeration is compromised during the weighing and preparation process.[11] It is crucial to use freshly prepared solutions for administration.
Troubleshooting Guide: High Animal Mortality
Issue: I am experiencing a high rate of animal mortality within the first 48 hours of this compound injection. What should I do?
This is a common and critical issue, most often linked to unmanaged post-injection hypoglycemia. Follow these troubleshooting steps to identify the cause and refine your protocol.
Step 1: Review Your Hypoglycemia Management Protocol
-
Question: Are you providing a glucose source to the animals after this compound administration?
-
Action: This is the most critical step to prevent death from hypoglycemic shock.[7] A 5% glucose solution should be made available in the animals' drinking water immediately after injection.[12][13] Some protocols also recommend oral gavage with a 50% dextrose solution at 2-hour intervals for the first 12 hours.[12][13]
Step 2: Assess Blood Glucose Monitoring Frequency
-
Question: How often are you monitoring blood glucose levels post-injection?
-
Action: The hypoglycemic phase can start and end at variable times for each animal.[6] It is essential to check blood glucose levels frequently, for example, hourly for the first 36 hours, to detect and respond to severe hypoglycemia on an individual basis.[5][6]
Step 3: Evaluate Your this compound Dosage
-
Question: Could your dose be too high for the specific species, strain, or age of your animals?
-
Action: A single high dose of this compound is associated with very high mortality rates.[6] A dose of 400 mg/kg was 100% lethal in mice, while 200 mg/kg reduced mortality by 50%.[14] Review published data for your specific animal model (see Table 1) and consider performing a dose-response study (see Experimental Protocols) to determine the optimal dose.
Step 4: Consider a Split-Dose Strategy
-
Question: Are you administering the total dose in a single injection?
-
Action: A split-dose regimen can significantly reduce mortality. One study showed that administering 150 mg/kg of Alloxan as three separate 50 mg/kg injections over a week reduced the mortality rate from 91.67% to just 8.33%.[6]
Step 5: Check Hydration and Nephrotoxicity Prevention
-
Question: Are you taking steps to mitigate kidney damage?
-
Action: this compound can be toxic to the kidneys.[8][15] To reduce the risk of nephrotoxicity, an intravenous injection of 0.9% saline can be given immediately after the this compound injection.[6]
Data Presentation
Table 1: Recommended Starting Doses of Alloxan by Animal Model
Note: These are starting points. Optimization is required.
| Animal Model | Route of Administration | Effective Dose Range (mg/kg) | Key Considerations & References |
| Mice | Intraperitoneal (IP) | 150 - 200 | 400 mg/kg resulted in 100% mortality; 200 mg/kg is an optimized dose with lower mortality.[14][16] |
| Rats (Wistar) | Intraperitoneal (IP) | 150 - 160 | 150 mg/kg with a 30-hour fast is effective.[10] Younger rats (<7 weeks) are highly susceptible. |
| Rats (Sprague Dawley) | Intraperitoneal (IP) | 150 | 150 mg/kg is considered more suitable than 200 mg/kg due to fewer complications.[11] |
| Rabbits | Intravenous (IV) | 100 - 150 | Higher doses increase mortality.[6] Split-dose strategies are highly effective at reducing mortality.[6] |
Table 2: Factors Influencing this compound-Induced Mortality
| Factor | Influence on Mortality | Recommendations & References |
| Dosage | High: Single high doses are strongly correlated with increased mortality. | Perform a dose-response study. Consider a split-dose protocol.[6][14] |
| Hypoglycemia | High: Unmanaged hypoglycemia is the leading cause of acute death. | Provide 5% glucose water and monitor blood glucose hourly for up to 36 hours.[5][6][12] |
| Animal Age | High: Very young animals show significantly higher susceptibility and mortality. | Use mature animals. For Wistar rats, ages 7-9 weeks are recommended.[9] |
| Hydration | Moderate: Dehydration can exacerbate kidney toxicity. | Administer saline post-injection to reduce nephrotoxicity.[6] |
| Nutritional State | Moderate: Fasting can increase the susceptibility of beta cells. | Standardize the fasting period. A 30-hour fast has been reported as effective in some protocols.[10] |
Experimental Protocols
Protocol: Dose-Range Finding Study to Optimize this compound Dosage in Rodents
This protocol outlines a method for determining the optimal diabetogenic dose of this compound that results in stable hyperglycemia with minimal mortality.
1. Animal Preparation and Acclimatization:
-
Acclimatize animals (e.g., Wistar rats, 7-9 weeks old) for at least 7 days before the experiment.[5]
-
House animals individually with ad libitum access to standard chow and water.
-
Record the body weight of each animal before the start of the study.
2. Experimental Groups:
-
Divide animals into at least 4-5 groups (n=5-10 per group).
-
Group 1: Vehicle Control (e.g., sterile 0.9% saline).
-
Groups 2-5: Escalating doses of this compound (e.g., 100, 120, 150, 180 mg/kg). Doses should be selected based on literature review (Table 1).
3. This compound Preparation and Administration:
-
On the day of induction, fast the animals for a standardized period (e.g., 12-16 hours).
-
Prepare this compound solution fresh in cold, sterile 0.9% saline immediately before use. Protect the solution from light.
-
Administer the assigned dose via a single intraperitoneal (IP) injection. Record the time of injection.
4. Post-Administration Monitoring and Management (Critical for Survival):
-
Immediately after injection, replace the water bottles in all cages with a 5% glucose solution . This is essential to counteract the subsequent hypoglycemic phase.[12][13]
-
Begin monitoring blood glucose levels (e.g., via tail prick) at 1-hour intervals for the first 36 hours.[5][6]
-
Observe animals continuously for clinical signs of hypoglycemia (e.g., lethargy, convulsions, coma).
-
If an animal shows severe hypoglycemia (e.g., blood glucose < 50 mg/dL), administer an intraperitoneal or subcutaneous bolus of 5% glucose solution.[7]
-
Record all clinical signs, adverse events, and mortality for each group.
5. Confirmation of Diabetes:
-
After 72 hours, measure fasting blood glucose levels. Animals with fasting blood glucose ≥ 250 mg/dL are typically considered diabetic.[8]
-
Continue to monitor blood glucose and body weight for 7-14 days to ensure the stability of the hyperglycemic state.
6. Data Analysis:
-
Calculate the mortality rate for each dose group.
-
Calculate the diabetes induction rate (percentage of surviving animals that become diabetic) for each dose group.
-
Determine the optimal dose that provides the highest induction rate with the lowest mortality.
Visualizations
Caption: Mechanism of this compound-induced pancreatic beta-cell toxicity.
Caption: Experimental workflow for this compound dose optimization.
Caption: Troubleshooting decision tree for high animal mortality.
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of alloxan and streptozotocin action in B cells of the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Practical considerations for reducing mortality rates in alloxan-induced diabetic rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to Reduce the Hypoglycemic Mortality of Alloxan in Diabetic Rabbit Model [scirp.org]
- 8. Alloxan-Induced Diabetes Causes Morphological and Ultrastructural Changes in Rat Liver that Resemble the Natural History of Chronic Fatty Liver Disease in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. notulaebiologicae.ro [notulaebiologicae.ro]
- 10. researchgate.net [researchgate.net]
- 11. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Can the Mortality Rate be Reduced in the Diabetes Induction Model in Rats? A Protocol Study | Acta Medica Iranica [acta.tums.ac.ir]
- 14. researchgate.net [researchgate.net]
- 15. Acute alloxan renal toxicity in the rat initially causes degeneration of thick ascending limbs of Henle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dose optimization of Alloxan for diabetes in albino mice | Semantic Scholar [semanticscholar.org]
Technical Support Center: Prevention of Alloxantin Degradation in Experimental Settings
For researchers, scientists, and drug development professionals, ensuring the stability of reagents is paramount to obtaining reliable and reproducible experimental results. Alloxantin, a dimer of alloxan (B1665706), is a redox-active compound frequently used in biological research, particularly in studies related to diabetes and oxidative stress. However, its inherent instability can pose significant challenges. This technical support center provides a comprehensive guide to understanding and preventing the degradation of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound?
A1: this compound is susceptible to degradation through several mechanisms, primarily hydrolysis and redox cycling. The main factors influencing its stability are:
-
pH: this compound is relatively stable under neutral conditions but degrades in both acidic and basic environments.[1]
-
Temperature: Elevated temperatures accelerate the rate of degradation.
-
Presence of Reducing Agents: Thiols, such as glutathione, can accelerate the redox cycling of this compound to alloxan and dialuric acid.[1]
-
Exposure to Air and Light: this compound can gradually turn pink upon exposure to air, indicating oxidative degradation.[2] Solutions are also sensitive to light.
Q2: What are the main degradation products of this compound?
A2: The primary degradation products of this compound are alloxan and dialuric acid, which exist in a redox equilibrium with this compound itself.[1] Alloxan can further hydrolyze to alloxanic acid, although this is a slower process for this compound (t½ ≈ 24 hours at pH 7.4, 37°C) compared to the rapid hydrolysis of alloxan itself (t½ = 1.5 minutes).[1]
Q3: How should solid this compound and its solutions be stored to ensure stability?
A3:
-
Solid this compound: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place. For long-term storage, keeping it in a vacuum desiccator over a desiccant like calcium chloride is recommended.[2]
-
This compound Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store aliquots in tightly sealed, light-protected vials at 2-8°C for short-term use. For longer-term storage, flash-freeze aliquots and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: Can I use antioxidants or other stabilizers to prevent this compound degradation in my experiments?
A4: Yes, the use of antioxidants and chelating agents can help stabilize this compound solutions.
-
Antioxidants: Ascorbic acid (Vitamin C) and gallic acid have been shown to have protective effects against alloxan-induced oxidative stress and may help stabilize this compound by mitigating oxidative degradation.[2][3]
-
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can chelate metal ions that may catalyze oxidative degradation reactions, thereby enhancing the stability of compounds susceptible to oxidation.[4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or irreproducible experimental results. | Degradation of this compound leading to variable active concentrations. | - Prepare fresh this compound solutions for each experiment.- Follow strict storage and handling protocols.- Perform a stability check of your this compound solution under your specific experimental conditions (see Protocol 2). |
| A pinkish or yellowish tint develops in the this compound solution. | Oxidative degradation of this compound upon exposure to air.[2] | - Prepare solutions using degassed buffers.- Minimize headspace in storage vials.- Protect solutions from light.- Consider adding an antioxidant like ascorbic acid to the solution (see Protocol 1). |
| Reduced or no biological effect observed. | Significant degradation of this compound has occurred, lowering its effective concentration. | - Verify the purity and integrity of your solid this compound.- Prepare fresh solutions immediately before use.- Optimize the timing of your experiment to minimize the duration of this compound incubation. |
| Unexpected peaks in analytical measurements (e.g., HPLC, spectrophotometry). | Presence of degradation products such as alloxan and dialuric acid. | - Use a validated stability-indicating analytical method to identify and quantify this compound and its degradation products (see Protocol 3).- Compare the chromatogram/spectrum of your sample to a freshly prepared standard. |
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on the experimental conditions. The following table summarizes available quantitative data.
| Condition | Parameter | Value | Reference |
| pH 7.4, 37°C (Aqueous Solution) | Half-life (t½) | ~24 hours | [1] |
Note: This table will be updated as more quantitative data becomes available.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of an this compound stock solution with enhanced stability for use in biological experiments.
Materials:
-
This compound dihydrate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ascorbic acid (optional)
-
EDTA (optional)
-
Sterile, amber microcentrifuge tubes or vials
-
Argon or nitrogen gas (optional)
Procedure:
-
Solvent Preparation: If using antioxidants or chelating agents, prepare a stock solution of the stabilizer in DMSO. For example, a 1 M stock of ascorbic acid.
-
Dissolving this compound: In a sterile, amber vial, dissolve this compound dihydrate in anhydrous DMSO to prepare a concentrated stock solution (e.g., 100 mM). Gentle vortexing may be required. Note: Preparing a concentrated stock in a non-aqueous solvent like DMSO can improve stability for storage.
-
Adding Stabilizers (Optional):
-
Antioxidant: Add a small volume of a concentrated ascorbic acid stock solution to the this compound stock to achieve a final concentration of 1-5 mM.
-
Chelating Agent: Add a small volume of a concentrated EDTA stock solution to achieve a final concentration of 0.1-1 mM.
-
-
Inert Atmosphere (Optional): Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes. Store at -20°C or -80°C.
-
Preparation of Working Solution: Immediately before use, thaw an aliquot and dilute it to the final desired concentration in your pre-warmed experimental buffer or cell culture medium. Mix gently and use promptly.
Protocol 2: Spectrophotometric Assay for Monitoring this compound Degradation
This protocol provides a simple method to assess the stability of this compound in a specific buffer or medium over time.
Materials:
-
This compound solution in the buffer/medium of interest
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare this compound Solution: Prepare a solution of this compound in your experimental buffer or medium at a concentration that gives an absorbance reading in the linear range of your spectrophotometer (typically between 0.1 and 1.0). This compound has a characteristic UV absorbance spectrum.
-
Initial Measurement (T=0): Immediately after preparation, measure the full UV-Vis spectrum (e.g., 200-400 nm) of the this compound solution. Record the absorbance at the wavelength of maximum absorbance (λmax).
-
Incubation: Incubate the remaining solution under your experimental conditions (e.g., 37°C in an incubator).
-
Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and measure its UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at λmax as a function of time. A decrease in absorbance indicates degradation of this compound. The rate of degradation can be calculated from this data.
Protocol 3: HPLC Method for Simultaneous Analysis of this compound and its Degradation Products
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of this compound, alloxan, and dialuric acid. Note: This is a general guideline and may require optimization for your specific instrumentation and experimental samples.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound, alloxan, and dialuric acid standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable buffer components (e.g., phosphate (B84403) buffer)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient can be optimized to achieve separation. A starting point could be 95% A for 5 minutes, followed by a linear gradient to 50% A over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: Monitor at a wavelength where all three compounds have reasonable absorbance, which can be determined by running individual standards (e.g., 210 nm or 254 nm).
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare individual stock solutions of this compound, alloxan, and dialuric acid in a suitable solvent (e.g., DMSO or mobile phase). Prepare a mixed standard solution containing all three compounds at known concentrations.
-
Calibration Curve: Inject a series of dilutions of the mixed standard to generate a calibration curve for each compound (peak area vs. concentration).
-
Sample Preparation: At each time point of your stability study, take an aliquot of your experimental sample. If necessary, quench the reaction (e.g., by rapid cooling or addition of an acid) and centrifuge to remove any precipitates.
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Quantification: Identify the peaks corresponding to this compound, alloxan, and dialuric acid based on their retention times compared to the standards. Quantify the concentration of each compound using the calibration curves.
Visualizing this compound Degradation Pathways and Troubleshooting
Diagram 1: this compound Redox Cycling and Hydrolysis
Caption: The primary degradation pathways of this compound involve redox cycling and hydrolysis.
Diagram 2: Troubleshooting Workflow for this compound Instability
Caption: A logical workflow for troubleshooting inconsistent results in experiments using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Protective effect of gallic acid on alloxan-induced oxidative stress and osmotic fragility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dsm-firmenich.com [dsm-firmenich.com]
- 4. Stabilization by ethylenediaminetetraacetic acid of amide and other groups in drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Alloxantin Diabetogenic Efficacy Technical Support Center
Welcome to the technical support center for the use of Alloxantin in inducing experimental diabetes. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during animal model creation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce diabetes?
Alloxan (B1665706) is a urea (B33335) derivative that induces a state of insulin-dependent diabetes mellitus, closely resembling type 1 diabetes in humans, by selectively destroying the insulin-producing pancreatic β-cells.[1][2] Its diabetogenic action is mediated primarily through the generation of reactive oxygen species (ROS).[1][2][3][4] Alloxan and its reduction product, dialuric acid, establish a redox cycle that produces superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals.[1][3] These radicals cause damage to β-cell DNA and lead to cell death.[1][5]
Q2: Is this compound the same as Alloxan?
This compound is a dimeric derivative of alloxan and can be formed by the partial reduction of alloxan. In experimental contexts, the terms are often used interchangeably as alloxan is readily reduced to dialuric acid, which can then form this compound. Both substances are part of the same redox cycle that generates the reactive oxygen species responsible for β-cell toxicity.
Q3: Why is there a high mortality rate associated with this compound administration?
High mortality rates (ranging from 30-60%) can be a significant issue with alloxan-induced diabetes models.[5] This is often attributed to the narrow therapeutic window of the drug; a dose sufficient to induce diabetes can also be toxic to other tissues, particularly the kidneys and liver.[6][7] Additionally, severe hypoglycemia can occur shortly after administration due to a massive release of insulin (B600854) from the damaged β-cells, which can be fatal if not managed.[8] High doses can also lead to ketoacidosis.[5]
Q4: Can this compound be used to induce Type 2 diabetes?
Alloxan is not the ideal agent for inducing Type 2 diabetes. It causes a near-complete destruction of pancreatic β-cells, leading to insulin deficiency, which is characteristic of Type 1 diabetes.[1][9] Type 2 diabetes is characterized by insulin resistance and a relative, rather than absolute, insulin deficiency. For inducing models that more closely mimic Type 2 diabetes, a combination of a high-fat diet and a low dose of a diabetogenic agent like streptozotocin (B1681764) is often preferred.
Q5: How stable is an this compound solution?
Alloxan is highly unstable in aqueous solutions, with a short half-life of about 1.5 minutes under physiological conditions.[6] Therefore, it is crucial to prepare the solution immediately before administration to ensure its diabetogenic efficacy.[10] The stability of alloxan can be compromised by factors such as temperature, so it's important to handle the compound and its solutions with care, often keeping them on ice.[11]
Troubleshooting Guides
Problem: Low Incidence of Diabetes or No Hyperglycemia
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosage | The effective dose of alloxan varies significantly between species and even strains.[12] Ensure you are using a validated dose for your specific animal model. Lower doses may not be sufficient to induce diabetes, while higher doses increase mortality.[12][13] |
| Improper Administration Route | Intravenous (IV) administration is generally more potent and requires a lower dose than intraperitoneal (IP) or subcutaneous (SC) routes.[8][12] However, IV injections can also be more toxic.[8] IP administration is common but may have variable absorption. Ensure consistent and accurate administration. |
| Alloxan Solution Inactivity | Alloxan is unstable in solution.[6] Prepare the solution fresh immediately before injection using cold saline. Do not store alloxan solutions. |
| Animal's Nutritional Status | Animals that have been fasted overnight are more susceptible to the effects of alloxan.[12] A pre-induction fast of 24-36 hours can enhance the sensitivity of β-cells.[10][14] Conversely, high glucose levels can protect β-cells from alloxan-induced damage.[12][15] |
| Strain/Species Resistance | Different strains of rats and mice exhibit varying sensitivity to alloxan.[16][17] Sprague-Dawley and Wistar rats are commonly used, but it's essential to consult the literature for optimal dosage and protocols for your chosen strain. |
Problem: High Animal Mortality
| Potential Cause | Troubleshooting Steps |
| Initial Hypoglycemic Shock | After alloxan injection, a transient hypoglycemic phase can occur due to the massive release of insulin from damaged β-cells.[8] To prevent fatal hypoglycemia, provide animals with a 5-10% glucose solution to drink for the first 24 hours post-injection.[10] |
| Excessive Dosage | A dose that is too high can lead to severe toxicity and death.[8] It is crucial to optimize the dose for your specific animal model to find a balance between diabetogenic efficacy and mortality.[12] |
| Dehydration and Ketoacidosis | The onset of severe hyperglycemia can lead to polyuria, dehydration, and diabetic ketoacidosis.[5][8] Ensure animals have free access to water. In some cases, insulin therapy may be necessary to manage severe diabetes and prevent ketoacidosis.[8] |
| Nephrotoxicity | Alloxan can be toxic to the kidneys.[7] Using the minimum effective dose can help mitigate this. Ensure animals are well-hydrated. |
Problem: Spontaneous Recovery from Hyperglycemia
| Potential Cause | Troubleshooting Steps |
| Suboptimal Alloxan Dose | Lower doses of alloxan may only cause partial damage to the β-cells, which can then regenerate, leading to a spontaneous recovery of normal blood glucose levels.[18] This is a known issue, particularly with doses below 140 mg/kg in rats.[12] |
| Regenerative Capacity of Pancreatic β-cells | Some animal strains have a higher capacity for β-cell regeneration. If spontaneous recovery is a recurring issue, consider increasing the alloxan dose slightly or using a different strain. |
| Incorrect Confirmation of Diabetes | Diabetes should be confirmed by monitoring blood glucose levels over a period of time (e.g., 72 hours and then weekly).[10][19][20] A single high reading shortly after injection may not indicate stable diabetes. |
Quantitative Data Summary
Table 1: Recommended Alloxan Dosages for Diabetes Induction in Rodents
| Animal Species | Strain | Route of Administration | Dosage Range (mg/kg) | Reference(s) |
| Rat | Sprague-Dawley | Intraperitoneal (IP) | 120 - 200 | [8][14][21] |
| Rat | Wistar | Intraperitoneal (IP) | 120 - 160 | [12][13] |
| Rat | Wistar | Subcutaneous (SC) | 120 | [13] |
| Mouse | Kunming | Intravenous (IV) | 75 - 100 | [10] |
| Mouse | Swiss, CBA, DBA/2 | - | - | [22] |
Note: These are general guidelines. It is highly recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions and animal strain.
Experimental Protocols
Protocol 1: Preparation of this compound Solution
-
Materials: Alloxan monohydrate, sterile 0.9% saline (chilled to 4°C).
-
Procedure:
-
Due to the instability of alloxan in aqueous solutions, prepare the solution immediately before injection.
-
Weigh the required amount of alloxan monohydrate in a sterile tube.
-
Add the calculated volume of cold sterile saline to achieve the desired concentration (e.g., for a dose of 150 mg/kg in a 200g rat, you might dissolve 30 mg of alloxan in 0.5-1 mL of saline).
-
Vortex briefly until the alloxan is completely dissolved.
-
Keep the solution on ice until injection.
-
Protocol 2: Induction of Diabetes in Rats
-
Animal Preparation:
-
Use healthy, adult male rats (e.g., Sprague-Dawley or Wistar) weighing 150-200g.
-
Fast the animals for 18-24 hours before alloxan administration, but allow free access to water.[12]
-
-
Baseline Measurements:
-
Measure and record the fasting blood glucose level and body weight of each animal before injection.
-
-
Alloxan Administration:
-
Administer the freshly prepared alloxan solution via the desired route (e.g., a single intraperitoneal injection).
-
-
Post-Injection Care:
-
Immediately after injection, provide the animals with a 5-10% glucose solution in their water bottles for the next 24 hours to prevent hypoglycemic shock.[10]
-
Monitor the animals closely for signs of distress.
-
-
Confirmation of Diabetes:
-
Measure blood glucose levels at 48-72 hours post-injection.[5][19]
-
Animals with a fasting blood glucose level above 250 mg/dL (or 11.1 mmol/L) are generally considered diabetic.[5][10]
-
Continue to monitor blood glucose levels periodically (e.g., weekly) to ensure the stability of the diabetic state.
-
Visualizations
Caption: this compound is taken up by pancreatic β-cells via the GLUT2 transporter.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alloxan Induced Diabetes: Mechanisms and Effects | Semantic Scholar [semanticscholar.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Alloxan - Wikipedia [en.wikipedia.org]
- 7. The effect of alloxan, and alloxan-induced diabetes on the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of type-1 diabetes mellitus in laboratory rats by use of alloxan: route of administration, pitfalls, and insulin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]
- 11. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effects of dosage and the routes of administrations of streptozotocin and alloxan on induction rate of type1 diabetes mellitus and mortality rate in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. banglajol.info [banglajol.info]
- 15. Studies of alloxan toxicity on the beta cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (Open Access) Alloxan diabetes in different strains of mice (1966) | Takayoshi Ino | 7 Citations [scispace.com]
- 17. Effect of strain differences on alloxan diabetes in albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anomalies in alloxan-induced diabetic model: It is better to standardize it first - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Self-recovery in diabetic Sprague Dawley rats induced by intraperitoneal alloxan and streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Contact sensitivity in alloxan-diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing inconsistent results in Alloxantin-induced diabetes studies
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for managing inconsistent results in Alloxan-induced diabetes studies.
Frequently Asked Questions (FAQs)
Q1: What is Alloxan (B1665706) and how does it induce diabetes?
Alloxan is a urea (B33335) derivative that induces a state of insulin-dependent diabetes mellitus, closely resembling Type 1 diabetes, by selectively destroying the insulin-producing beta cells in the pancreas.[1][2] Its diabetogenic action is mediated through the generation of reactive oxygen species (ROS), which causes damage to the beta cells.[3][4] Alloxan's structural similarity to glucose allows it to be preferentially taken up by the beta cells via the GLUT2 glucose transporter.[3][5]
Q2: Why am I seeing high variability in blood glucose levels and diabetes induction rates?
Inconsistent results are a well-documented challenge in Alloxan-induced diabetes models.[6][7][8] The susceptibility to Alloxan's diabetogenic effects can vary widely, not only between different species but also among animals of the same species.[9][10] Key factors influencing outcomes include:
-
Animal Strain, Age, and Sex: Different strains of mice and rats exhibit varying sensitivity to Alloxan.[11][12][13] Very young animals may have a higher resistance.[9] Some studies have also reported gender-based differences in sensitivity.[14]
-
Route of Administration: The route of Alloxan administration (intravenous, intraperitoneal, subcutaneous) significantly impacts its efficacy.[6][9] Intravenous injection is often considered the most predictable, as Alloxan has a very short half-life of less than a minute in the body.[9]
-
Diet: The nutritional status of the animals can alter their susceptibility. Rats on a high-fat diet have shown increased sensitivity, while those on high carbohydrate and protein diets are less sensitive.[9] Protein-calorie malnutrition can surprisingly make rats resistant to Alloxan's effects.[15][16]
-
Alloxan Preparation and Stability: Alloxan is unstable in solution and must be prepared freshly for each use.[17] Its stability can also be compromised by improper storage, such as exposure to room temperature for extended periods during weighing.[18][19]
Q3: What is the typical triphasic blood glucose response to Alloxan?
After Alloxan administration, animals typically exhibit a multiphasic blood glucose response:
-
Initial Hypoglycemia (within hours): This is due to the massive release of insulin (B600854) from the initially damaged pancreatic beta cells.
-
Hyperglycemia (within 24-48 hours): As the beta cells are destroyed and insulin secretion ceases, blood glucose levels rise significantly.[20]
-
Stabilization: In successfully induced models, a stable hyperglycemic state is established.
Q4: Can Alloxan be used to model Type 2 diabetes?
No, the Alloxan-induced diabetes model does not accurately simulate human Type 2 diabetes.[9][21] Alloxan causes direct and complete destruction of pancreatic beta cells, leading to insulin deficiency, which is characteristic of Type 1 diabetes.[17][21] Type 2 diabetes is a more complex metabolic disorder characterized by insulin resistance and relative insulin deficiency.[21]
Troubleshooting Guide
Issue 1: Failure to Induce Diabetes or Low Induction Rate
-
Possible Cause: Suboptimal dose of Alloxan.
-
Solution: The effective dose of Alloxan is highly variable. It is crucial to perform a dose-response study for your specific animal strain and experimental conditions. Lower doses (90-140 mg/kg, i.p. in rats) can lead to spontaneous recovery.[9]
-
-
Possible Cause: Improper Alloxan preparation and administration.
-
Solution: Prepare Alloxan solution immediately before injection using cold saline or citrate (B86180) buffer (pH 4.5).[17] Administer via rapid intravenous injection for the most predictable results, as Alloxan is rapidly degraded in the body.[7][9] If using intraperitoneal injection, be aware that the onset of action is delayed, which may reduce efficacy.[9]
-
-
Possible Cause: Animal's physiological state.
Issue 2: High Mortality Rate Post-Induction
-
Possible Cause: Alloxan dose is too high.
-
Solution: High doses of Alloxan can cause severe diabetes and ketoacidosis, leading to death.[18][19] A dose of 200 mg/kg in Sprague Dawley rats resulted in severe diabetes and diabetic ketoacidosis (DKA), while 150 mg/kg was found to be more suitable.[18][19] Higher doses are also associated with renal and hepatic toxicity.[9][25]
-
-
Possible Cause: Severe initial hypoglycemia.
Issue 3: Spontaneous Reversal of Hyperglycemia
-
Possible Cause: Suboptimal Alloxan dose leading to incomplete beta-cell destruction.
-
Solution: Pancreatic beta cells in rats have a regenerative capacity.[9] If the initial damage is not extensive enough, the beta-cell population may recover, leading to a return to normoglycemia.[9][26] This is particularly evident with lower doses of Alloxan.[9] Ensure the dose is sufficient to induce stable, long-lasting diabetes.
-
-
Possible Cause: Incorrect confirmation of diabetes.
Data Presentation: Alloxan Dosages and Outcomes
Table 1: Reported Alloxan Dosages for Diabetes Induction in Rodents
| Animal Model | Strain | Route of Administration | Dose (mg/kg) | Fasting Period | Outcome/Success Rate | Reference(s) |
| Rat | Wistar | Intraperitoneal | 150 | 30 hours | Highly effective, no mortality or reversal observed. | [22][23] |
| Rat | Wistar | Intraperitoneal | 120 | Not specified | Established as the correct dose in the study. | [28][29] |
| Rat | Sprague Dawley | Intraperitoneal | 150 | Not specified | 83% induction rate. | [18][19] |
| Rat | Sprague Dawley | Intraperitoneal | 200 | Not specified | 81% induction rate, but led to severe diabetes and DKA. | [18][19] |
| Rat | Sprague Dawley | Intraperitoneal | 150 | 36 hours | Favorable conditions with least mortality. | [24][30] |
| Rat | - | Intravenous | 40 - 65 | Not specified | Commonly administered range. | [6][23] |
| Mouse | Kunming | Tail Vein Injection | 75 - 100 | 24 hours | Diabetes confirmed when blood glucose >200 mg/dL after 72h. | [25] |
| Mouse | Swiss, CBA, DBA/2 | Not specified | Not specified | Not specified | Significant depression of contact sensitivity. | [11] |
Experimental Protocols
Protocol 1: Alloxan-Induced Diabetes in Rats (Intraperitoneal Injection)
This protocol is a synthesis of methodologies reported in the literature and should be optimized for your specific experimental setup.
-
Animal Selection and Acclimatization:
-
Use male Wistar or Sprague Dawley rats of a consistent age and weight (e.g., 10-12 weeks, 200-220g).[30]
-
Allow animals to acclimatize to the facility for at least one week before the experiment.
-
-
Animal Preparation:
-
Alloxan Solution Preparation:
-
Alloxan Administration:
-
Post-Injection Care:
-
Immediately after the injection, replace the standard drinking water with a 10% sucrose (B13894) solution for the next 24 hours to prevent potentially fatal hypoglycemia.[18]
-
Provide free access to standard chow.
-
-
Confirmation of Diabetes:
-
After 72 hours, measure the fasting blood glucose (FBG) level. A 6-hour fast is sufficient for this measurement.[23]
-
Blood can be collected via a tail prick.[23]
-
Animals with FBG levels ≥ 270 mg/dL (or ≥ 11 mmol/L) are considered diabetic.[23][30]
-
Continue to monitor blood glucose periodically to ensure the stability of the hyperglycemic state.
-
Protocol 2: Key Biochemical Assays
-
Blood Glucose Measurement:
-
Use a calibrated glucometer for rapid and frequent measurements from tail vein blood.[23]
-
-
Oxidative Stress Markers:
-
Malondialdehyde (MDA) Assay: To quantify lipid peroxidation in tissue homogenates (e.g., pancreas, liver).
-
Glutathione (GSH) Assay: To measure the levels of this key antioxidant in tissues.
-
Superoxide Dismutase (SOD) and Catalase (CAT) Assays: To determine the activity of these antioxidant enzymes in tissue homogenates.[31][32]
-
Visualizations
Signaling Pathway of Alloxan-Induced Beta-Cell Toxicity
Caption: Alloxan enters beta-cells via GLUT2, generating ROS and causing cell death.
Experimental Workflow for Alloxan Induction
Caption: Workflow for inducing diabetes using Alloxan, from prep to confirmation.
Troubleshooting Inconsistent Results
Caption: A decision tree to troubleshoot common issues in Alloxan studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of alloxan and streptozotocin action in B cells of the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Alloxan: An unpredictable drug for diabetes induction? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. new.zodml.org [new.zodml.org]
- 9. Anomalies in alloxan-induced diabetic model: It is better to standardize it first - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Variations of susceptibility to alloxan induced diabetes in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Contact sensitivity in alloxan-diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Constitutive differences in antioxidant defense status distinguish alloxan-resistant and alloxan-susceptible mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Lack of diabetogenic effect of alloxan in protein-calorie malnourished rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]
- 26. Self-recovery in diabetic Sprague Dawley rats induced by intraperitoneal alloxan and streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 29. researchgate.net [researchgate.net]
- 30. banglajol.info [banglajol.info]
- 31. Analysis of certain biochemical indices on alloxan induced diabetic rats administered with protein isolated and purified from Vernonia amygdalina | PDF [slideshare.net]
- 32. researchgate.net [researchgate.net]
Improving the solubility of Alloxantin for cell culture assays
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for effectively dissolving and using Alloxantin in cell culture assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for cell culture? A1: Due to its poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] this compound is sparingly soluble in cold water, alcohol, and ether.[4]
Q2: Why does my this compound solution precipitate when I add it to the cell culture medium? A2: This common issue, often called "crashing out," occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment of the culture medium after the DMSO stock solution is diluted.[1] While highly soluble in the organic DMSO, its solubility is significantly lower in the aqueous medium.
Q3: What is the maximum final concentration of DMSO that is safe for my cells? A3: High concentrations of DMSO can be toxic to cells.[1] It is strongly recommended to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v), with many protocols advising an ideal concentration of 0.1% or lower to minimize effects on cell viability and function.[1] It is always best practice to run a vehicle control (medium + DMSO at the final concentration) to assess its effect on your specific cell line.
Q4: How should I store this compound powder and its stock solutions? A4: this compound powder can gradually turn pink on exposure to air and should be stored in a tightly stoppered bottle, protected from light, in a cool, well-ventilated place.[4][5] DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q5: Is this compound stable in cell culture conditions? A5: this compound's stability in aqueous solutions can be a factor. It undergoes hydrolysis to alloxan, with a reported half-life of approximately 24 hours at 37°C and pH 7.4.[6] It is also sensitive to acidic or basic conditions.[6] For long-duration experiments, its degradation should be considered, and preparing fresh solutions is recommended.
Troubleshooting Guide
Problem: My this compound powder is not dissolving in the solvent (e.g., DMSO).
-
Cause: The compound may require more energy to dissolve, or the concentration may be too high.
-
Solution:
-
Gently warm the solution: Briefly warm the vial in a 37°C water bath for a few minutes.[2]
-
Increase mixing: Vortex the solution vigorously for 1-2 minutes.[2]
-
Use sonication: Place the vial in a bath sonicator for several minutes to break up solid aggregates.[2][7]
-
Re-evaluate concentration: If the powder still does not dissolve, you may be attempting to create a stock solution that is above its solubility limit in that solvent. Try preparing a more dilute stock solution.
-
Problem: A precipitate forms immediately when I add my clear DMSO stock to the culture medium.
-
Cause: The final concentration of this compound is too high for its aqueous solubility limit.
-
Solution:
-
Lower the final concentration: This is the most common reason for precipitation. Test a lower final concentration of this compound in your assay.
-
Use serial dilutions: Do not add the high-concentration DMSO stock directly to your final volume of media. Perform an intermediate dilution step in pre-warmed (37°C) media.
-
Improve mixing technique: Add the this compound stock solution drop-wise into the vortex of the culture medium while gently swirling or vortexing. This helps disperse the compound quickly before it has a chance to aggregate.[2]
-
Problem: The culture medium is clear at first but becomes turbid or shows a precipitate after incubation (e.g., several hours).
-
Cause: This could be due to several factors including delayed precipitation, compound instability, or interaction with media components.[1][8]
-
Solution:
-
Check for contamination: First, rule out biological contamination (bacteria, yeast) as a cause for turbidity by examining the culture under a microscope.[9]
-
Consider compound stability: this compound hydrolyzes in aqueous conditions.[6] The degradation products may have different solubilities. It's recommended to prepare working solutions fresh for each experiment.
-
Perform a solubility test: Before your main experiment, test the solubility of your desired final concentration of this compound in your specific cell culture medium (including serum) by incubating it under normal culture conditions (37°C, 5% CO₂) and observing for precipitation over your experimental time course.
-
Data Presentation: this compound Solubility
The following table summarizes the qualitative solubility of this compound in common laboratory solvents based on available data. Quantitative values (mg/mL) are not widely published.
| Solvent | Solubility | Reference | Notes |
| DMSO | Soluble | [1][3] | Recommended for preparing high-concentration stock solutions for cell culture. |
| Hot Water | Soluble | [4][5] | Can be dissolved by boiling.[5] Not ideal for sterile cell culture work. |
| Cold Water | Sparingly Soluble | [4] | Not suitable for preparing stock solutions of meaningful concentration. |
| Ethanol | Sparingly Soluble | [4] | May be used, but DMSO generally offers higher solubility for stock preparation. |
| Ether | Sparingly Soluble | [4] | Not used for cell culture applications. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Objective: To prepare a concentrated, sterile stock solution of this compound for subsequent dilution in cell culture media.
-
Materials:
-
This compound powder (MW: 286.16 g/mol )
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance and weighing paper
-
Vortex mixer and/or sonicator
-
-
Methodology:
-
Calculation: To prepare a 10 mM stock solution, weigh out 2.86 mg of this compound powder.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 286.16 g/mol * 1000 mg/g = 2.86 mg/mL
-
-
Weighing: Carefully weigh 2.86 mg of this compound powder and place it into a sterile vial. Perform this in a fume hood or designated powder handling area.
-
Solvent Addition: Add 1 mL of sterile, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex vigorously. If the solid does not dissolve completely, use a brief (5-10 minute) session in a bath sonicator or warm the solution gently at 37°C until the solution is clear.[2]
-
Sterilization (Optional): If needed, the concentrated DMSO stock can be sterilized by filtering through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Objective: To dilute the concentrated DMSO stock into cell culture medium while avoiding precipitation. This protocol uses a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.
-
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or flasks
-
-
Methodology:
-
Pre-warm Medium: Ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C. Temperature changes can cause precipitation of media components.[8][10]
-
Dilution: To prepare a 10 µM working solution, you will perform a 1:1000 dilution of the 10 mM stock. For example, to make 10 mL of working solution:
-
Pipette 9.99 mL of the pre-warmed culture medium into a sterile 15 mL conical tube.
-
Add 10 µL of the 10 mM this compound stock solution to the medium.
-
-
Mixing: Immediately after adding the stock solution, cap the tube and mix gently by inverting several times or by gentle vortexing. Do not shake vigorously, as this can cause protein denaturation in the serum.
-
Visual Inspection: Visually inspect the final working solution to ensure it is clear and free of any precipitate.
-
Application: The solution is now ready to be added to your cells. Use the solution promptly after preparation.
-
Visual Guides & Workflows
Caption: Workflow for preparing this compound working solution.
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. This compound | C8H6N4O8 | CID 6435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Buy this compound (EVT-295553) | 76-24-4 [evitachem.com]
- 7. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. researchgate.net [researchgate.net]
Alloxantin Stability and Activity: A Technical Support Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and activity of alloxantin, with a particular focus on the effects of pH. Due to the limited availability of specific quantitative data for this compound in published literature, this guide offers general principles, troubleshooting advice, and standardized experimental protocols based on the chemical properties of structurally related compounds, such as barbituric acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
Aqueous solutions of this compound are known to be acidic[1]. While specific degradation kinetics have not been extensively reported, it is known that the dihydrate form can gradually turn pink when exposed to air, suggesting potential oxidative degradation[2]. As with many pharmaceutical compounds, the stability of this compound is expected to be significantly influenced by pH, temperature, and light exposure[3]. For long-term storage, it is recommended to keep this compound as a solid in a tightly sealed container, protected from light, in a cool and dry place[2].
Q2: How does pH likely affect the stability of this compound?
While specific data for this compound is scarce, the stability of related barbituric acid derivatives is known to be pH-dependent[4][5]. Generally, extreme pH conditions (highly acidic or alkaline) can catalyze the hydrolysis of functional groups present in such molecules[3][6]. The ionization state of this compound will change with pH, which can lead to different degradation pathways[3]. It is crucial to determine the optimal pH range for stability in your specific application.
Q3: How might pH influence the antioxidant versus pro-oxidant activity of this compound?
The antioxidant or pro-oxidant behavior of many compounds is highly dependent on factors such as concentration and pH[7][8][9]. For some polyphenolic compounds, antioxidant activity is higher in acidic conditions and can shift towards pro-oxidant activity in alkaline environments[10]. This shift is often related to the deprotonation of hydroxyl groups, which can alter the electron-donating capacity of the molecule[9]. It is plausible that this compound exhibits similar pH-dependent dual activity.
Q4: What are the potential degradation products of this compound?
Specific degradation products of this compound under various pH conditions are not well-documented in the literature. However, based on its structure, potential degradation pathways could involve the opening of the pyrimidine (B1678525) rings or reactions at the hydroxyl groups. To identify unknown degradation products, techniques such as HPLC coupled with mass spectrometry (LC-MS) are recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Variability in experimental results | - pH of the buffer solution is not consistent.- Degradation of this compound stock solution.- Inconsistent incubation times or temperatures. | - Always prepare fresh buffers and verify the pH before each experiment.- Prepare fresh this compound stock solutions for each experiment or validate the stability of the stock solution under your storage conditions.- Ensure precise control of incubation times and temperatures. |
| Precipitation of this compound in solution | - pH of the solution is near the pKa of this compound, leading to reduced solubility of the ionized or unionized form.- The concentration of this compound exceeds its solubility at the given pH and temperature. | - Determine the solubility of this compound across a range of pH values to identify the optimal pH for your desired concentration.- Consider the use of co-solvents, but validate their compatibility and lack of interference with your assay. |
| Change in color of the this compound solution | - Oxidative degradation of this compound, which is known to turn pink in air[2].- pH-dependent changes in the chromophore of the this compound molecule. | - Prepare solutions fresh and protect them from light and air.- Use deoxygenated solvents where possible.- Perform UV-Vis spectroscopic scans at different pH values to determine if the color change is due to a pH-dependent electronic transition. |
| Unexpected antioxidant or pro-oxidant activity | - The pH of the assay medium may favor one activity over the other.- The presence of metal ions in the buffer can influence pro-oxidant activity. | - Carefully control and report the pH of your experimental system.- Test the activity of this compound across a range of pH values.- Use high-purity water and reagents to prepare buffers to minimize metal ion contamination. Consider the use of a chelating agent if metal-ion-catalyzed reactions are suspected. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the effect of pH on the stability and activity of this compound.
Protocol 1: pH-Dependent Stability Assessment of this compound by HPLC-UV
This protocol outlines a forced degradation study to determine the stability of this compound at different pH values.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from acidic to alkaline (e.g., pH 2, 4, 7, 9, and 11) using appropriate buffer systems (e.g., phosphate, citrate, borate).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it with each buffer to a final concentration suitable for HPLC analysis.
-
Stress Conditions: Incubate the prepared samples at a controlled temperature (e.g., 40°C) and protect them from light.
-
Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method. The mobile phase and column should be chosen to achieve good separation of this compound from its potential degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Plot the natural logarithm of the remaining concentration against time to determine the degradation rate constant (k) for each pH.
Data Presentation:
The quantitative data from this experiment can be summarized in the following table:
| pH | Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 2 | 40 | Value | Value |
| 4 | 40 | Value | Value |
| 7 | 40 | Value | Value |
| 9 | 40 | Value | Value |
| 11 | 40 | Value | Value |
Protocol 2: Assessment of pH-Dependent Antioxidant/Pro-oxidant Activity
This protocol describes a general workflow to evaluate the antioxidant and pro-oxidant properties of this compound at different pH values using common in vitro assays.
Methodology:
-
Assay Selection: Choose appropriate assays to measure antioxidant (e.g., DPPH, ABTS) and pro-oxidant (e.g., Fenton reaction-based assays) activities.
-
pH-Adjusted Assay Buffers: Prepare the reaction buffers for each assay at various pH values (e.g., 5.0, 6.0, 7.4, 8.5).
-
Reaction Mixtures: For each pH condition, prepare reaction mixtures containing the buffer, the respective assay reagents, and varying concentrations of this compound.
-
Incubation and Measurement: Incubate the reaction mixtures as per the specific assay protocol and measure the absorbance or fluorescence at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of radical scavenging (for antioxidant assays) or the increase in oxidation (for pro-oxidant assays) for each concentration of this compound at each pH. Determine the EC50 (for antioxidant activity) or other relevant parameters.
Data Presentation:
Summarize the results in a table for easy comparison:
| pH | Antioxidant Activity (e.g., DPPH Scavenging EC50, µM) | Pro-oxidant Activity (e.g., % Increase in Oxidation at a fixed concentration) |
| 5.0 | Value | Value |
| 6.0 | Value | Value |
| 7.4 | Value | Value |
| 8.5 | Value | Value |
Visualizations
Caption: Workflow for pH-dependent stability testing of this compound.
Caption: Influence of pH on the activity of this compound.
References
- 1. This compound | C8H6N4O8 | CID 6435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Influence of pH on aggregation and protein binding of barbituric acid and amylobarbitone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Concentration Dependence of Anti- and Pro-Oxidant Activity of Polyphenols as Evaluated with a Light-Emitting Fe2+-Egta-H2O2 System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antioxidant and pro-oxidant activities of green tea polyphenols: a role in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Reversal of Aloxan-Induced Diabetes and Its Implications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the reversal of alloxan-induced diabetes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the induction of diabetes with alloxan (B1665706) and subsequent reversal experiments.
| Question/Issue | Possible Causes & Explanations | Troubleshooting & Recommendations |
| Why did a high percentage of my animals die after alloxan injection? | Alloxan induces a triphasic blood glucose response: an initial hyperglycemia, followed by a transient, severe hypoglycemia, and then sustained hyperglycemia.[1] The hypoglycemic phase can be lethal if not managed. High doses of alloxan can also lead to ketoacidosis and general toxicity, contributing to high mortality rates (30-60%).[2][3] | - Prevent Hypoglycemia: Provide animals with a 5-10% sucrose (B13894) or glucose solution to drink for 24-48 hours immediately following alloxan administration.[4] - Optimize Dose: The optimal diabetogenic dose varies by species, strain, age, and route of administration. A common starting dose for rats is 150 mg/kg intraperitoneally (IP).[1][5][6] For mice, a typical intravenous (IV) dose is 75-100 mg/kg.[4] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions that balances high induction rates with acceptable mortality. - Route of Administration: Intravenous injection provides the most predictable results due to alloxan's short half-life of about 1.5 minutes.[4][7] Intraperitoneal or subcutaneous injections can lead to more variable absorption and efficacy.[7] |
| Why are my animals showing spontaneous recovery (auto-reversal) of hyperglycemia? | Spontaneous recovery is a known issue with the alloxan model, particularly in rats.[7] This can be due to suboptimal dosing that doesn't destroy a sufficient number of β-cells, allowing for their regeneration.[7] The regenerative capacity of pancreatic β-cells can lead to a return to normoglycemia, often within a few weeks.[7] | - Confirm Stable Hyperglycemia: Do not begin your therapeutic intervention immediately after induction. Monitor blood glucose levels for at least 7-14 days to ensure stable hyperglycemia (e.g., >250 mg/dL or 13.9 mmol/L) is established.[4] - Use Adequate Alloxan Dose: Lower doses (90-140 mg/kg IP in rats) are more prone to auto-reversion.[7] Ensure your dose is sufficient to induce stable diabetes. - Include a Diabetic Control Group: Always include an untreated diabetic control group in your study design to account for any spontaneous remission. The efficacy of your test compound should be evaluated against this group. |
| Why is there high variability in blood glucose levels among my diabetic animals? | The diabetogenic and toxic effects of alloxan can vary widely, even among animals of the same species and strain.[2] Factors such as the animal's nutritional status (fed vs. fasted), age, and individual sensitivity to the drug can influence the outcome.[7] Alloxan is also unstable in solution, and its potency can degrade if not prepared and used immediately.[8] | - Standardize Animal Conditions: Use animals of the same sex, age, and weight range. Ensure a consistent fasting period (e.g., 18-24 hours) before alloxan administration, as this increases the sensitivity of β-cells.[4][6] - Prepare Alloxan Fresh: Alloxan solution should be prepared immediately before injection in a cold saline or citrate (B86180) buffer and protected from light.[8] Do not store the solution.[8] - Group Animals Post-Induction: After confirming stable diabetes, you can stratify animals into treatment groups based on their blood glucose levels to reduce inter-group variability at the start of the treatment phase. |
| My test compound is not showing a significant effect on blood glucose levels. | The reversal of alloxan-induced diabetes is a complex process. A lack of effect could be due to several factors: - The compound may not have a mechanism of action that promotes β-cell regeneration or improves insulin (B600854) sensitivity. - The dose or duration of treatment may be insufficient. - The severity of the induced diabetes may be too great for the compound to overcome. | - Mechanism of Action: Investigate whether your compound targets pathways involved in β-cell regeneration, such as the PI3K/AKT/FOXO1 pathway, or if it has antioxidant properties that can mitigate the ongoing oxidative stress.[[“]] - Dose-Response and Time-Course Studies: Conduct pilot studies to determine the optimal dose and treatment duration for your compound. - Evaluate Other Parameters: In addition to blood glucose, assess other markers such as serum insulin levels, C-peptide, and perform histological analysis of the pancreas to look for signs of islet regeneration.[4][10] |
| How can I confirm that the observed reversal is due to β-cell regeneration? | A decrease in blood glucose alone does not confirm β-cell regeneration. The effect could be due to improved peripheral glucose uptake or other metabolic changes.[10] | - Histopathology: Perform immunohistochemical staining of pancreatic tissue for insulin to visualize and quantify β-cell mass and islet area.[10][11] - Measure Insulin/C-peptide: A significant increase in fasting or glucose-stimulated serum insulin or C-peptide levels provides strong evidence of restored β-cell function.[10] - Lineage Tracing: For more advanced studies, genetic lineage tracing can be used to track the origin of newly formed β-cells.[10] |
Quantitative Data Presentation
The following tables summarize key quantitative data related to the alloxan-induced diabetes model and its reversal.
Table 1: Alloxan Dosage and Administration for Diabetes Induction
| Animal Model | Route of Administration | Typical Dose Range (mg/kg) | Fasting Period (hours) | Expected Outcome | Reference(s) |
| Rat (Sprague-Dawley, Wistar) | Intraperitoneal (IP) | 120 - 180 | 18 - 36 | Stable hyperglycemia (>250 mg/dL) | [1][5][6] |
| Rat (Sprague-Dawley) | Intravenous (IV) | 40 - 65 | 18 - 24 | Stable hyperglycemia (>200 mg/dL) | [4] |
| Mouse (Kunming, BALB/c) | Intravenous (IV) | 75 - 100 | 12 - 24 | Stable hyperglycemia (>200 mg/dL) | [4] |
| Mouse (Acatalasemic) | Intraperitoneal (IP) | 180 | Not Specified | Higher incidence of diabetes compared to wild-type | [12] |
Table 2: Effects of Therapeutic Interventions on Alloxan-Induced Diabetic Rats
| Therapeutic Agent | Dose & Duration | Effect on Blood Glucose | Effect on Serum Insulin | Other Notable Effects | Reference(s) |
| Magnesium | 100 & 150 mg/kg (pre-treatment) | Significant reduction compared to diabetic control | Not Reported | Protective effect against hyperglycemia | [13] |
| Glibenclamide | 5 mg/kg for 30 days | Ameliorated hyperglycemia | Increased | Abrogated oxidative stress; enhanced insulin immunoexpression | [14] |
| Obeticholic Acid | 10 mg/kg for 30 days | Ameliorated hyperglycemia | No significant enhancement | Ameliorated dyslipidemia and oxidative stress | [14] |
| EGF & Gastrin (in mice) | 1 week treatment | Reversed hyperglycemia to normal within 1 day | Not directly increased, but C-peptide levels reduced, suggesting improved peripheral glucose uptake | Stimulated a 3-fold increase in β-cell mass | [10] |
Experimental Protocols
Protocol 1: Induction of Diabetes in Rats using Alloxan
This protocol provides a standardized method for inducing type 1-like diabetes in rats.
-
Animal Selection: Use male Wistar or Sprague-Dawley rats weighing 180-220g. Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the rats for 18-24 hours prior to alloxan injection. Allow free access to water.[4][6]
-
Alloxan Preparation: Prepare a fresh solution of alloxan monohydrate in cold (4°C) 0.9% saline or citrate buffer (pH 4.5). A common concentration is 20 mg/mL.[3] The solution is unstable and must be used within 5-10 minutes of preparation.
-
Administration: Inject a single intraperitoneal (IP) dose of 150 mg/kg body weight.
-
Post-Injection Care: Immediately after injection, provide the rats with a 10% sucrose solution in their water bottles for the next 24-48 hours to prevent fatal hypoglycemia.[4]
-
Confirmation of Diabetes: After 72 hours, measure fasting blood glucose from the tail vein using a glucometer. Rats with a fasting blood glucose level ≥ 250 mg/dL (13.9 mmol/L) are considered diabetic.
-
Stabilization Period: Monitor the blood glucose levels of diabetic rats for 7-14 days to ensure the hyperglycemia is stable and not transient before starting any therapeutic intervention.
Protocol 2: Evaluating a Therapeutic Agent for Reversal of Diabetes
This protocol outlines the steps to assess the efficacy of a test compound in reversing alloxan-induced diabetes.
-
Induce Diabetes: Induce diabetes in a cohort of rats using Protocol 1 and confirm stable hyperglycemia.
-
Group Allocation: Randomly divide the stable diabetic rats into at least three groups:
-
Normal Control: Healthy, non-diabetic rats receiving the vehicle.
-
Diabetic Control: Diabetic rats receiving the vehicle.
-
Treatment Group(s): Diabetic rats receiving the test compound at one or more dose levels.
-
-
Treatment Administration: Administer the test compound or vehicle daily (or as per the desired regimen) for a predetermined period (e.g., 28 days). The route of administration (e.g., oral gavage, IP injection) will depend on the compound's properties.
-
Monitoring:
-
Body Weight and General Health: Record the body weight of all animals weekly. Observe for any signs of toxicity.
-
Blood Glucose: Measure fasting blood glucose levels weekly from the tail vein.
-
-
Terminal Procedures (at the end of the treatment period):
-
Fasting and Blood Collection: Fast the animals overnight. Collect blood samples via cardiac puncture under anesthesia for biochemical analysis (serum insulin, C-peptide, lipid profile, liver and kidney function markers).
-
Tissue Collection: Euthanize the animals and carefully dissect the pancreas for histopathological and immunohistochemical analysis.
-
-
Data Analysis:
-
Biochemical Parameters: Compare the mean values of blood glucose, insulin, etc., between the groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Histopathology: Stain pancreatic sections with Hematoxylin and Eosin (H&E) to observe islet morphology. Use immunohistochemistry to stain for insulin to quantify β-cell mass and islet area. Compare the findings in the treated group to both the normal and diabetic control groups.
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate key molecular pathways involved in alloxan-induced β-cell damage and potential mechanisms for regeneration.
Caption: Alloxan-induced β-cell apoptosis pathway.
Caption: Key signaling pathways in β-cell regeneration.
Experimental Workflow
This diagram outlines the logical flow of a typical experiment studying the reversal of alloxan-induced diabetes.
References
- 1. new.zodml.org [new.zodml.org]
- 2. researchgate.net [researchgate.net]
- 3. ijbcp.com [ijbcp.com]
- 4. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]
- 5. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Anomalies in alloxan-induced diabetic model: It is better to standardize it first - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
- 10. Beta Cell Mass Restoration in Alloxan-Diabetic Mice Treated with EGF and Gastrin | PLOS One [journals.plos.org]
- 11. Demonstration of two different processes of beta-cell regeneration in a new diabetic mouse model induced by selective perfusion of alloxan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitization to alloxan-induced diabetes and pancreatic cell apoptosis in acatalasemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Magnesium pre-treatment on Alloxan induced hyperglycemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Insights on the potential therapeutic effects of glibenclamide and Obeticholic acid against Alloxan-Induced diabetes mellitus in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Alloxan versus Streptozotocin for Induction of Type 1 Diabetes in Experimental Models
For decades, chemical induction of beta-cell necrosis has been a cornerstone of type 1 diabetes research, providing invaluable in vivo models to study disease pathogenesis and evaluate novel therapeutic interventions. Among the most widely used diabetogenic agents are alloxan (B1665706) and streptozotocin (B1681764). Both are toxic glucose analogs that are preferentially taken up by pancreatic beta-cells, leading to their destruction and a subsequent state of insulin-dependent hyperglycemia.[1][2] However, their mechanisms of action, experimental protocols, and associated outcomes differ significantly. This guide provides a detailed comparison of alloxan and streptozotocin to assist researchers in selecting the most appropriate agent for their specific experimental needs.
Mechanisms of Beta-Cell Toxicity
While both compounds achieve the same end-result of beta-cell destruction, their pathways to cytotoxicity are distinct.
Alloxan: The diabetogenic activity of alloxan is primarily mediated by the generation of reactive oxygen species (ROS).[2][3] Upon entering the beta-cell via the GLUT2 glucose transporter, alloxan undergoes a redox cycling reaction with its reduction product, dialuric acid.[2][3] This cycle generates superoxide (B77818) radicals, hydrogen peroxide, and ultimately, highly reactive hydroxyl radicals.[2][3] Pancreatic beta-cells are particularly susceptible to this oxidative stress due to their inherently low antioxidant defense capacity, leading to rapid cell necrosis.[2]
Streptozotocin (STZ): In contrast, the primary mechanism of streptozotocin-induced beta-cell death is DNA alkylation.[2][3] After being transported into the beta-cell by the GLUT2 transporter, STZ is cleaved into a glucose moiety and a methylnitrosourea moiety.[2][4] The methylnitrosourea acts as a potent alkylating agent, modifying DNA and other macromolecules.[2][5] This extensive DNA damage triggers the activation of poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme.[3][6] Overactivation of PARP depletes the intracellular stores of NAD+ and ATP, ultimately leading to necrotic cell death.[3][6] Streptozotocin also generates nitric oxide and reactive oxygen species, which contribute to its overall toxicity.[3][7]
Quantitative Comparison of Alloxan and Streptozotocin
The choice between alloxan and streptozotocin often depends on the specific requirements of the experimental model, including the desired severity of diabetes, the acceptable mortality rate, and the chronicity of the study. The following table summarizes key quantitative parameters for each compound.
| Parameter | Alloxan | Streptozotocin (STZ) |
| Mechanism of Action | Generation of Reactive Oxygen Species (ROS)[2][3] | DNA Alkylation, PARP activation, NAD+ depletion[2][3][6] |
| Typical Dose (Rats) | 100-200 mg/kg (intraperitoneal or subcutaneous)[8] | 40-65 mg/kg (intravenous or intraperitoneal)[8][9] |
| Typical Dose (Mice) | 150-200 mg/kg (intraperitoneal or intravenous)[8] | 150-200 mg/kg (single high dose, IP) or 40-60 mg/kg (multiple low doses, IP for 5 days)[1] |
| Time to Hyperglycemia | 24-72 hours[8][10] | 48-72 hours[10] |
| Induction Success Rate | Generally lower and more variable (around 70-80%)[10][11] | Higher and more consistent (often >90%)[11] |
| Mortality Rate | Higher, particularly at higher doses[11][12] | Lower, especially with multiple low-dose regimens in mice[11][12] |
| Chemical Stability | Highly unstable in aqueous solution; must be used immediately[13][14] | Relatively stable in acidic citrate (B86180) buffer (pH 4.5) but degrades at neutral pH[1][3] |
| Reversibility | Higher incidence of spontaneous recovery (reversal of hyperglycemia)[11][15] | More likely to induce a stable and permanent diabetic state[11] |
Experimental Protocols
Adherence to established protocols is critical for achieving consistent and reproducible results while minimizing animal mortality.
Alloxan Induction Protocol (Rat Model)
-
Animal Preparation: Fast male Wistar or Sprague-Dawley rats (150-200g) for 12-16 hours with free access to water.[8]
-
Solution Preparation: Immediately before injection, dissolve alloxan monohydrate in cold (4°C) 0.9% sterile saline or citrate buffer (pH 4.5) to the desired concentration (e.g., for a dose of 150 mg/kg).[13][15] Alloxan is highly unstable in aqueous solutions, and any delay can significantly reduce its efficacy.[13][14]
-
Administration: Administer the freshly prepared alloxan solution via a single intraperitoneal (IP) injection.[8]
-
Post-Injection Care: To prevent potentially fatal hypoglycemia resulting from the massive release of insulin (B600854) from dying beta-cells, provide the animals with 5-10% sucrose (B13894) water for the next 24 hours.[8]
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours post-injection. Animals with fasting blood glucose levels consistently above 250 mg/dL (13.9 mmol/L) are considered diabetic.[8]
Streptozotocin Induction Protocol (Mouse Model - Multiple Low Dose)
This protocol is often preferred for mice as it better mimics the progressive nature of type 1 diabetes and has a lower mortality rate.
-
Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 4-6 hours.[1]
-
Solution Preparation: Prepare a 0.1 M citrate buffer solution (pH 4.5) and keep it on ice.[1][3] Immediately before use, dissolve streptozotocin in the cold citrate buffer to the desired concentration (e.g., for a dose of 40 mg/kg).[1] STZ degrades rapidly at neutral pH.[3]
-
Administration: Administer the freshly prepared STZ solution via intraperitoneal (IP) injection for five consecutive days.[1]
-
Post-Injection Care: Monitor animals closely for signs of hypoglycemia, although it is less severe than with high-dose protocols. Providing access to 10% sucrose water for 24 hours after the first injection is a common precautionary measure.
-
Confirmation of Diabetes: Hyperglycemia typically develops within 7-14 days after the final injection. Monitor blood glucose weekly. Mice with blood glucose levels consistently above 250 mg/dL are considered diabetic.
Signaling Pathways and Experimental Workflow Diagrams
Conclusion
Both alloxan and streptozotocin are effective and widely used agents for inducing type 1 diabetes in experimental animals. The choice between them should be guided by the specific aims of the research. Streptozotocin is generally favored for its higher success rate, lower mortality, and the ability to induce a more stable and permanent diabetic state, making it particularly suitable for chronic studies of diabetic complications.[11][12] Alloxan, while more prone to causing higher mortality and spontaneous reversal of hyperglycemia, can be a cost-effective option for acute studies.[8][15] A thorough understanding of their distinct mechanisms of action and careful adherence to established protocols are paramount for the successful and ethical use of these compounds in advancing our understanding of type 1 diabetes.
References
- 1. Streptozotocin, Type I Diabetes Severity and Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US4292312A - Method for preparing alloxan stable aqueous solutions and solutions resulting therefrom - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Animal models for induction of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of dosage and the routes of administrations of streptozotocin and alloxan on induction rate of type1 diabetes mellitus and mortality rate in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Self-recovery in diabetic Sprague Dawley rats induced by intraperitoneal alloxan and streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the mechanisms of Alloxantin and alloxan in beta-cell toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of beta-cell toxicity induced by alloxan (B1665706) and its dimeric derivative, Alloxantin. Understanding the distinct and overlapping pathways of these two compounds is crucial for their application in diabetes research and for the development of novel therapeutic strategies to protect pancreatic beta-cells.
Introduction
Alloxan is a well-established diabetogenic agent widely used in research to induce a condition that mimics type 1 diabetes in laboratory animals. Its selective toxicity towards pancreatic beta-cells has made it an invaluable tool for studying the pathogenesis of diabetes and for screening potential anti-diabetic compounds. This compound, a dimeric derivative formed from the reduction of two alloxan molecules, is intrinsically linked to the toxic mechanism of alloxan through a redox cycle. This guide will dissect the molecular mechanisms, present available comparative data, and provide detailed experimental protocols for assessing the beta-cell toxicity of these compounds.
Chemical Relationship and Interconversion
Alloxan and this compound are chemically interconvertible and exist in a redox equilibrium with dialuric acid, the reduction product of alloxan.[1][2] this compound can be formed by the condensation of one molecule of alloxan and one molecule of dialuric acid.[1] This intimate chemical relationship is central to their biological activity, as the toxicity of this compound is largely attributed to its conversion to alloxan under physiological conditions.
Mechanism of Beta-Cell Toxicity
The primary mechanism of beta-cell destruction for both compounds is mediated through the actions of alloxan. The process can be broken down into several key steps:
-
Selective Uptake: Alloxan's structural similarity to glucose allows it to be selectively transported into pancreatic beta-cells via the GLUT2 glucose transporter.[3][4] This selective accumulation is a key determinant of its beta-cell-specific toxicity.
-
Redox Cycling and Generation of Reactive Oxygen Species (ROS): Inside the beta-cell, alloxan participates in a redox cycle with its reduction product, dialuric acid.[4][5] This cycle is initiated by the reduction of alloxan by intracellular reducing agents such as glutathione (B108866) (GSH).[4][5] The subsequent auto-oxidation of dialuric acid back to alloxan generates a cascade of reactive oxygen species (ROS), including superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH).[4][5] this compound is an intermediate in this redox cycle.
-
Oxidative Stress and Cellular Damage: Pancreatic beta-cells have inherently low levels of antioxidant enzymes, making them particularly vulnerable to oxidative stress.[4] The massive generation of ROS overwhelms the cellular antioxidant defense mechanisms, leading to widespread damage of cellular components, including DNA, proteins, and lipids.
-
DNA Fragmentation and Poly (ADP-ribose) Polymerase (PARP) Activation: Hydroxyl radicals, in particular, cause extensive DNA fragmentation. This DNA damage triggers the activation of the nuclear enzyme poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme.
-
Energy Depletion and Cell Death: The activation of PARP consumes significant amounts of its substrate, NAD+, leading to a depletion of cellular NAD+ and subsequently ATP. This severe energy deficit, coupled with the direct damage from ROS, culminates in beta-cell necrosis.
-
Inhibition of Glucokinase: Alloxan can also directly inhibit glucokinase, the primary glucose sensor in beta-cells, by oxidizing essential sulfhydryl groups on the enzyme.[4][6] This inhibition impairs glucose-stimulated insulin (B600854) secretion.
While this compound is a distinct chemical entity, its contribution to beta-cell toxicity is primarily through its role in the redox cycle that generates alloxan and subsequently ROS. There is limited evidence to suggest a direct toxic mechanism of this compound that is independent of its conversion to alloxan.
Quantitative Comparison of Toxicity
Direct comparative studies providing quantitative data such as IC50 values for this compound are scarce in the published literature. The rapid interconversion between alloxan, this compound, and dialuric acid in physiological solutions makes it challenging to assess the independent toxicity of this compound. However, the available research collectively points to alloxan as the primary toxic species.
| Parameter | Alloxan | This compound | Reference |
| Primary Toxic Species | Yes | Indirectly, via conversion to alloxan | [1][2] |
| Mechanism of Uptake | GLUT2 Transporter | Assumed to be similar due to interconversion | [3][4] |
| Primary Mechanism of Toxicity | ROS Generation, DNA Damage, PARP Activation, Glucokinase Inhibition | Participation in redox cycle leading to alloxan and ROS formation | [4][5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Alloxan-Induced Beta-Cell Toxicity
Caption: Workflow for comparing beta-cell toxicity.
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for a direct comparison of alloxan and this compound toxicity in beta-cell lines (e.g., MIN6, INS-1) or isolated pancreatic islets.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of alloxan and this compound by measuring mitochondrial metabolic activity.
Methodology:
-
Cell Seeding: Seed beta-cells (e.g., MIN6) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare fresh stock solutions of alloxan and this compound in an appropriate solvent (e.g., sterile water or PBS). Prepare serial dilutions to achieve the desired final concentrations.
-
Treatment: Remove the culture medium and treat the cells with various concentrations of alloxan or this compound for a predetermined time (e.g., 24, 48 hours). Include a vehicle control group.
-
MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 values for each compound.
Reactive Oxygen Species (ROS) Production Assay (DCFH-DA Assay)
Objective: To quantify the intracellular generation of ROS induced by alloxan and this compound.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
DCFH-DA Staining: After the desired treatment duration, wash the cells with PBS and incubate them with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution in the dark at 37°C for 30 minutes.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Express ROS production as a fold change relative to the vehicle control.
Apoptosis Assay (Caspase-3/7 Activity Assay)
Objective: To measure the induction of apoptosis by assessing the activity of executioner caspases.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Caspase-3/7 Reagent Addition: After treatment, add a luminogenic or fluorogenic caspase-3/7 substrate to the wells according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the recommended time at room temperature.
-
Signal Measurement: Measure luminescence or fluorescence to quantify caspase-3/7 activity.
-
Data Analysis: Express apoptosis as a fold change in caspase activity relative to the vehicle control.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To assess the functional impairment of beta-cells by measuring their ability to secrete insulin in response to glucose.
Methodology:
-
Cell Seeding and Treatment: Seed beta-cells in a 24-well plate and treat with sub-lethal concentrations of alloxan or this compound.
-
Pre-incubation (Starvation): Wash the cells with a glucose-free buffer (e.g., Krebs-Ringer bicarbonate buffer) and pre-incubate in the same buffer for 1-2 hours.
-
Glucose Stimulation: Replace the buffer with solutions containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) concentrations of glucose and incubate for 1-2 hours.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an ELISA kit.
-
Data Analysis: Calculate the stimulation index (insulin secretion at high glucose / insulin secretion at low glucose) and compare the values between treated and control groups.
Conclusion
The beta-cell toxicity of both alloxan and this compound is fundamentally driven by the generation of reactive oxygen species through a redox cycling mechanism in which alloxan is the key toxic molecule. This compound's role appears to be that of a participant in this cycle, readily converting to alloxan under physiological conditions. The experimental protocols provided in this guide offer a framework for researchers to conduct direct comparative studies to further elucidate the subtle differences, if any, in their potencies and kinetics of toxicity. A thorough understanding of these mechanisms is paramount for the continued use of these compounds in diabetes research and the development of beta-cell protective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contrasting effects of alloxan on islets and single mouse pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Comparative toxicity of alloxan, N-alkylalloxans and ninhydrin to isolated pancreatic islets in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alloxan-Induced Oxidative Stress and its Alternatives in Disease Modeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the alloxan-induced oxidative stress model with its primary alternatives: the streptozotocin (B1681764) (STZ)-induced model and the high-fat diet (HFD)-induced model. The objective is to offer a clear, data-supported validation of these models for studying diseases, particularly diabetes mellitus, where oxidative stress is a key pathological feature.
Introduction to Oxidative Stress Models
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including diabetes, cardiovascular diseases, and neurodegenerative disorders. Animal models that mimic this condition are therefore invaluable tools for understanding disease mechanisms and for the preclinical evaluation of novel therapeutic agents.
Alloxan (B1665706) , a urea (B33335) derivative, has been a widely used chemical for inducing experimental diabetes through its ability to generate ROS and cause selective necrosis of pancreatic β-cells[1]. This guide will compare the alloxan model with two other commonly used models:
-
Streptozotocin (STZ): A naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas in mammals.
-
High-Fat Diet (HFD): A non-chemical induction method that leads to a more gradual development of insulin (B600854) resistance and oxidative stress, closely mimicking the pathogenesis of type 2 diabetes in humans.
Comparative Analysis of Oxidative Stress Models
This section provides a detailed comparison of the three models based on their mechanism of action, experimental outcomes, and key advantages and disadvantages.
Mechanism of Action
The three models induce oxidative stress through distinct mechanisms, leading to different pathological manifestations.
| Feature | Alloxan-Induced Model | Streptozotocin (STZ)-Induced Model | High-Fat Diet (HFD)-Induced Model |
| Primary Target | Pancreatic β-cells | Pancreatic β-cells | Multiple organs, including liver, adipose tissue, and muscle |
| Mechanism of β-cell toxicity | Generation of ROS (superoxide radicals, hydrogen peroxide, and hydroxyl radicals) through a redox cycle with its reduction product, dialuric acid. This leads to DNA fragmentation and cell necrosis. | DNA alkylation by its methylnitrosourea moiety, leading to DNA damage and activation of poly ADP-ribosylation, which depletes NAD+ and ATP, ultimately causing cell death. It also generates nitric oxide and ROS. | Chronic nutrient excess leads to mitochondrial dysfunction, increased fatty acid oxidation, and subsequent overproduction of ROS. This induces a state of chronic low-grade inflammation and insulin resistance. |
| Onset of Hyperglycemia | Rapid (within 72 hours) | Rapid to sub-acute (days to weeks depending on the dose) | Gradual (weeks to months) |
| Type of Diabetes Modeled | Primarily Type 1 Diabetes (insulin-dependent) | Primarily Type 1 Diabetes (high dose) or Type 2 Diabetes (low dose with nicotinamide) | Primarily Type 2 Diabetes (insulin resistance) |
Quantitative Comparison of Oxidative Stress Markers
The following table summarizes the typical changes observed in key markers of oxidative stress in the pancreas and liver of rodents subjected to the different models. It is important to note that the absolute values can vary significantly based on the animal species and strain, the specific protocol used, and the duration of the study.
| Oxidative Stress Marker | Alloxan-Induced Model (Pancreas/Liver) | Streptozotocin (STZ)-Induced Model (Pancreas/Liver) | High-Fat Diet (HFD)-Induced Model (Liver) | Control/Normal |
| Malondialdehyde (MDA) | Significantly Increased | Significantly Increased | Increased | Baseline levels |
| Superoxide Dismutase (SOD) | Significantly Decreased | Significantly Decreased | Decreased | Baseline levels |
| Catalase (CAT) | Significantly Decreased | Decreased | Decreased | Baseline levels |
| Glutathione Peroxidase (GPx) | Significantly Decreased | Decreased | Decreased | Baseline levels |
| Reduced Glutathione (GSH) | Significantly Decreased | Significantly Decreased | Decreased | Baseline levels |
Note: The data presented is a qualitative summary of trends reported in the literature. Direct quantitative comparison is challenging due to variations in experimental designs across studies.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these models.
Alloxan-Induced Diabetes Mellitus in Rats
Objective: To induce a state of insulin-dependent diabetes mellitus through the administration of alloxan.
Materials:
-
Alloxan monohydrate
-
Sterile 0.9% saline solution
-
Male Wistar rats (180-220 g)
-
Glucometer and glucose test strips
-
5% glucose solution
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week with free access to standard pellet diet and water.
-
Fasting: Fast the rats for 12-16 hours prior to alloxan administration to enhance the diabetogenic effect.
-
Alloxan Preparation: Prepare a fresh solution of alloxan monohydrate in cold sterile 0.9% saline immediately before injection.
-
Induction: Administer a single intraperitoneal (i.p.) injection of alloxan at a dose of 150 mg/kg body weight.
-
Hypoglycemia Management: To counteract the initial hypoglycemic phase that can be fatal, provide the rats with 5% glucose solution in their drinking water for the first 24 hours after alloxan injection.
-
Confirmation of Diabetes: Monitor blood glucose levels 72 hours after alloxan injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and can be used for further studies.
Streptozotocin (STZ)-Induced Diabetes Mellitus in Mice
Objective: To induce diabetes mellitus through the administration of streptozotocin.
Materials:
-
Streptozotocin (STZ)
-
Cold citrate (B86180) buffer (0.1 M, pH 4.5)
-
Male C57BL/6 mice (8-10 weeks old)
-
Glucometer and glucose test strips
Procedure:
-
Animal Acclimatization: Acclimatize the mice for at least one week under standard laboratory conditions.
-
Fasting: Fast the mice for 4-6 hours before STZ injection.
-
STZ Preparation: Prepare a fresh solution of STZ in cold citrate buffer (pH 4.5) immediately before use, as it is unstable at neutral pH.
-
Induction (Low-Dose Protocol for Type 2 Diabetes Model): Administer multiple low doses of STZ (e.g., 50 mg/kg body weight, i.p.) for five consecutive days. This protocol induces a more moderate β-cell damage, leading to a model that can resemble type 2 diabetes.
-
Induction (High-Dose Protocol for Type 1 Diabetes Model): Administer a single high dose of STZ (e.g., 150-200 mg/kg body weight, i.p.). This leads to extensive β-cell destruction and a severe insulin-deficient state.
-
Confirmation of Diabetes: Monitor blood glucose levels 7-10 days after the last STZ injection. Mice with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.
High-Fat Diet (HFD)-Induced Oxidative Stress in Mice
Objective: To induce a state of obesity, insulin resistance, and oxidative stress through dietary manipulation.
Materials:
-
High-fat diet (typically 45% or 60% of calories from fat)
-
Standard chow diet (control)
-
Male C57BL/6 mice (4-6 weeks old)
-
Metabolic cages (for monitoring food and water intake)
Procedure:
-
Animal Acclimatization: Acclimatize the mice for one week with free access to standard chow and water.
-
Dietary Intervention: Divide the mice into two groups: a control group receiving a standard chow diet and an experimental group receiving a high-fat diet. The diet is provided ad libitum.
-
Duration: Maintain the mice on their respective diets for a period of 8-16 weeks. The duration can be adjusted based on the desired severity of the metabolic phenotype.
-
Monitoring: Monitor body weight, food intake, and water consumption weekly.
-
Assessment of Oxidative Stress and Metabolic Parameters: At the end of the study period, collect blood and tissues (e.g., liver, adipose tissue) for the analysis of oxidative stress markers, glucose tolerance, and insulin sensitivity.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in each model, the experimental workflows, and a comparative overview.
Alloxan-Induced Oxidative Stress Signaling Pathway
References
A Comparative Guide to Chemical Induction of Beta-Cell Destruction: Beyond Alloxan
For Researchers, Scientists, and Drug Development Professionals
The selective destruction of pancreatic beta-cells is a critical component in the development of animal models of type 1 diabetes, enabling the study of disease pathogenesis and the evaluation of novel therapeutic agents. While Alloxan (B1665706) has historically been a widely used agent for this purpose, its high instability and propensity for off-target toxicity have driven the exploration of more reliable and specific alternatives. This guide provides a comprehensive comparison of the primary chemical agents used for beta-cell destruction, with a focus on their mechanisms of action, experimental protocols, and relative advantages and disadvantages.
Key Alternatives to Alloxan
The most prominent and extensively validated alternative to Alloxan is Streptozotocin (B1681764) (STZ). Another agent, Dithizone (DTZ), offers a distinct mechanism of action but is less commonly used for inducing diabetes and more for islet identification.
Mechanism of Action and Cellular Fate
The diabetogenic action of these compounds is contingent on their selective uptake by beta-cells, primarily through the GLUT2 glucose transporter, and their subsequent cytotoxic effects.[1][2] However, the intracellular pathways leading to cell death differ significantly.
Alloxan induces beta-cell necrosis through the generation of reactive oxygen species (ROS).[3][4] In the presence of intracellular thiols like glutathione, Alloxan is reduced to dialuric acid, initiating a redox cycle that produces superoxide (B77818) radicals, hydrogen peroxide, and highly reactive hydroxyl radicals.[1][5] This oxidative stress, coupled with a massive increase in cytosolic calcium concentration, leads to rapid beta-cell destruction.[3][5]
Streptozotocin (STZ) , a glucose analogue containing a methylnitrosourea moiety, also enters the beta-cell via the GLUT2 transporter.[1] Its toxicity stems from its alkylating properties, causing DNA fragmentation.[1][6] This DNA damage activates poly(ADP-ribose) polymerase (PARP), leading to a depletion of cellular NAD+ and ATP, ultimately resulting in necrotic cell death.[3] STZ also liberates nitric oxide (NO), which contributes to DNA damage and inhibits aconitase activity.[3][6]
Dithizone (DTZ) operates through a different mechanism, acting as a zinc-chelating agent.[7][8] Beta-cells are rich in zinc, which is crucial for insulin (B600854) crystallization and storage within granules.[9] Dithizone sequesters this zinc, forming bright red granules of zinc dithizonate, which disrupts the insulin storage granules, leading to osmotic stress, rupture, and ultimately, B-cell death within minutes to hours.[7][8]
Comparative Performance and Experimental Data
The choice of agent for inducing diabetes in animal models depends on factors such as the animal species, the desired severity of diabetes, and the experimental endpoint. STZ is generally considered more stable and effective than Alloxan, with a higher success rate for inducing diabetes and lower animal mortality.[2]
| Agent | Animal Model | Dose Range | Route of Administration | Onset of Hyperglycemia | Success Rate | Reported Mortality | Key Considerations |
| Alloxan | Rats | 120 mg/kg | Intraperitoneal (i.p.) | 24-48 hours | Variable | Higher | Unstable in solution; high off-target toxicity (e.g., kidney damage).[2][4] |
| Streptozotocin (STZ) | Rats | 35-65 mg/kg (single high dose for Type 1) | Intravenous (i.v.) or Intraperitoneal (i.p.) | 48-72 hours | High | Lower | More stable than alloxan; i.v. administration produces more stable hyperglycemia. Multiple low doses can be used to model Type 2 diabetes.[10] |
| Streptozotocin (STZ) | Mice | 100-200 mg/kg (single high dose for Type 1) | Intravenous (i.v.) or Intraperitoneal (i.p.) | 48-72 hours | High | Moderate | Strain-dependent sensitivity. |
| Dithizone (DTZ) | Rabbits, Mice | 50-100 mg/kg | Intravenous (i.v.) | Rapid | Less documented for diabetes induction | Variable | Primarily used for islet staining and identification due to rapid, visible zinc chelation.[7][11] |
Experimental Protocols
Streptozotocin (STZ)-Induced Diabetes in Rats (Type 1 Model)
Materials:
-
Streptozotocin (STZ)
-
Cold (4°C) 0.1 M citrate (B86180) buffer (pH 4.5)
-
Sprague-Dawley or Wistar rats (male, age-matched)
-
Glucose meter and test strips
-
Insulin (for managing severe hyperglycemia post-induction)
Procedure:
-
Preparation of STZ Solution: Immediately before injection, dissolve STZ in cold citrate buffer. STZ is unstable at neutral pH, so the acidic buffer is crucial. The solution should be protected from light.
-
Animal Preparation: While fasting is not strictly necessary, it can standardize metabolic conditions.[12] If fasting, a period of 6-8 hours is typical.
-
Administration: Inject the freshly prepared STZ solution intraperitoneally (i.p.) or intravenously (i.v.) at a dose of 40-60 mg/kg body weight.[12] A single high dose is used to induce a condition similar to Type 1 diabetes.[13]
-
Post-Injection Care: To prevent initial hypoglycemia due to massive insulin release from dying beta-cells, provide animals with a 5-10% sucrose (B13894) solution in their drinking water for the first 24-48 hours.[12]
-
Confirmation of Diabetes: Monitor blood glucose levels daily. Stable hyperglycemia (blood glucose > 250-300 mg/dL) is typically established within 48-72 hours and confirms the diabetic state.[13]
Dithizone (DTZ) for Islet Staining (In Vitro)
Materials:
-
Dithizone (DTZ)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Culture medium or buffer
-
Isolated pancreatic islets
Procedure:
-
Preparation of DTZ Stock Solution: Prepare a stock solution of DTZ in DMSO.
-
Staining: Add the DTZ solution to the isolated islets in culture medium to a final concentration that allows for visualization without immediate toxicity (concentrations can vary, optimization is recommended).
-
Incubation: Incubate for 1-2 minutes at room temperature.[14]
-
Observation: Islets containing zinc-rich beta-cells will stain a characteristic crimson red, allowing for their identification and quantification.[14][11]
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways of beta-cell destruction and a typical experimental workflow for inducing diabetes with STZ.
Caption: Alloxan-induced beta-cell destruction pathway.
Caption: Streptozotocin-induced beta-cell destruction pathway.
Caption: Dithizone-induced beta-cell destruction pathway.
Caption: Experimental workflow for STZ-induced diabetes.
Conclusion
Streptozotocin stands out as a robust and reliable alternative to Alloxan for the chemical induction of beta-cell destruction and the creation of diabetic animal models. Its higher stability, greater efficacy, and more specific mechanism of action contribute to more reproducible and ethically sound research. Dithizone, while not a primary choice for inducing diabetes for metabolic studies, remains a valuable tool for the specific identification and quantification of beta-cells due to its unique zinc-chelating properties. The selection of the appropriate agent and protocol should be carefully considered based on the specific aims of the research, the animal model employed, and the desired characteristics of the diabetic phenotype.
References
- 1. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism of alloxan and streptozotocin action in B cells of the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Review of the mechanism of cell death resulting from streptozotocin challenge in experimental animals, its practical use and potential risk to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of action of diabetogenic zinc-chelating agents. Model system studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pancreatic human islets and insulin-producing cells derived from embryonic stem cells are rapidly identified by a newly developed Dithizone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. noblelifesci.com [noblelifesci.com]
- 14. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
Alloxan vs. Streptozotocin: A Comparative Guide for Inducing Experimental Diabetes
For researchers, scientists, and drug development professionals, the choice of diabetogenic agent is a critical step in establishing a reliable animal model of diabetes. Alloxan (B1665706) and streptozotocin (B1681764) are two of the most widely used chemical agents for this purpose. While both effectively induce diabetes by destroying pancreatic β-cells, their distinct mechanisms of action, experimental considerations, and suitability for specific research areas warrant a detailed comparison.
This guide provides an objective comparison of alloxan and streptozotocin, supported by experimental data, to aid researchers in selecting the most appropriate agent for their studies.
Mechanism of Action: A Tale of Two Toxicities
Alloxan and streptozotocin are both toxic glucose analogues that are preferentially taken up by pancreatic β-cells via the GLUT2 transporter.[1][2] However, their cytotoxic effects are mediated by fundamentally different pathways.
Alloxan's action is primarily mediated by the generation of reactive oxygen species (ROS). [1][3] Inside the β-cell, alloxan and its reduction product, dialuric acid, establish a redox cycle that produces superoxide (B77818) radicals.[3] These radicals are then converted to hydrogen peroxide and ultimately highly reactive hydroxyl radicals, which cause rapid β-cell destruction.[3][4] This process is particularly effective in β-cells due to their low intrinsic antioxidant capacity.[4]
Streptozotocin, on the other hand, induces β-cell death primarily through DNA alkylation. [1][3] Its methylnitrosourea moiety transfers a methyl group to the DNA, causing DNA damage.[5] This damage triggers the activation of poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme.[6] Overactivation of PARP depletes cellular NAD+ and ATP, leading to cellular dysfunction and necrotic cell death.[3][5] Streptozotocin also contributes to β-cell damage through the release of nitric oxide.[3][7]
Quantitative Comparison of Diabetogenic Efficacy
The choice between alloxan and streptozotocin often depends on the desired characteristics of the diabetic model, such as the success rate of induction and the mortality rate of the experimental animals.
| Parameter | Alloxan | Streptozotocin | Reference(s) |
| Typical Dose (Rats) | 120-150 mg/kg (intraperitoneal) | 40-65 mg/kg (intraperitoneal) | [5][8] |
| Diabetes Induction Rate | ~70% | ~95% | [9] |
| Mortality Rate | Higher, dose-dependent | Lower | [9][10] |
| Stability in Solution | Less stable, requires immediate use | More stable | [11][12] |
| Reversibility of Diabetes | Higher incidence of spontaneous recovery | More stable and permanent diabetic state | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible induction of diabetes. Below are representative protocols for both alloxan and streptozotocin in rats.
Alloxan-Induced Diabetes Protocol (Wistar Rats)
-
Animal Preparation: Male Wistar rats (150-200g) are fasted for 16-30 hours prior to alloxan administration to enhance β-cell sensitivity.[2] Water is provided ad libitum.
-
Alloxan Solution Preparation: Immediately before injection, alloxan monohydrate is dissolved in cold, sterile 0.9% saline to a concentration of 5% (w/v). The solution should be used within minutes of preparation due to its instability.
-
Administration: A single intraperitoneal (IP) injection of alloxan at a dose of 150 mg/kg body weight is administered.[7][13]
-
Post-Induction Care: To prevent potentially fatal hypoglycemia resulting from the massive release of insulin (B600854) from destroyed β-cells, animals are provided with a 5-10% sucrose (B13894) solution in their drinking water for the first 24-48 hours post-injection.
-
Confirmation of Diabetes: Blood glucose levels are monitored 48-72 hours after alloxan injection. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.[2]
Streptozotocin-Induced Diabetes Protocol (Sprague-Dawley Rats)
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are typically used.[4] While fasting is not strictly necessary, some protocols include a 6-8 hour fast.[5]
-
Streptozotocin Solution Preparation: Streptozotocin is dissolved in cold, sterile 0.1 M citrate (B86180) buffer (pH 4.5) to a concentration of 10 mg/mL immediately before use.[5] The solution should be protected from light.
-
Administration: A single intraperitoneal (IP) injection of streptozotocin at a dose of 65 mg/kg body weight is administered.[5]
-
Post-Induction Care: Similar to the alloxan protocol, a 10% sucrose solution is provided in the drinking water for 48 hours to prevent hypoglycemia.[5]
-
Confirmation of Diabetes: Blood glucose is monitored 72 hours post-injection and then periodically. Animals with fasting blood glucose levels above 250 mg/dL are considered diabetic.[4]
Visualizing the Pathways and Workflows
Signaling Pathways of β-Cell Destruction
Caption: Alloxan-induced β-cell destruction pathway.
Caption: Streptozotocin-induced β-cell destruction pathway.
Experimental Workflow for Diabetes Induction
Caption: General experimental workflow for chemical induction of diabetes.
Specific Research Advantages of Alloxan
While streptozotocin is often favored for its higher success rate and lower mortality, alloxan presents a distinct advantage in specific research areas, most notably in the study of painful diabetic neuropathy .
Recent studies have shown that streptozotocin can directly affect nociceptive neurons, independent of hyperglycemia.[1] Streptozotocin has been observed to increase mechanical sensitivity in both hyperglycemic and normoglycemic rats, suggesting a direct effect on sensory neurons.[1] In contrast, alloxan-induced mechanical sensitization is only observed in hyperglycemic animals, indicating that the pain phenotype is a consequence of the diabetic state rather than a direct drug effect.[1] Furthermore, in vitro studies have demonstrated that streptozotocin, but not alloxan, can alter intracellular calcium levels and membrane potential in primary nociceptive neurons.[1]
These findings strongly suggest that alloxan is a more suitable diabetogenic agent for studies focused on painful diabetic neuropathy , as it avoids the confounding direct effects on sensory neurons that are associated with streptozotocin.[1] This allows for a more accurate investigation of the hyperglycemia-induced mechanisms underlying this diabetic complication.
Conclusion
The choice between alloxan and streptozotocin for inducing experimental diabetes is not a one-size-fits-all decision. Streptozotocin offers higher induction rates, lower mortality, and greater stability, making it a reliable choice for many general studies of diabetes. However, for specific research questions, such as the investigation of painful diabetic neuropathy, alloxan provides a significant advantage by minimizing direct, confounding effects on the nervous system. Researchers should carefully consider the specific aims of their study, the desired characteristics of their diabetic model, and the distinct mechanisms of these two agents to make an informed decision that will yield the most reliable and relevant experimental data.
References
- 1. Alloxan as a better option than streptozotocin for studies involving painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. ndineuroscience.com [ndineuroscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 7. buk.edu.ng [buk.edu.ng]
- 8. The effects of dosage and the routes of administrations of streptozotocin and alloxan on induction rate of type1 diabetes mellitus and mortality rate in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 13. 2.8. Alloxan-Induced Diabetes in Rats [bio-protocol.org]
A Comparative Analysis of the Toxicological Profiles of Alloxan and Streptozotocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the toxicity profiles of two widely used diabetogenic agents, Alloxan (B1665706) and Streptozotocin (B1681764). The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their specific experimental needs and in understanding the nuances of their toxicological effects.
Executive Summary
Alloxan and Streptozotocin are instrumental in inducing experimental diabetes in laboratory animals, primarily by targeting and destroying pancreatic β-cells. While both are glucose analogues that are selectively taken up by β-cells via the GLUT2 transporter, their mechanisms of cytotoxicity and overall toxicity profiles exhibit significant differences. Alloxan's toxicity is primarily mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress and necrotic cell death. In contrast, Streptozotocin, a nitrosourea (B86855) compound, acts as a DNA alkylating agent, inducing DNA damage and subsequent cell death through necrosis and, at lower doses, apoptosis. Streptozotocin is generally considered to be more stable and to have a higher success rate for inducing a permanent diabetic state with lower mortality compared to Alloxan. However, it also exhibits broader cytotoxicity, affecting immune cells and showing potential for renal and hepatic toxicity.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of Alloxan and Streptozotocin.
Table 1: In Vivo Acute Toxicity (LD50)
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Alloxan | Rat | Intraperitoneal | 181 mg/kg | [1] |
| Rat | Intravenous | 300 mg/kg | [1] | |
| Mouse | Intraperitoneal (LDLo) | 300 mg/kg | [1] | |
| Mouse | Intraperitoneal | 204 mg/kg | [2] | |
| Streptozotocin | Rat | Intravenous | ~130 mg/kg | [3] |
| Mouse | Intraperitoneal | 360 mg/kg | [4] | |
| Mouse | Intravenous | 275 mg/kg | [5] | |
| Mouse | Subcutaneous | 335 mg/kg | [4] |
LDLo: Lowest published lethal dose
Table 2: In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| Alloxan | HL60 | Human promyelocytic leukemia | 2809 | [6][7] |
| K562 | Human immortalised myelogenous leukemia | 3679 | [6][7] | |
| C1498 | Murine myeloid leukemia | >4000 | [6][7] | |
| Streptozotocin | HL60 | Human promyelocytic leukemia | 11.7 | [6][7] |
| K562 | Human immortalised myelogenous leukemia | 904 | [6][7] | |
| C1498 | Murine myeloid leukemia | 1024 | [6][7] |
Mechanisms of Toxicity
Alloxan-Induced Toxicity
Alloxan's cytotoxic action is a rapid process initiated by the generation of ROS. Upon entering the pancreatic β-cell, Alloxan undergoes a redox cycle with its reduction product, dialuric acid. This cycle generates superoxide (B77818) radicals, which are then converted to hydrogen peroxide and highly reactive hydroxyl radicals. These hydroxyl radicals are the primary mediators of β-cell destruction, causing extensive damage to cellular components and leading to necrotic cell death.
Streptozotocin-Induced Toxicity
Streptozotocin's toxicity stems from its nature as a DNA alkylating agent. After being transported into the β-cell, it decomposes into a glucose moiety and a highly reactive methylnitrosourea moiety. The methylnitrosourea moiety transfers a methyl group to DNA bases, leading to DNA fragmentation. This DNA damage triggers the activation of poly (ADP-ribose) polymerase (PARP), which in turn depletes cellular NAD+ and ATP stores, ultimately causing cell death. At lower concentrations, Streptozotocin can induce apoptosis, while at higher concentrations, necrosis is the predominant mode of cell death.[8]
Organ-Specific Toxicity
While the primary target for both Alloxan and Streptozotocin is the pancreatic β-cell, they can also exert toxic effects on other organs.
-
Kidney: Both compounds are known to be nephrotoxic. Alloxan can cause acute tubulointerstitial nephritis.[9] Streptozotocin-induced renal toxicity is also a significant concern.
-
Liver: Streptozotocin has been reported to cause hepatotoxicity.
-
Immune System: Studies have shown that Streptozotocin can be more cytotoxic to immune cells than Alloxan, causing lymphocytopenia.[6][7]
Experimental Protocols
The following are generalized protocols for inducing diabetes in rodents using Alloxan and Streptozotocin. It is crucial to note that optimal doses and procedures can vary depending on the animal species, strain, age, and sex.
Alloxan-Induced Diabetes Mellitus
Objective: To induce Type 1 diabetes in rodents through the selective destruction of pancreatic β-cells by Alloxan.
Materials:
-
Alloxan monohydrate
-
Sterile 0.9% saline solution, chilled
-
Experimental animals (e.g., Wistar or Sprague-Dawley rats, or mice)
-
Glucometer and test strips
-
Insulin (B600854) (optional, for managing severe hyperglycemia)
Procedure:
-
Animal Preparation: Fast the animals for 12-16 hours prior to Alloxan injection to enhance β-cell sensitivity. Ensure free access to water.
-
Alloxan Preparation: Prepare a fresh solution of Alloxan in cold sterile saline immediately before use, as it is unstable in aqueous solutions. A typical concentration is 5% (w/v).
-
Administration: Administer Alloxan via a single intraperitoneal (i.p.) or intravenous (i.v.) injection. Common diabetogenic doses for rats range from 100 to 150 mg/kg body weight (i.p.).[10]
-
Post-Injection Care: To prevent potentially fatal hypoglycemia due to the initial massive release of insulin from damaged β-cells, provide the animals with a 5-10% sucrose (B13894) solution in their drinking water for the first 24 hours post-injection.
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after Alloxan administration. Animals with fasting blood glucose levels consistently above 250 mg/dL are generally considered diabetic.
Streptozotocin-Induced Diabetes Mellitus
Objective: To induce Type 1 or Type 2 diabetes in rodents using Streptozotocin.
Materials:
-
Streptozotocin
-
Cold citrate (B86180) buffer (0.1 M, pH 4.5)
-
Experimental animals
-
Glucometer and test strips
-
Insulin (optional)
Procedure:
-
Animal Preparation: Fast the animals for 4-6 hours before Streptozotocin injection.
-
Streptozotocin Preparation: Dissolve Streptozotocin in cold citrate buffer (pH 4.5) immediately before use to maintain its stability.
-
Administration:
-
Type 1 Diabetes (High Dose): A single i.p. or i.v. injection. For rats, a common dose is 40-65 mg/kg body weight. For mice, a higher dose of 150-200 mg/kg is often used.
-
Type 1 Diabetes (Multiple Low Doses): This regimen can induce a more gradual onset of diabetes, mimicking the autoimmune process. A typical protocol for mice is 40 mg/kg i.p. for 5 consecutive days.
-
Type 2 Diabetes: Often induced in combination with a high-fat diet to create insulin resistance. A lower dose of Streptozotocin is used to impair β-cell function without complete destruction.
-
-
Post-Injection Care: Provide a 10% sucrose solution for 24-48 hours to prevent hypoglycemia.
-
Confirmation of Diabetes: Measure blood glucose levels 48-72 hours after the final injection. Fasting blood glucose levels above 250 mg/dL are indicative of diabetes.
Conclusion
The choice between Alloxan and Streptozotocin for inducing experimental diabetes should be made based on the specific aims of the research. Streptozotocin offers the advantage of higher stability and a greater likelihood of inducing a permanent diabetic state. However, its broader cytotoxicity, including effects on the immune system, kidneys, and liver, must be considered. Alloxan, while less stable and with a higher potential for mortality and spontaneous recovery, has a more targeted toxicity profile primarily driven by oxidative stress in pancreatic β-cells. Careful consideration of these differences in their toxicological profiles is essential for the successful and ethical execution of in vivo studies of diabetes.
References
- 1. alloxan | CAS#:50-71-5 | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Streptozocin | C8H15N3O7 | CID 29327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Alloxan: An unpredictable drug for diabetes induction? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunotoxicological effects of streptozotocin and alloxan: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of the mechanism of cell death resulting from streptozotocin challenge in experimental animals, its practical use and potential risk to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute alloxan renal toxicity in the rat initially causes degeneration of thick ascending limbs of Henle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alloxan-induced diabetes in the rat - protective action of (-) epicatechin? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Alloxantin and N-alkylalloxans toxicity in pancreatic islets
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the toxic effects of alloxan (B1665706) and its N-alkyl derivatives on pancreatic islets. The information is compiled from experimental data to assist researchers, scientists, and professionals in the field of drug development in understanding the nuances of these diabetogenic agents.
Introduction
Alloxan is a well-established chemical used to induce experimental diabetes in laboratory animals through its selective toxicity to pancreatic β-cells.[1] Its derivatives, N-alkylalloxans, exhibit varying degrees of toxicity, which are not directly correlated with their diabetogenic potential in vivo.[2][3] This guide delves into the comparative in vitro toxicity of these compounds, providing available quantitative data, detailed experimental methodologies, and insights into the underlying signaling pathways of their cytotoxic action.
Comparative Toxicity Data
The in vitro toxicity of alloxan and its N-alkyl derivatives has been evaluated in isolated pancreatic islets, revealing significant differences in their cytotoxic potential. The following table summarizes the qualitative and semi-quantitative findings from comparative studies.
| Compound | Chemical Structure | Relative In Vitro Toxicity to Pancreatic β-Cells | Diabetogenic in Vivo |
| Alloxan | [Insert Chemical Structure of Alloxan] | Diabetogenic | Yes |
| N-methylalloxan | [Insert Chemical Structure of N-methylalloxan] | Diabetogenic | Yes |
| N-butylalloxan | [Insert Chemical Structure of N-butylalloxan] | Very much more toxic than Alloxan and N-methylalloxan | No |
| N-isobutylalloxan | [Insert Chemical Structure of N-isobutylalloxan] | Very much more toxic than Alloxan and N-methylalloxan | No |
Data compiled from Jörns et al. (1997).[2][3]
It is noteworthy that the in vitro toxicity of these compounds does not predict their ability to induce diabetes in vivo.[2][3] For instance, N-butylalloxan and N-isobutylalloxan are significantly more toxic to isolated islets than alloxan and N-methylalloxan, yet they are not diabetogenic.[2][3] This suggests that factors such as metabolic pathways and distribution in the body play a crucial role in the ultimate diabetogenic effect of these compounds.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the toxicity of alloxan and N-alkylalloxans in pancreatic islets.
Isolation of Pancreatic Islets (Rodent Model)
A robust method for isolating pancreatic islets is fundamental for in vitro toxicity studies.
Materials:
-
Collagenase P solution (cold)
-
Hanks' Balanced Salt Solution (HBSS)
-
Ficoll density gradient
-
Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
Procedure:
-
Anesthetize the rodent according to approved institutional protocols.
-
Perfuse the pancreas through the common bile duct with cold collagenase P solution.
-
Excise the inflated pancreas and digest it in a water bath at 37°C.
-
Stop the digestion by adding cold HBSS.
-
Purify the islets from the digested tissue using a Ficoll density gradient centrifugation.
-
Handpick the purified islets under a stereomicroscope.
-
Culture the isolated islets overnight to allow for recovery before commencing toxicity assays.
Islet Viability Assay
Assessing islet viability after exposure to the test compounds is crucial for quantifying toxicity.
a) Fluorescein Diacetate (FDA) / Propidium Iodide (PI) Staining:
This method distinguishes between viable and non-viable cells.
Procedure:
-
Incubate a sample of islets with FDA and PI solution.
-
Visualize the islets using a fluorescence microscope.
-
Viable cells will fluoresce green (FDA is cleaved by esterases in live cells to produce fluorescein), while non-viable cells will have red-stained nuclei (PI enters cells with compromised membranes).
-
Quantify the percentage of viable and non-viable cells.[4]
b) Trypan Blue Exclusion Assay:
This is another common method to assess cell viability.
Procedure:
-
Disperse islets into a single-cell suspension.
-
Incubate the cell suspension with Trypan Blue solution.
-
Viable cells with intact membranes will exclude the dye and remain unstained, while non-viable cells will be stained blue.
-
Count the number of viable and non-viable cells using a hemocytometer or an automated cell counter to determine the percentage of viability.[5]
Glucose-Stimulated Insulin (B600854) Secretion (GSIS) Assay
This functional assay measures the ability of islets to secrete insulin in response to glucose, a key indicator of β-cell health.
Procedure:
-
Pre-incubate batches of islets in a low-glucose buffer.
-
Incubate the islets in either a low-glucose or a high-glucose buffer for a defined period (e.g., 1 hour).
-
Collect the supernatant to measure secreted insulin.
-
Lyse the islets to measure the intracellular insulin content.
-
Quantify insulin levels in the supernatant and cell lysate using methods like ELISA or radioimmunoassay.
-
The stimulation index (insulin secreted at high glucose / insulin secreted at low glucose) is a key parameter of islet function.[6]
Signaling Pathways and Experimental Workflow
Signaling Pathway of Alloxan-Induced β-Cell Toxicity
Alloxan and its derivatives exert their toxic effects primarily through the generation of reactive oxygen species (ROS), leading to oxidative stress and ultimately, apoptosis of pancreatic β-cells.[1]
Caption: Alloxan-induced β-cell toxicity signaling pathway.
Experimental Workflow for Comparative Toxicity Assessment
The following diagram outlines a typical workflow for comparing the toxicity of different compounds on isolated pancreatic islets.
Caption: Experimental workflow for comparative toxicity analysis.
Conclusion
The in vitro toxicity of alloxan and its N-alkyl derivatives on pancreatic islets is a complex phenomenon. While alloxan and N-methylalloxan are established diabetogenic agents, their N-butyl and N-isobutyl counterparts, despite exhibiting higher in vitro toxicity, do not induce diabetes in vivo. This highlights the critical role of metabolic and distributional factors in determining the ultimate biological effect of these compounds. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to conduct further comparative studies and to better understand the mechanisms of β-cell toxicity. This knowledge is essential for the development of new therapeutic strategies for diabetes and for the careful evaluation of potential drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative toxicity of alloxan, N-alkylalloxans and ninhydrin to isolated pancreatic islets in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of two techniques for evaluation of pancreatic islet viability: flow cytometry and FDA/PI staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPAP PANC-DB [hpap.pmacs.upenn.edu]
- 6. Comparative Study of The Effects of Confounding Factors on Improving Rat Pancreatic Islet Isolation Yield and Quality - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Reproducibility of Alloxan-Induced Diabetes Models: A Comparative Guide
The induction of diabetes in animal models is a cornerstone of preclinical research for understanding disease pathophysiology and evaluating novel therapeutic agents. Among the chemical induction methods, alloxan (B1665706) has been a widely used tool since its diabetogenic properties were discovered in 1943.[1] However, the reproducibility of the alloxan-induced diabetes model is a significant concern for researchers, marked by inconsistencies in outcomes.[2][3] This guide provides a critical evaluation of the alloxan model, compares it with the commonly used alternative, streptozotocin (B1681764) (STZ), and offers detailed protocols and data to aid researchers in model selection and standardization.
Mechanism of Action and Reproducibility Challenges
Alloxan, a urea (B33335) derivative, induces diabetes by selectively destroying insulin-producing pancreatic β-cells.[4] Its structural similarity to glucose allows it to be taken up by the β-cells via the GLUT2 glucose transporter.[5][6] Inside the cell, alloxan and its reduction product, dialuric acid, establish a redox cycle that generates a massive amount of reactive oxygen species (ROS), including superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals.[4][7] This leads to oxidative stress, DNA fragmentation, and ultimately, necrotic cell death.[4][5]
Despite its well-defined mechanism, the alloxan model is fraught with reproducibility issues. The diabetogenic and toxic effects can vary widely, even among animals of the same species and strain.[2][8] Key factors influencing the outcome include:
-
Dose and Route of Administration: The dose required to induce stable diabetes is highly variable and depends on the animal species, route of administration, and nutritional status.[2] Alloxan has a very short half-life of about 1.5 minutes in the blood, making its action unpredictable unless administered via rapid intravenous injection.[1][3] Intraperitoneal or subcutaneous routes can delay its onset of action, potentially reducing efficacy.[3]
-
Animal Species and Strain: Different species and strains exhibit varying susceptibility. For instance, guinea pigs are innately resistant, while rabbits show extreme individual variability.[1][8] Rats are more sensitive to alloxan after a high-fat diet.[3]
-
Instability and Spontaneous Reversion: A significant drawback is the potential for spontaneous recovery from hyperglycemia.[2][9] This can occur particularly with lower doses, as the regenerative capacity of rat pancreatic β-cells can lead to a return to normoglycemia, creating an illusion of a therapeutic effect from a test compound.[3]
-
High Mortality: The therapeutic window for alloxan is narrow. Doses high enough to induce stable diabetes can also be cytotoxic to other organs, leading to high mortality rates if not managed carefully, for instance, with post-injection glucose supplementation to prevent fatal hypoglycemia.[1][2]
Comparative Analysis: Alloxan vs. Streptozotocin (STZ)
Streptozotocin (STZ) is the most common alternative to alloxan for inducing Type 1 diabetes models.[10] While both are toxic glucose analogues, they differ significantly in their mechanism, stability, and typical outcomes.[1][5]
| Feature | Alloxan Model | Streptozotocin (STZ) Model | Citation |
| Mechanism of Action | Generates reactive oxygen species (ROS), causing β-cell necrosis. Inhibits glucokinase. | Acts as a DNA alkylating agent, causing DNA fragmentation and mitochondrial damage. | [1][5] |
| Chemical Stability | Highly unstable in solution. Must be prepared immediately before use. | Relatively unstable; should be prepared fresh. | [11][12] |
| Biological Half-life | ~1.5 minutes | ~15 minutes | [1] |
| Typical Dose (Rats) | 60-200 mg/kg (Varies significantly by route and strain) | 35-65 mg/kg (Single high dose, IV or IP) | [1][11] |
| Onset of Hyperglycemia | Rapid (18-72 hours) | Gradual (within a few days) | [1][10] |
| Stability of Diabetes | Often transient, with a higher incidence of spontaneous recovery. | Induces a more stable and permanent diabetic state. | [9][13] |
| Reproducibility | Lower; high variability in response and mortality. | Higher; generally considered more reliable and convenient. | [2][14] |
| Cost | Highly economical (~$6.75/g) | Significantly more expensive (~$511/g) | [1] |
| Off-target Effects | Potential for kidney damage. | Can directly affect nociceptive neurons, independent of hyperglycemia. | [4][15] |
Experimental Protocols
Standardization of protocols is critical to improving the reproducibility of chemically-induced diabetes models.
Protocol 1: Alloxan-Induced Diabetes in Rats
-
Animal Selection: Use male rats of a consistent strain (e.g., Sprague-Dawley or Wistar), age, and weight.[1]
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Fasting: Fast the animals for 12-24 hours prior to injection to enhance β-cell sensitivity to alloxan.[1] Ensure free access to water.
-
Alloxan Preparation: Prepare a fresh solution of alloxan monohydrate in cold, sterile 0.9% saline immediately before injection. A typical concentration is 1-3%.[1]
-
Administration: Administer a single dose of alloxan. The optimal dose must be determined empirically but often falls within 150-170 mg/kg for intraperitoneal (IP) injection in rats.[2][16] Rapid intravenous (IV) injection (e.g., 60-65 mg/kg) is often more effective but carries higher risk.[1][2]
-
Hypoglycemia Management: To prevent potentially fatal hypoglycemia resulting from the massive release of insulin (B600854) from dying β-cells, provide animals with a 5-10% glucose solution to drink for the next 24 hours.[2]
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours post-injection. Diabetes is typically confirmed when fasting blood glucose levels exceed 200-250 mg/dL (11.1-13.9 mmol/L).[1] Long-term stability requires sustained hyperglycemia for at least one to two weeks.[1]
Protocol 2: Streptozotocin (STZ)-Induced Diabetes in Rats
-
Animal Selection & Acclimatization: As per the alloxan protocol.
-
Fasting: A shorter fasting period of 4-6 hours is generally sufficient.
-
STZ Preparation: Prepare STZ fresh in a cold citrate (B86180) buffer (0.1 M, pH 4.5) immediately before use to maintain its stability.
-
Administration: Inject a single high dose of STZ (typically 40-60 mg/kg, IP or IV) for a Type 1 model.[11][13]
-
Confirmation of Diabetes: Monitor blood glucose levels starting 72 hours after injection. Stable hyperglycemia is usually established within 3-7 days.
Visualizing Mechanisms and Workflows
Diagram 1: Alloxan's Mechanism of β-Cell Toxicity
Caption: Mechanism of Alloxan-induced pancreatic β-cell destruction.
Diagram 2: Experimental Workflow Comparison
Caption: Comparative workflow for inducing diabetes with Alloxan vs. STZ.
Conclusion and Recommendations
The alloxan-induced diabetes model, while cost-effective and rapid, suffers from significant reproducibility challenges, including high variability, spontaneous reversion, and a narrow toxic-to-diabetogenic dose range.[1][2][3] These inconsistencies can compromise the reliability of preclinical studies. The streptozotocin (STZ) model, although more expensive, generally offers a more stable, permanent, and reproducible form of chemically-induced diabetes, making it preferable for most research applications.[13][14]
For researchers who choose to use the alloxan model, likely due to its low cost for large-scale studies, strict adherence to standardized protocols is paramount.[1] This includes careful control over animal strain, age, diet, fasting period, and the dose and route of administration. Any study employing this model should explicitly detail these parameters to allow for critical evaluation and potential replication. Given the inherent instability, researchers must also incorporate rigorous monitoring and appropriate control groups to account for the possibility of spontaneous remission.[9]
References
- 1. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Anomalies in alloxan-induced diabetic model: It is better to standardize it first - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alloxan Induced Diabetes: Mechanisms and Effects | Semantic Scholar [semanticscholar.org]
- 8. Variations of susceptibility to alloxan induced diabetes in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Self-recovery in diabetic Sprague Dawley rats induced by intraperitoneal alloxan and streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 11. The use of animal models in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Streptozotocin and Alloxan in Experimental Diabetes:Comparison of the Two Models in Rats [jstage.jst.go.jp]
- 14. Streptozotocin is more convenient than Alloxan for the induction of Type 2 diabetes | Semantic Scholar [semanticscholar.org]
- 15. Alloxan as a better option than streptozotocin for studies involving painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Alloxantin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of alloxantin, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This compound is known to be toxic and can disrupt carbohydrate metabolism if ingested.[1] Furthermore, it is utilized as a fungicide, bactericide, and herbicide, indicating potential environmental hazards.[2] Upon decomposition, it can emit toxic fumes.[1][2]
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. If there is a risk of generating dust or aerosols, respiratory protection should be used. Ensure that an eyewash station and safety shower are readily accessible.
This compound Properties and Hazards
A clear understanding of the chemical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₄O₈ | [2][3] |
| Molecular Weight | 286.16 g/mol | [1][2] |
| Appearance | Crystalline powder | [1] |
| Solubility | Sparingly soluble in cold water, alcohol, and ether | [1][2] |
| Decomposition | Becomes yellow at 225°C; decomposes at 253-255°C, emitting toxic fumes | [1] |
| Hazards | Ingestion may lead to diabetes; emits toxic fumes upon decomposition | [1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound in the regular trash or down the drain.[4]
1. Waste Minimization: Before disposal, review your experimental protocols to identify opportunities for waste minimization. This can include ordering smaller quantities of the chemical and reducing the scale of experiments.[5]
2. Waste Collection and Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, chemically compatible, and clearly labeled hazardous waste container.[5][6] The container must be kept closed except when adding waste.[5][7]
-
Liquid Waste: Aqueous solutions of this compound should be collected in a separate, leak-proof, and appropriately labeled container. Due to its acidic nature in aqueous solution, it should not be mixed with incompatible chemicals such as bases or strong oxidizing agents.[1][8]
3. Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid this compound Waste," "Aqueous this compound Solution").
4. Storage: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[5][7][8] The SAA must be at or near the point of generation and under the control of laboratory personnel.[5][6] Ensure that incompatible wastes are segregated within the SAA.[8]
5. Disposal Request: Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year, but institutional policies may vary), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[5][7] Complete and submit the required hazardous waste disposal form for pickup.[7]
Experimental Workflow for this compound Disposal
The following diagram outlines the logical steps for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. This compound [drugfuture.com]
- 2. This compound | C8H6N4O8 | CID 6435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-295553) | 76-24-4 [evitachem.com]
- 4. acs.org [acs.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. odu.edu [odu.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling Alloxantin
This guide provides immediate and essential safety and logistical information for the handling and disposal of Alloxantin, tailored for researchers, scientists, and drug development professionals. The following procedures and data are designed to ensure safe laboratory practices and build confidence in chemical handling.
Disclaimer: Specific safety data for this compound is limited. The following recommendations are based on data for the closely related compounds, Alloxan Monohydrate and this compound dihydrate. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Personal Protective Equipment (PPE) and Safety Measures
A comprehensive approach to personal protection is essential to minimize exposure to this compound. The following table summarizes the recommended PPE and safety measures.
| Situation | Required Personal Protective Equipment & Safety Measures | Rationale |
| General Laboratory Use | Safety goggles with side-shields, protective gloves (e.g., nitrile), and a lab coat are mandatory. | To prevent eye and skin contact with the chemical.[1][2] |
| Weighing and Preparing Solutions | In addition to general PPE, use a suitable respirator and work in a well-ventilated area, preferably a fume hood. | To avoid inhalation of dust or aerosols.[1] |
| Risk of Splashing | A face shield should be worn in addition to safety goggles. | To provide full-face protection from splashes.[3][4] |
| Large Spills (>1 L) | In addition to the above, impervious clothing is necessary. | To protect the body from extensive skin contact.[5] |
| Emergency Situations | An accessible safety shower and eye wash station are critical. | For immediate decontamination in case of accidental exposure.[1][5] |
Hazard and Precautionary Statements
The following table summarizes the key hazard and precautionary statements associated with handling this compound and related compounds.[6][7]
| Category | Hazard Statements (H-Statements) | Precautionary Statements (P-Statements) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/ protective clothing. |
| Skin and Eye Irritation | H315: Causes skin irritation.H319: Causes serious eye irritation. | P302 + P352: IF ON SKIN: Wash with plenty of water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| First Aid and Disposal | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P501: Dispose of contents/ container to an approved waste disposal plant. |
Safe Handling and Storage Workflow
The following diagram outlines the standard operating procedure for the safe handling and storage of this compound.
Caption: Workflow for receiving, storing, handling, and disposing of this compound.
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
-
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the container is properly labeled. Verify that the Safety Data Sheet (SDS) for a related compound is accessible.
-
Storage: Store this compound in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][8] The compound may turn pink on standing in the air and should be stored in a tightly stoppered bottle or in a vacuum desiccator.[9]
-
Preparation and Use:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Wear the appropriate PPE as outlined in the table above.
-
Minimize the creation of dust when handling the solid form.
-
Do not eat, drink, or smoke in the area where this compound is being handled.
-
Wash hands and skin thoroughly after handling.[1]
-
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | Procedure |
| Small Spill (<1 L) | If trained, use appropriate PPE and clean-up material. Confine the spill and collect the material in a sealed container for disposal. Avoid generating dust. Provide ventilation.[1] |
| Large Spill (>1 L) | Evacuate the area and contact your institution's emergency services and environmental health and safety office. |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical aid.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical aid.[1] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical aid.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a clearly labeled, sealed container.[5]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[9][10] Do not dispose of down the drain or in the regular trash unless explicitly permitted by your institution's EHS department.
-
Container Disposal: Before disposing of the empty container, ensure it is properly decontaminated. Scratch out all identifying information on the label to protect proprietary information.[11]
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Decision tree for the proper disposal of this compound waste.
References
- 1. lewisu.edu [lewisu.edu]
- 2. echemi.com [echemi.com]
- 3. whca.org [whca.org]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound | C8H6N4O8 | CID 6435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
